Product packaging for 4-Amino-3-bromo-5-fluorobenzoic acid(Cat. No.:CAS No. 1027512-98-6)

4-Amino-3-bromo-5-fluorobenzoic acid

Cat. No.: B1321710
CAS No.: 1027512-98-6
M. Wt: 234.02 g/mol
InChI Key: PJVAVLLTKLXTFX-UHFFFAOYSA-N
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Description

4-Amino-3-bromo-5-fluorobenzoic acid ( 1027512-98-6) is a high-purity organic compound with the molecular formula C 7 H 5 BrFNO 2 and a molecular weight of 234.02 g/mol . This compound belongs to the fluorobenzoic acid series, a class of chemicals known to act as versatile building blocks in the discovery and synthesis of novel pharmaceuticals and agrochemicals . Its structure incorporates three distinct functional groups—an amino group, a bromo atom, and a fluorine atom—on the same benzoic acid ring, making it a valuable and multifunctional intermediate for complex organic synthesis routes. The specific placement of the substituents on the aromatic ring defines its reactivity and application. The bromo atom at the 3-position is a reactive site amenable to cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of carbon or nitrogen-based fragments. The fluorine atom influences the electron distribution of the ring and can enhance metabolic stability or binding affinity in target molecules. Meanwhile, the carboxylic acid and amino groups provide handles for further functionalization into amides, esters, or other derivatives. As a result, this chemical is a critical scaffold in medicinal chemistry research, particularly in constructing targeted libraries for screening and in the development of potential active pharmaceutical ingredients (APIs). This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is recommended to store this material in a dark place under an inert atmosphere at 2-8°C to ensure long-term stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrFNO2 B1321710 4-Amino-3-bromo-5-fluorobenzoic acid CAS No. 1027512-98-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-bromo-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVAVLLTKLXTFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30605360
Record name 4-Amino-3-bromo-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30605360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027512-98-6
Record name 4-Amino-3-bromo-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30605360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-3-bromo-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the known physicochemical properties of 4-Amino-3-bromo-5-fluorobenzoic acid, a halogenated aromatic compound of interest in medicinal chemistry and organic synthesis. The information is compiled to serve as a foundational guide for its use in research and development.

Core Physicochemical Data

This compound is a substituted benzoic acid derivative. Its structural features, including an amino group, a carboxylic acid, and two different halogen atoms (bromine and fluorine), confer specific chemical reactivity and physical characteristics. The quantitative properties are summarized in the table below.

PropertyValueSource
CAS Number 1027512-98-6[1][2][3]
Molecular Formula C₇H₅BrFNO₂[1][2][3]
Molecular Weight 234.02 g/mol [1][3]
Melting Point 227-229°C[1]
Boiling Point Data not readily available. A predicted value for the isomer 2-Amino-4-bromo-5-fluorobenzoic acid is 353.6 ± 42.0 °C.[4]N/A
Appearance Likely a white to pale yellow solid, based on similar compounds.[5]N/A
Solubility Expected to have moderate solubility in organic solvents.[5]N/A
pKa Experimental data not readily available. The acidity is influenced by the electron-withdrawing effects of the halogen and carboxylic acid groups, and the electron-donating effect of the amino group.N/A
LogP Experimental data not readily available.N/A
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2–8 °C.[1][1]
Spectroscopic Profile

While specific experimental spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the amine (-NH₂) protons, and the carboxylic acid (-COOH) proton. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the four different substituents on the benzene ring. The amine and carboxylic acid protons will appear as broad singlets, with their chemical shifts being solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum should display seven unique signals corresponding to each carbon atom in the molecule. The chemical shifts will be characteristic of aromatic carbons and the carboxyl carbon.

  • ¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, with a chemical shift characteristic of an aryl fluoride.

Infrared (IR) Spectroscopy The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H Stretch (Carboxylic Acid)3300 - 2500 (broad)Hydrogen-bonded hydroxyl group.
N-H Stretch (Amine)3500 - 3300Primary amine stretches.
C=O Stretch (Carboxylic Acid)1710 - 1680Carbonyl group of the acid.
C=C Stretch (Aromatic)1600 - 1450Aromatic ring vibrations.
C-N Stretch1340 - 1250Aryl amine stretch.
C-F Stretch1250 - 1020Aryl fluoride stretch.
C-Br Stretch680 - 515Aryl bromide stretch.

Experimental Protocols & Methodologies

The determination of the physicochemical properties of a compound like this compound follows standardized laboratory procedures.

Melting Point Determination

Methodology: The melting point is determined using a digital melting point apparatus.

  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in the heating block of the apparatus.

  • Observation: The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

Spectroscopic Analysis Workflow

A generalized workflow for the spectroscopic characterization of a solid chemical sample is outlined below.

G cluster_sample Sample Preparation cluster_analysis Data Acquisition cluster_processing Data Processing & Interpretation Sample Solid Sample (5-10 mg) Dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) Sample->Dissolve For NMR KBr Mix with KBr & Press into Pellet Sample->KBr For FTIR Transfer Transfer to NMR Tube Dissolve->Transfer NMR Acquire ¹H, ¹³C, ¹⁹F NMR Spectra Transfer->NMR FTIR Acquire IR Spectrum (4000-400 cm⁻¹) KBr->FTIR ProcessNMR Process NMR Data (Referencing, Integration) NMR->ProcessNMR ProcessFTIR Analyze IR Bands FTIR->ProcessFTIR Structure Structure Elucidation & Confirmation ProcessNMR->Structure ProcessFTIR->Structure

A generalized workflow for spectroscopic analysis.

NMR Spectroscopy Protocol:

  • Sample Preparation: Approximately 5-10 mg of the solid sample is weighed and dissolved in about 0.7-1.0 mL of a suitable deuterated solvent, such as DMSO-d₆, in a vial.[6]

  • Transfer: The clear solution is transferred to a clean NMR tube.[6]

  • Acquisition: The NMR tube is placed in the spectrometer, and the spectra (¹H, ¹³C, etc.) are acquired.

  • Referencing: The chemical shifts (δ) are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6]

FTIR Spectroscopy Protocol:

  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder. The mixture is ground to a fine powder and pressed into a thin, transparent pellet using a hydraulic press.

  • Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer.[6]

  • Analysis: The spectrum is recorded, typically over a range of 4000 cm⁻¹ to 400 cm⁻¹.[6]

Synthetic Pathway Overview

While multiple synthetic routes can be envisioned, a common approach for preparing substituted aminobenzoic acids involves the manipulation of functional groups on a commercially available precursor. A representative pathway is illustrated below.

G Start 3-Amino-5-fluorobenzoic acid (Precursor) Step1 Bromination Start->Step1 Product This compound (Final Product) Step1->Product Reagent1 N-Bromosuccinimide (NBS) in DMF Reagent1->Step1

A representative synthesis via electrophilic bromination.

This diagram illustrates a potential one-step synthesis from a commercially available precursor, 3-Amino-5-fluorobenzoic acid. The reaction involves an electrophilic aromatic substitution where a brominating agent like N-bromosuccinimide (NBS) is used to install the bromine atom ortho to the activating amino group.[7] Alternative routes could involve starting from a different substituted benzene and introducing the functional groups in a different order, such as nitration followed by reduction of the nitro group to an amine.[8][9]

References

An In-depth Technical Guide to 4-Amino-3-bromo-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1027512-98-6

This technical guide offers a comprehensive overview of 4-Amino-3-bromo-5-fluorobenzoic acid, a halogenated aromatic compound of significant interest in medicinal chemistry and organic synthesis. The document details its physicochemical properties, plausible synthetic routes, and its primary application as a key building block for the development of novel therapeutic agents.

Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. The presence of three different functional groups—an amino group, a bromine atom, and a fluorine atom—on the benzoic acid scaffold makes it a versatile intermediate for chemical diversification.

PropertyValueSource(s)
CAS Number 1027512-98-6[1][2]
Molecular Formula C₇H₅BrFNO₂[1]
Molecular Weight 234.02 g/mol [1][3]
IUPAC Name This compoundN/A
Melting Point 227-229°CN/A
SMILES NC1=C(Br)C=C(C(O)=O)C=C1F[1]
Purity Typically ≥97%[3]

Synthesis and Spectroscopic Characterization

While specific, detailed synthesis protocols for this compound are not extensively published in peer-reviewed literature, a plausible synthetic route can be devised based on established methods for the halogenation of aromatic compounds. A likely approach involves the selective bromination of a 4-amino-5-fluorobenzoic acid precursor.

Experimental Protocol: Plausible Synthesis via Electrophilic Bromination

This protocol describes a general method for the bromination of an activated aromatic ring, which can be adapted for the synthesis of the title compound.

  • Objective: To synthesize this compound from 4-amino-5-fluorobenzoic acid.

  • Materials:

    • 4-amino-5-fluorobenzoic acid (starting material)

    • N-Bromosuccinimide (NBS) (brominating agent)

    • N,N-Dimethylformamide (DMF) or Acetic Acid (solvent)

    • Water

    • Standard laboratory glassware and filtration equipment

  • Procedure:

    • Dissolve 1 equivalent of 4-amino-5-fluorobenzoic acid in a suitable solvent such as DMF or acetic acid in a round-bottom flask.

    • Cool the solution in an ice bath to 0-5°C.

    • Slowly add 1 to 1.1 equivalents of N-Bromosuccinimide (NBS) portion-wise to the stirred solution, maintaining the low temperature. The amino group directs the electrophilic substitution to the ortho position, which is activated and unhindered.

    • Allow the reaction mixture to stir at room temperature for several hours (e.g., 12-18 hours) while monitoring the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into a beaker of cold water to precipitate the crude product.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the collected solid with cold water to remove any remaining solvent and soluble impurities.

    • Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization: The structural confirmation of this compound is typically achieved through standard spectroscopic techniques. While specific data is not publicly available, researchers can expect the following:

  • ¹H NMR: Will show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine atom. The chemical shifts of the amino and carboxylic acid protons will also be observable.

  • ¹³C NMR: Will display characteristic signals for the seven carbon atoms, including the carboxyl carbon and the aromatic carbons bonded to the halogen and amino groups.

  • Mass Spectrometry (MS): Will confirm the molecular weight of 234.02 g/mol and show a characteristic isotopic pattern due to the presence of bromine.

  • Infrared (IR) Spectroscopy: Will exhibit absorption bands corresponding to the N-H stretches of the amino group, the O-H stretch of the carboxylic acid, the C=O stretch, and aromatic C-H and C=C vibrations.

G General Synthesis Workflow cluster_start Starting Material Preparation cluster_reaction Reaction Step cluster_workup Work-up and Purification start_material 4-Amino-5-fluorobenzoic Acid dissolve Dissolve in Solvent (e.g., DMF) start_material->dissolve add_nbs Add N-Bromosuccinimide (NBS) at 0-5°C dissolve->add_nbs stir Stir at Room Temperature (Monitor by TLC) add_nbs->stir precipitate Precipitate in Water stir->precipitate filtrate Filter and Wash precipitate->filtrate dry Dry Under Vacuum filtrate->dry purify Recrystallize (Optional) dry->purify product Final Product: This compound purify->product

Plausible workflow for the synthesis of the target compound.

Applications in Drug Discovery and Development

This compound is not typically used as a final drug product but serves as a crucial intermediate or building block in the synthesis of more complex, biologically active molecules.[4] Its utility stems from the three distinct functional groups that allow for sequential and regioselective modifications.

Role as a Synthetic Scaffold: The compound is a valuable scaffold in medicinal chemistry for generating libraries of compounds for high-throughput screening.[4] The amino and carboxylic acid groups are common handles for amide bond formation, a cornerstone of pharmaceutical synthesis. The bromine atom can be used in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further molecular complexity.

Use in Kinase Inhibitor Synthesis: Substituted aminobenzoic acids are key components in the design of small molecule kinase inhibitors, which are a major class of anticancer drugs.[4] Derivatives of similar 3-halo-4-aminobenzoic acids have shown potential as inhibitors of critical signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.[5] The specific halogen (bromo vs. chloro) and other substituents can fine-tune the binding affinity and selectivity of the final inhibitor for its target kinase.[5]

While no specific signaling pathways are directly modulated by this compound itself, it serves as a precursor to molecules that do. The diagram below illustrates its role as a building block in the development of a hypothetical kinase inhibitor targeting a cancer-related signaling pathway.

G Role in Kinase Inhibitor Development cluster_synthesis Chemical Synthesis cluster_bio Biological Application building_block 4-Amino-3-bromo- 5-fluorobenzoic acid modification Chemical Modification (e.g., Amidation, Cross-Coupling) building_block->modification inhibitor Synthesized Kinase Inhibitor modification->inhibitor kinase Target Kinase (e.g., EGFR) inhibitor->kinase Inhibits pathway Cancer Signaling Pathway (e.g., EGFR Pathway) pathway->kinase proliferation Tumor Cell Proliferation kinase->proliferation kinase->proliferation

Logical relationship of the compound as a synthetic precursor.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) provided by the supplier. General handling guidelines include:

  • Use in a well-ventilated area or fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials. Recommended storage is often under an inert atmosphere at 2–8 °C.

References

Unveiling the Potential: A Technical Guide to the Biological Activity of 4-Amino-3-bromo-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesized compound 4-Amino-3-bromo-5-fluorobenzoic acid, a halogenated aromatic molecule with significant potential in pharmaceutical and biotechnological research. Due to the limited direct experimental data on this specific compound, this document leverages structure-activity relationships and data from analogous compounds to explore its probable biological activities. This guide outlines potential synthesis routes, hypothesized mechanisms of action, and detailed experimental protocols for evaluating its antimicrobial and cytotoxic properties. All quantitative data from related compounds are presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and further research.

Introduction

Halogenated benzoic acids and their derivatives represent a privileged scaffold in medicinal chemistry, contributing to the development of a wide array of therapeutic agents. The introduction of halogen atoms can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, a polysubstituted aromatic compound, presents a unique combination of functional groups—an amino group, a carboxylic acid, a bromine atom, and a fluorine atom—that suggests a potential for diverse biological activities. While specific research on this exact isomer is scarce, its structural similarity to known bioactive molecules warrants a thorough investigation into its potential as an antimicrobial, anticancer, or enzyme-inhibiting agent. This guide serves as a foundational resource for researchers looking to explore the therapeutic promise of this novel compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. These values are critical for its handling, formulation, and interpretation of biological data.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1027512-98-6[1]
Molecular Formula C₇H₅BrFNO₂[1]
Molecular Weight 234.02 g/mol [1]
Appearance White to off-white crystalline solid (predicted)N/A
Solubility Predicted to have moderate solubility in organic solventsN/A

Synthesis and Characterization

Proposed Synthesis Workflow

The following diagram illustrates a potential multi-step synthesis of this compound, starting from 4-amino-5-fluoro-2-nitrobenzoic acid.

Synthesis_Workflow Start 4-Amino-5-fluoro-2-nitrobenzoic acid Step1 Protection of Amino Group (e.g., Acetylation) Start->Step1 Step2 Bromination (e.g., NBS in DMF) Step1->Step2 Step3 Reduction of Nitro Group (e.g., SnCl2/HCl) Step2->Step3 Step4 Deprotection of Amino Group (e.g., Acidic Hydrolysis) Step3->Step4 End This compound Step4->End

Caption: Proposed synthesis of this compound.

Potential Biological Activities

Based on the activities of structurally related halogenated aminobenzoic acids, this compound is hypothesized to exhibit the following biological activities:

Antimicrobial Activity

Halogenated aromatic compounds are known to possess antimicrobial properties. The presence of bromine and fluorine on the benzoic acid scaffold may enhance its ability to disrupt microbial cell membranes, interfere with essential metabolic pathways, or inhibit key enzymes necessary for microbial survival.

Cytotoxic and Potential Anticancer Activity

Many halogenated compounds exhibit cytotoxicity against various cancer cell lines. The mechanism of action could involve the induction of apoptosis, inhibition of cell proliferation, or interference with signaling pathways crucial for cancer cell growth and survival.

Enzyme Inhibition

The structural features of this compound, particularly the carboxylic acid and amino groups, suggest its potential to act as an inhibitor for various enzymes. These interactions could be relevant in targeting enzymes involved in disease pathogenesis.

Experimental Protocols

To validate the hypothesized biological activities, the following detailed experimental protocols are recommended.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.

Materials:

  • Test compound (this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in the 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antimicrobial_Assay_Workflow A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Test Compound B->C D Incubate at 37°C for 18-24h C->D E Determine Minimum Inhibitory Concentration (MIC) D->E Cytotoxicity_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Test Compound A->B C Add MTT Reagent B->C D Solubilize Formazan Crystals C->D E Measure Absorbance at 570 nm D->E F Calculate IC50 Value E->F Hypothesized_MoA cluster_cell Bacterial Cell Membrane Cell Membrane DNA DNA Enzymes Essential Enzymes Ribosome Ribosome Compound This compound Compound->Membrane Disruption Compound->DNA Intercalation/ Inhibition of Replication Compound->Enzymes Inhibition Compound->Ribosome Inhibition of Protein Synthesis

References

Unraveling the Activity of 4-Amino-3-bromo-5-fluorobenzoic Acid: A Review of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a chemical compound is paramount for its potential therapeutic application. This technical overview addresses the current publicly available information regarding the biological activity of 4-Amino-3-bromo-5-fluorobenzoic acid. Despite its availability as a chemical reagent, detailed studies elucidating its specific molecular targets and signaling pathways are not extensively documented in the public domain.

While the structural features of this compound, a halogenated aromatic amino acid, suggest its potential for biological activity, concrete experimental evidence defining its mechanism of action remains limited. General statements from suppliers suggest it may serve as an intermediate in the synthesis of pharmaceuticals with potential antimicrobial or anti-inflammatory properties. However, these claims are not substantiated by detailed efficacy studies, quantitative data, or specific experimental protocols within the reviewed literature.

Putative Biological Role and Areas for Future Investigation

The presence of amino, bromo, and fluoro groups on a benzoic acid scaffold provides a chemically reactive molecule that could potentially interact with various biological targets. Halogenated benzoic acid derivatives, in a broader sense, have been explored for a range of pharmacological activities. The specific substitution pattern of this compound could influence its binding affinity and selectivity for cellular components such as enzymes or receptors.

Given the absence of specific data, the following areas represent logical starting points for investigating the compound's mechanism of action:

  • Enzyme Inhibition Assays: Screening against panels of enzymes, particularly those involved in inflammatory or microbial pathways (e.g., cyclooxygenases, lipoxygenases, bacterial metabolic enzymes), could identify potential targets.

  • Receptor Binding Assays: Determining if the compound interacts with specific cellular receptors could unveil its role in signaling pathways.

  • Antimicrobial Susceptibility Testing: Rigorous testing against a spectrum of bacterial and fungal strains would be necessary to validate and quantify any purported antimicrobial effects.

  • Cell-Based Assays: Evaluating the compound's effect on cellular processes such as proliferation, apoptosis, and inflammatory responses in relevant cell lines could provide insights into its biological function.

Conclusion

Currently, a comprehensive, in-depth technical guide on the core mechanism of action of this compound cannot be constructed due to the lack of specific, publicly available scientific literature. The information landscape is primarily composed of catalog entries from chemical suppliers, which do not provide the necessary experimental data required for a thorough mechanistic analysis. Future research initiatives are necessary to explore the biological activities of this compound and to determine if it holds therapeutic potential. Without such studies, any discussion of its mechanism of action remains speculative. Professionals in drug development are encouraged to undertake foundational research to uncover the pharmacological profile of this molecule.

Structure-Activity Relationship of 4-Amino-3-bromo-5-fluorobenzoic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 4-Amino-3-bromo-5-fluorobenzoic acid, a versatile scaffold with significant potential in medicinal chemistry. While extensive SAR studies on this specific molecule are emerging, this document synthesizes available data on structurally related analogs to elucidate key determinants of biological activity, particularly in the context of anticancer drug discovery. This guide covers synthetic methodologies, quantitative biological data from analogous series, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to aid in the rational design of novel therapeutic agents.

Introduction

This compound is a halogenated aromatic compound that serves as a valuable building block in the synthesis of complex bioactive molecules.[1][2] The strategic placement of amino, bromo, and fluoro substituents on the benzoic acid core imparts unique electronic and steric properties, making it an attractive scaffold for targeting various biological pathways. The presence of halogens can significantly influence a molecule's binding affinity to biological targets, such as enzymes and receptors, by altering its lipophilicity, metabolic stability, and ability to form halogen bonds.[3][4]

This guide focuses on the potential of this compound derivatives as anticancer agents, with a particular emphasis on their role as kinase inhibitors. By drawing parallels with closely related chemical series, such as 4-amino-3-chlorobenzoic acid and other 4-aminobenzamide derivatives, we can infer a predictive SAR framework to guide future research and development.[5][6]

Synthetic Strategies

The synthesis of this compound and its derivatives typically involves multi-step reaction sequences. A common approach begins with the halogenation of a substituted 4-aminobenzoic acid precursor, followed by modifications of the carboxylic acid and amino groups to generate a library of analogs.

A plausible synthetic workflow for generating derivatives for SAR studies is outlined below. This process allows for systematic modifications at the carboxylic acid and amino moieties.

G cluster_synthesis General Synthetic Workflow for Derivatives start This compound ester Esterification (e.g., SOCl2, Methanol) start->ester amide Amide Coupling (e.g., HATU, Amine) start->amide n_alkylation N-Alkylation / N-Arylation (e.g., Buchwald-Hartwig) start->n_alkylation ester_prod Ester Derivatives ester->ester_prod amide_prod Amide Derivatives amide->amide_prod n_prod N-Substituted Derivatives n_alkylation->n_prod

A generalized synthetic workflow for creating derivatives.

Structure-Activity Relationship (SAR) Analysis

While specific quantitative SAR data for a diverse range of this compound derivatives is limited in publicly accessible literature, we can infer key relationships from analogous compounds, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) kinase, a crucial target in cancer therapy.[5][7]

Key Inferences from Analogous Structures:

  • Halogenation: The presence and position of halogens on the aniline ring are critical for activity in many kinase inhibitors.[4] In 4-anilinoquinazoline inhibitors, a 3-bromo or 3-chloro substitution often enhances potency. This suggests that the 3-bromo and 5-fluoro substituents of the core molecule are likely key contributors to target engagement.[4][5]

  • Amino Group (N-4): The 4-amino group is a crucial anchor. In many kinase inhibitors, this amine forms a key hydrogen bond with the hinge region of the kinase domain. Modifications at this position, such as converting it to a secondary amine with specific substituents, can modulate potency and selectivity.[8]

  • Carboxylic Acid (C-1): The carboxylic acid group offers a versatile handle for modification. Converting it to amides or esters can significantly impact the compound's pharmacokinetic properties and cell permeability. For instance, amide derivatives can introduce additional hydrogen bond donors and acceptors, potentially forming new interactions with the target protein.

The following table summarizes the anticancer activity of structurally related 4-aminobenzamide and 4-amino-3-chlorobenzoate derivatives, which can serve as a proxy for predicting the SAR of this compound analogs.

Compound ID / Core StructureR1 (Position 3)R2 (Amide/Ester Moiety)Target / Cell LineActivity (IC₅₀ / % Inhibition)Reference
4-Aminobenzamide Analog 1 HVariousHGC-270.28 µM[5]
4-Aminobenzamide Analog 2 HVariousHGC-271.84 µM[5]
4-(Arylaminomethyl)benzamide H-CH₂-NH-(p-CF₃-Ph)EGFR Kinase91% inhibition @ 10 nM[5]
4-Amino-3-chlorobenzoate Derivative (N5a) ClHydrazine-1-carbothioamideA549, HepG2, HCT-116IC₅₀ values in low µM range[6]

Target Pathway: EGFR Signaling

Many anticancer agents derived from the 4-aminobenzoic acid scaffold function by inhibiting key signaling pathways that control cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) pathway is a primary target for such inhibitors. These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation, thereby blocking downstream signaling.

G cluster_pathway EGFR Signaling Pathway and Point of Inhibition cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds ADP ADP EGFR->ADP P P EGFR->P Inhibitor 4-Amino-3-bromo-5-fluorobenzoic Acid Derivative Inhibitor->EGFR Inhibits ATP ATP ATP->EGFR Phosphorylates RAS_RAF RAS -> RAF -> MEK -> ERK P->RAS_RAF PI3K_AKT PI3K -> AKT -> mTOR P->PI3K_AKT STAT JAK -> STAT P->STAT Proliferation Cell Proliferation, Survival, Metastasis RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT->Proliferation

EGFR signaling pathway and potential inhibition point.

Experimental Protocols

Reproducibility is paramount in drug discovery. This section provides detailed methodologies for key experiments used to characterize the activity of inhibitors based on the this compound scaffold.

EGFR Kinase Assay (Luminescent)

This protocol is designed to measure the enzymatic activity of EGFR and the inhibitory potential of test compounds by quantifying the amount of ATP remaining in solution after the kinase reaction.

Materials:

  • Recombinant EGFR enzyme

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP solution

  • Kinase assay buffer (e.g., HEPES, MgCl₂, MnCl₂, DTT, BSA)

  • Test compounds (solubilized in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • 96-well white microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup: To the wells of a 96-well plate, add 5 µL of the diluted test compound or vehicle (for positive and negative controls).

  • Enzyme Addition: Add 20 µL of a master mix containing the EGFR enzyme and substrate to each well (except for "no enzyme" controls).

  • Reaction Initiation: Initiate the kinase reaction by adding 25 µL of ATP solution to all wells. The final reaction volume should be 50 µL.

  • Incubation: Cover the plate and incubate at 30°C for 60 minutes.

  • ATP Depletion: Add 50 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add 100 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Subtract the background luminescence from all readings. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[9]

Cell Viability Assay (MTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with test compounds.[5]

Materials:

  • Human cancer cell lines (e.g., A549, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (solubilized in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear flat-bottom microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compounds. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly kinase inhibitors for cancer therapy. This guide has provided a predictive framework for its structure-activity relationship based on data from analogous chemical series. The key takeaways for rational drug design include the importance of the halogen substitution pattern and the versatility of the amino and carboxylic acid groups for modification to enhance potency and optimize pharmacokinetic properties.

Future research should focus on the systematic synthesis and biological evaluation of a dedicated library of this compound derivatives. This will enable the construction of a robust quantitative SAR model, validate the hypotheses presented in this guide, and accelerate the discovery of lead compounds for further preclinical development.

References

Potential Therapeutic Applications of 4-Amino-3-bromo-5-fluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-bromo-5-fluorobenzoic acid is a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry. While direct therapeutic applications of this specific molecule are not yet extensively documented, its structural motifs are present in a variety of biologically active compounds. This technical guide consolidates the available information on this compound and explores its potential therapeutic applications by drawing parallels with structurally related aminobenzoic acid derivatives. This document covers the physicochemical properties, potential synthetic routes, and prospective applications in oncology, infectious diseases, and inflammatory conditions. Detailed experimental protocols and conceptual signaling pathways are provided to guide future research and drug discovery efforts centered on this promising scaffold.

Introduction

Substituted aminobenzoic acids are a cornerstone of modern medicinal chemistry, serving as crucial intermediates in the synthesis of a wide range of therapeutic agents.[1] The strategic incorporation of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[2] this compound (CAS No. 1027512-98-6) is a unique trifunctionalized aromatic compound that offers multiple points for chemical diversification, making it an attractive scaffold for the development of novel therapeutics.[3] This guide aims to provide a comprehensive overview of the potential of this compound in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The key quantitative data for this compound are summarized in the table below.

PropertyValueReference(s)
IUPAC Name This compound[4]
CAS Number 1027512-98-6[4][5]
Molecular Formula C₇H₅BrFNO₂[4][5]
Molecular Weight 234.02 g/mol [5]
Melting Point 227-229°C
Appearance White to pale yellow solid[2]
Purity ≥ 97% (Commercially available)[5]
Solubility Moderately soluble in organic solvents[2]

Potential Therapeutic Applications

Based on the biological activities of structurally similar compounds, this compound holds promise in several therapeutic areas.

Oncology

Derivatives of 3-halo-4-aminobenzoic acids have shown potential as inhibitors of key signaling pathways in oncology, particularly the Epidermal Growth Factor Receptor (EGFR) pathway.[6] The substitution pattern on the aromatic ring can significantly influence the inhibitory activity of the resulting compounds.[6] The core structure of this compound can serve as a scaffold for the synthesis of potent and selective kinase inhibitors.[3]

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Small molecule tyrosine kinase inhibitors that target EGFR have revolutionized the treatment of certain cancers.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 4-Amino-3-bromo-5-fluorobenzoic acid derivative Inhibitor->EGFR Inhibition

Potential inhibition of the EGFR signaling pathway.
Antimicrobial Activity

Para-aminobenzoic acid (PABA) and its derivatives have a long history as antimicrobial agents, primarily through their role in the folate synthesis pathway in bacteria.[7] While many bacteria can synthesize their own folate, this pathway is absent in humans, making it an attractive target for selective toxicity. The introduction of halogen atoms to the PABA scaffold can enhance antibacterial potency.[8]

Folate_Synthesis_Inhibition Pteridine Dihydropteridine pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic acid (PABA) PABA->DHPS DHP Dihydropteroate DHPS->DHP DHF Dihydrofolate DHP->DHF THF Tetrahydrofolate DHF->THF Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Inhibitor 4-Amino-3-bromo-5-fluorobenzoic acid derivative Inhibitor->DHPS Competitive Inhibition

Proposed mechanism of antibacterial action via folate synthesis inhibition.
Anti-inflammatory Activity

Derivatives of aminobenzoic acids have demonstrated anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[9] COX enzymes are central to the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. Inhibition of COX-2, the inducible isoform, is a key strategy for managing inflammation.

Experimental Protocols

This section provides detailed methodologies for key experiments that can be used to evaluate the therapeutic potential of this compound and its derivatives.

General Synthesis of this compound Derivatives (Amide Formation)

This protocol describes a general method for the synthesis of amide derivatives from this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)

  • Desired amine

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation (if using SOCl₂):

    • Suspend this compound in an excess of thionyl chloride.

    • Reflux the mixture for 2-4 hours.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride or the starting carboxylic acid (if using a coupling agent) in an anhydrous solvent.

    • If using a coupling agent, add the agent and a base, and stir for 10-15 minutes.

    • Add the desired amine and a base (e.g., TEA) to the reaction mixture.

    • Stir the reaction at room temperature until completion (monitor by TLC).

  • Work-up and Purification:

    • Quench the reaction with water or saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent (e.g., DCM, Ethyl acetate).

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Synthesis_Workflow Start This compound Activation Activation (e.g., SOCl₂ or Coupling Agent) Start->Activation Coupling Amide Coupling Activation->Coupling Amine Amine (R-NH₂) Amine->Coupling Workup Work-up & Purification Coupling->Workup Product Amide Derivative Workup->Product

General workflow for the synthesis of amide derivatives.
In Vitro Kinase Inhibition Assay (e.g., EGFR)

This assay measures the ability of a test compound to inhibit the activity of a specific kinase enzyme.

Materials:

  • Purified recombinant kinase (e.g., EGFR)

  • Kinase substrate (e.g., a specific peptide)

  • Adenosine triphosphate (ATP)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In a microplate, add the kinase, the substrate, and the test compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature for a specific duration.

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the kinase activity.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Cell culture medium and supplements

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Data Presentation

Quantitative data from biological assays are crucial for evaluating the therapeutic potential of new compounds. The following table provides a template for summarizing such data.

Compound IDTarget/Cell LineAssay TypeEndpointValue (e.g., IC₅₀, MIC)
Example-1 EGFRKinase InhibitionIC₅₀[Enter Value] µM
Example-2 A549 (Lung Cancer)Cytotoxicity (MTT)IC₅₀[Enter Value] µM
Example-3 S. aureusAntibacterialMIC[Enter Value] µg/mL
Example-4 COX-2Anti-inflammatoryIC₅₀[Enter Value] µM

Conclusion

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. While direct biological data for this specific molecule is limited, the well-documented activities of related halogenated aminobenzoic acids provide a strong rationale for its exploration in oncology, infectious diseases, and inflammation. The synthetic accessibility and multiple points for diversification make it an attractive starting point for medicinal chemistry campaigns. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further research into the therapeutic potential of this compound and its derivatives, with the ultimate goal of developing new and effective medicines.

References

The Strategic Role of 4-Amino-3-bromo-5-fluorobenzoic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, 4-Amino-3-bromo-5-fluorobenzoic acid has emerged as a versatile and highly valuable scaffold, particularly in the synthesis of targeted kinase inhibitors for oncology. Its unique trifunctionalized aromatic core, featuring an amine, a bromine atom, and a carboxylic acid, provides a rich platform for chemical diversification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles. This technical guide provides an in-depth overview of the applications of this compound in medicinal chemistry, complete with experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and synthetic workflows.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.

PropertyValue
CAS Number 1027512-98-6[1]
Molecular Formula C₇H₅BrFNO₂[1]
Molecular Weight 234.02 g/mol [1]
Appearance White to off-white powder
Solubility Soluble in organic solvents such as DMF and DMSO

Synthetic Utility and Key Reactions

The chemical architecture of this compound allows for a variety of chemical transformations, making it a versatile starting material. The primary reaction of interest in medicinal chemistry is the formation of amide bonds through the coupling of the carboxylic acid moiety with a diverse range of amines. This reaction is fundamental to the construction of a library of potential kinase inhibitors.

Experimental Protocol: Amide Bond Formation

The following protocol details a general procedure for the amide coupling of this compound with a primary or secondary amine using HATU as the coupling reagent.

Materials:

  • This compound

  • Amine of interest

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation.

  • Slowly add the desired amine (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_workup Workup & Purification 4-ABFBA This compound Reaction_Mixture Amide Coupling Reaction 4-ABFBA->Reaction_Mixture 1.0 eq Amine Primary/Secondary Amine Amine->Reaction_Mixture 1.2 eq HATU HATU (Coupling Reagent) HATU->Reaction_Mixture DIPEA DIPEA (Base) DIPEA->Reaction_Mixture DMF DMF (Solvent) DMF->Reaction_Mixture Temp 0°C to RT Temp->Reaction_Mixture Quench Quench with Water Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with NaHCO3 & Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Amide Product Purify->Product Reaction_Mixture->Quench

Experimental workflow for the amidation of this compound.

Application in Kinase Inhibitor Synthesis

The primary application of this compound in medicinal chemistry is as a scaffold for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. By targeting specific kinases, it is possible to inhibit tumor growth and progression.

Derivatives of this compound have shown significant potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on the surface of endothelial cells triggers a signaling cascade that ultimately leads to cell proliferation, migration, and the formation of new blood vessels (angiogenesis). In the context of cancer, tumors exploit this process to secure a blood supply for their growth and metastasis.

G VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras Activates PI3K PI3K VEGFR2->PI3K Activates DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Activates Ca2+ Ca²⁺ Release IP3->Ca2+ Raf Raf PKC->Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Cell_Responses Cellular Responses (Proliferation, Migration, Survival) ERK->Cell_Responses Leads to Akt Akt PI3K->Akt Activates Akt->Cell_Responses Promotes Inhibitor Inhibitor derived from This compound Inhibitor->VEGFR2 Inhibits

Simplified VEGFR-2 signaling pathway and the point of intervention for inhibitors.

Biological Activity of Derivatives

The true potential of this compound as a building block is realized in the biological activity of its derivatives. By synthesizing a library of amides with diverse amine partners, researchers can systematically probe the SAR of VEGFR-2 inhibition.

Quantitative Data: In Vitro Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of several kinase inhibitors, including compounds structurally related to derivatives of this compound, against various kinase targets. This data is crucial for understanding the potency and selectivity of these compounds.

CompoundKinase TargetIC₅₀ (nM)Reference
SorafenibVEGFR-290[2]
Raf-16[2]
B-Raf22[2]
PDGFR-β57[2]
c-Kit68[2]
Compound 15 (3-methylquinoxaline derivative)VEGFR-23.2[3]
Compound 38 (benzylidenethiazolidine-2,4-dione derivative)VEGFR-2220[3]
Compound 43 (1,2,3-triazole and isatin derivative)VEGFR-226.38[3]
Compound 6 (nicotinamide-based derivative)VEGFR-260.83[4]
Compound 11 (piperazinylquinoxaline-based derivative)VEGFR-2190[5]

Note: IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Conclusion

This compound stands out as a strategic building block in medicinal chemistry, offering a robust platform for the synthesis of novel kinase inhibitors. Its trifunctional nature allows for extensive chemical modification, facilitating the generation of diverse compound libraries for SAR studies. The successful application of structurally similar scaffolds in the development of approved drugs like Regorafenib underscores the potential of this chemical entity. The detailed experimental protocols and biological data presented in this guide are intended to empower researchers and drug development professionals to fully leverage the capabilities of this compound in their quest for the next generation of targeted cancer therapies.

References

The Critical Role of Halogen Substituents in the Biological Activity of 4-Amino-3-bromo-5-fluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 4-Amino-3-bromo-5-fluorobenzoic acid, focusing on the influence of its halogen substituents on its potential biological activity. While direct quantitative data for this specific molecule is limited in publicly available literature, this guide synthesizes information from structurally similar aminobenzoic acid analogs to elucidate the structure-activity relationships (SAR) that govern its therapeutic potential. Particular attention is given to its inferred anticancer properties, potential mechanisms of action involving key signaling pathways, and detailed experimental protocols for in vitro evaluation. This document aims to serve as a foundational resource for researchers engaged in the rational design and development of novel therapeutic agents based on the halogenated 4-aminobenzoic acid scaffold.

Introduction

This compound is a polysubstituted aromatic compound with a unique arrangement of functional groups that suggests significant potential in medicinal chemistry. The presence of an amino group, a carboxylic acid, and two distinct halogen atoms—bromine and fluorine—on a benzene ring creates a molecule with a specific electronic and steric profile. Halogenation is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide explores the anticipated roles of the bromo and fluoro substituents in the context of the broader class of 4-aminobenzoic acid derivatives, which have shown promise as anticancer and antimicrobial agents.

Structure-Activity Relationship (SAR) Insights

The biological activity of aminobenzoic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring.[1] Analysis of related compounds allows for inferences regarding the role of the halogen atoms in this compound.

Key SAR Observations from Analogous Compounds:

  • Halogen Substitution: The presence of halogens, such as bromine and chlorine, on the aromatic ring is a recurring feature in bioactive aminobenzoic acid derivatives. The position of these halogens is critical to their anticancer and antimetastatic properties.[1][2] The electron-withdrawing nature and the size of the halogen atoms can influence the molecule's interaction with target proteins.

  • Amino Group Position: The para-position of the amino group relative to the carboxylic acid in 4-aminobenzoic acid derivatives can enhance the resonance stabilization of the carboxylate anion, which can affect the molecule's acidity and interaction with biological targets.[3]

  • Combined Halogen Effects: In this compound, the bromine at position 3 and fluorine at position 5 are ortho and meta to the amino group, respectively, and both are meta to the carboxylic acid. This specific arrangement creates a distinct electronic environment that can influence the molecule's reactivity and binding capabilities.

Quantitative Data on Related Compounds

Compound IDCore StructureR1R2R3Cell LineIC50 (µM)Reference
F8 o-Aminobenzamide-HVariousHGC-270.28[1]
T9 o-Aminobenzamide-HVariousHGC-271.84[1]
Compound 12 3/4-Bromo BenzohydrazideSubstituted benzylidene---1.67[1]

Potential Signaling Pathways

Based on the activity of analogous aminobenzoic acid scaffolds, it is hypothesized that this compound may exert its potential anticancer effects by modulating key signaling pathways that control cell growth, proliferation, and survival.[1] Two such potential targets are the Epidermal Growth Factor Receptor (EGFR) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR pathway is a critical regulator of cell proliferation and is often dysregulated in cancer.[4][5][6] Small molecule inhibitors can block the ATP-binding site of the EGFR tyrosine kinase, preventing downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Ligand Ligand (e.g., EGF) Ligand->EGFR Binds Inhibitor 4-Amino-3-bromo- 5-fluorobenzoic acid (Hypothesized) Inhibitor->EGFR Inhibits

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a downstream effector of EGFR and plays a central role in transmitting signals from the cell surface to the nucleus to regulate gene expression.[7]

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Differentiation, Survival) TranscriptionFactors->CellularResponse Inhibitor Potential Inhibition by This compound (Hypothesized) Inhibitor->RAF Inhibitor->MEK

Caption: Potential points of inhibition in the MAPK signaling cascade.

Experimental Protocols

The following is a detailed protocol for a standard in vitro assay to evaluate the cytotoxic activity of compounds like this compound.

Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9][10][11]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom sterile plates

  • This compound (or other test compounds)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[8]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells with compound Incubate_24h->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4h Add_MTT->Incubate_2_4h Solubilize Solubilize formazan crystals Incubate_2_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze data and determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

This compound represents a molecule of significant interest for drug discovery, largely due to the strategic placement of its halogen substituents. While direct biological data is currently sparse, analysis of structurally related compounds strongly suggests that this molecule warrants further investigation for its potential anticancer activities. The presence of both bromine and fluorine is likely to modulate its pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy and target specificity. The provided insights into structure-activity relationships, potential signaling pathway interactions, and detailed experimental protocols offer a robust framework for initiating and advancing research into the therapeutic applications of this and other halogenated aminobenzoic acid derivatives. Future studies should focus on the synthesis and in vitro screening of this compound to generate direct quantitative data and validate the hypotheses presented in this guide.

References

The Dawn of a New Era in Medicine: An In-depth Technical Guide to the Discovery and History of Substituted Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and mechanisms of action of key substituted aminobenzoic acids. From the first synthetic antibacterial agents to revolutionary local anesthetics and widely used diuretics and anti-inflammatory drugs, this class of compounds has left an indelible mark on medicine. This document delves into the seminal experiments, presents quantitative data for comparative analysis, and illustrates the underlying biochemical pathways.

Sulfonamides: The First Systemic Antibacterial Agents

The discovery of sulfonamides marked a turning point in the fight against bacterial infections, heralding the age of chemotherapy.[1][2]

Discovery and History

In the early 1930s, at the Bayer laboratories of IG Farben in Germany, a team led by Gerhard Domagk was screening synthetic dyes for antibacterial properties.[3][4] In 1932, they synthesized a red azo dye, KL 730, later named Prontosil rubrum.[3][5] Domagk's pivotal in vivo experiments in 1932 demonstrated that Prontosil could protect mice from lethal streptococcal infections, even though the dye was inactive in vitro.[6][7] This groundbreaking discovery, published in 1935, earned Domagk the 1939 Nobel Prize in Physiology or Medicine.[3][8]

It was later discovered by researchers at the Pasteur Institute in France that Prontosil was a prodrug.[9] In the body, it is metabolized to the active compound, para-aminobenzenesulfonamide, also known as sulfanilamide.[8][10] This revelation spurred the synthesis of numerous sulfonamide derivatives with improved efficacy and broader spectrums of activity, such as sulfapyridine and sulfacetamide.[9]

Mechanism of Action

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA).[11] They act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid.[12] Bacteria need to synthesize their own folic acid, as they cannot utilize pre-formed folate from their environment.[11] Folic acid is a crucial precursor for the synthesis of nucleotides and certain amino acids, which are necessary for DNA replication and cell growth.[13] By blocking the synthesis of folic acid, sulfonamides halt bacterial growth and replication, exerting a bacteriostatic effect.[11] Humans are unaffected by sulfonamides because they obtain folic acid from their diet.[12]

Quantitative Data: Inhibition of Dihydropteroate Synthase

The following table summarizes the inhibitory activity of various sulfonamides and related compounds against dihydropteroate synthase from E. coli.

CompoundI50 (µM)Ki (µM)
4,4'-Diaminodiphenylsulfone (DDS)205.9
4-amino-4'-formamidodiphenylsulfone58-
4-amino-4'-acetamidodiphenylsulfone52-
Sulfadiazine-2.5
Sulfanilamide-~20 (Inhibition Index)
Sulfanilic acid-~3.0 (Inhibition Index)
[Data sourced from multiple studies on E. coli dihydropteroate synthase.][14][15]
Experimental Protocols

Key Experiment: In Vivo Antibacterial Activity of Prontosil in Mice (Domagk, 1932)

This protocol is a representation of the likely steps taken in Domagk's original experiments.

  • Bacterial Culture: A virulent strain of Streptococcus pyogenes is cultured in a suitable broth medium to achieve a high concentration of bacteria.

  • Determination of Lethal Dose: The minimum lethal dose of the bacterial culture is determined by injecting serial dilutions of the culture into mice and observing the mortality rate over several days.

  • Animal Model: A cohort of mice is infected with a lethal dose (e.g., 10 times the minimum lethal dose) of the Streptococcus pyogenes culture via intraperitoneal injection.[6]

  • Treatment: The infected mice are divided into a treatment group and a control group.

    • The treatment group receives a single oral or subcutaneous dose of Prontosil solution (e.g., 1.5 hours post-infection).[6][7]

    • The control group receives a sham treatment (e.g., sterile saline).

  • Observation: The mice are observed for a period of at least four days, and mortality is recorded in both groups.[7]

  • Endpoint: The survival rate in the Prontosil-treated group is compared to the control group. In Domagk's experiment, all treated mice survived, while all control mice died.[16]

Signaling Pathway and Experimental Workflow

Folic_Acid_Synthesis_Inhibition cluster_pathway Bacterial Folic Acid Synthesis Pathway Pteridine_precursor Pteridine Precursor Dihydropteroate Dihydropteroic Acid Pteridine_precursor->Dihydropteroate DHPS PABA p-Aminobenzoic Acid (PABA) PABA->Dihydropteroate Folic_Acid Folic Acid Dihydropteroate->Folic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Folic_Acid->Tetrahydrofolic_Acid DNA_synthesis Nucleotide & Amino Acid Synthesis -> DNA Tetrahydrofolic_Acid->DNA_synthesis Sulfonamides Sulfonamides Sulfonamides->PABA Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Procaine: A Paradigm Shift in Local Anesthesia

The synthesis of procaine was a landmark achievement in rational drug design, providing a safer alternative to the addictive and toxic cocaine.

Discovery and History

In 1905, the German chemist Alfred Einhorn synthesized procaine, which he patented under the trade name Novocain.[17][18] Einhorn's goal was to create a local anesthetic with the efficacy of cocaine but without its undesirable side effects.[19] Procaine was introduced into medical use by the surgeon Heinrich Braun.[17] For nearly half a century, it was the standard for local anesthesia in dentistry and minor surgical procedures.[20][21]

Mechanism of Action

Procaine is an amino ester local anesthetic.[17] It functions by blocking voltage-gated sodium channels in the nerve cell membrane.[22] This action prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[22] By inhibiting the transmission of nerve impulses, procaine produces a reversible loss of sensation in the area of administration.

Quantitative Data: Anesthetic Properties of Procaine

The following table summarizes key properties of procaine as a local anesthetic.

PropertyValueNotes
Onset of ActionSlow
Duration of ActionShort
Duration of Effect (5 mg, s.c. in horses)5 minutesWithout epinephrine.[23]
Duration of Effect (10 mg, s.c. in horses)120 minutesWith epinephrine.[23]
Duration of Effect (10 mg, s.c. in horses)180 minutesWith epinephrine.[23]
pKa8.9
Protein Binding6%
[Data compiled from various sources.][23][24]
Experimental Protocols

Key Experiment: Synthesis of Procaine (Einhorn, 1905)

The following is a likely synthetic route based on descriptions of Einhorn's work.

  • Esterification: Para-aminobenzoic acid (PABA) is esterified with 2-diethylaminoethanol. This can be achieved by heating the two reactants in the presence of an acid catalyst (e.g., sulfuric acid) or by first converting PABA to its more reactive acid chloride.

  • Alternative Route (from p-nitrotoluene):

    • Oxidation: 4-nitrotoluene is oxidized to 4-nitrobenzoic acid.

    • Acyl Chloride Formation: The 4-nitrobenzoic acid is reacted with thionyl chloride to form 4-nitrobenzoyl chloride.

    • Esterification: The resulting acyl chloride is reacted with 2-diethylaminoethanol to produce nitrocaine.

    • Reduction: The nitro group of nitrocaine is reduced to an amino group, for example, by catalytic hydrogenation over a Raney nickel catalyst, to yield procaine.

  • Purification: The crude procaine is purified, for instance, by recrystallization.

  • Salt Formation: For clinical use, the procaine base is converted to its hydrochloride salt to increase water solubility.

Signaling Pathway and Experimental Workflow

Procaine_Mechanism cluster_membrane Nerve Cell Membrane Na_channel Voltage-gated Sodium Channel No_impulse No Nerve Impulse (Anesthesia) Na_channel->No_impulse No Depolarization Na_out Na+ (extracellular) Na_in Na+ (intracellular) Na_out->Na_in Influx Nerve_impulse Nerve Impulse (Action Potential) Na_in->Nerve_impulse Depolarization Procaine Procaine Procaine->Na_channel Blocks Furosemide_Mechanism cluster_nephron Thick Ascending Limb of Loop of Henle Lumen Tubular Lumen (Na+, K+, 2Cl-) Epithelial_cell Epithelial Cell Lumen->Epithelial_cell Ion Reabsorption Blood Blood Epithelial_cell->Blood Ion Transport NKCC2 NKCC2 Transporter Diuresis Increased Water & Electrolyte Excretion (Diuresis) NKCC2->Diuresis Inhibition of reabsorption leads to... Furosemide Furosemide Furosemide->NKCC2 Inhibits

References

A Technical Guide to the Electronic and Steric Properties of 4-Amino-3-bromo-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-bromo-5-fluorobenzoic acid is a halogenated aromatic amino acid of interest in medicinal chemistry and materials science. Understanding its electronic and steric properties is crucial for predicting its reactivity, molecular interactions, and potential biological activity. This technical guide provides a comprehensive overview of these properties, based on established chemical principles and data from structurally related compounds, due to the limited availability of direct experimental data for this specific molecule. The guide also includes detailed experimental protocols for its characterization and synthesis, as well as visualizations of key workflows.

Introduction

Substituted benzoic acids are fundamental scaffolds in drug discovery and development. The strategic placement of functional groups on the benzene ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its binding affinity to biological targets. This compound presents a unique combination of substituents: an electron-donating amino group and two electron-withdrawing halogens (bromine and fluorine), ortho and meta to the carboxylic acid, respectively. This substitution pattern is expected to create a distinct electronic and steric environment, influencing the molecule's acidity, nucleophilicity, and overall three-dimensional shape. The para-amino group, for instance, is anticipated to enhance the resonance stabilization of the molecule.[1]

Physicochemical Properties

While specific experimental data for this compound is scarce, its fundamental properties can be reliably identified.

PropertyValueSource
CAS Number 1027512-98-6[2][3]
Molecular Formula C7H5BrFNO2[2][3][4]
Molecular Weight 234.02 g/mol [2][3][4]
Melting Point 227-229°C[4]

Electronic Properties

The electronic landscape of this compound is shaped by the interplay of inductive and resonance effects of its substituents. The amino group (-NH2) is a strong electron-donating group through resonance, while the fluorine and bromine atoms are electron-withdrawing through induction.

Acidity (pKa)
Hammett Substituent Constants

Hammett constants (σ) quantify the electronic influence of substituents on the reactivity of aromatic compounds.

SubstituentPositionσmσp
-Br meta0.390.23
-F meta0.340.06
-NH2 para-0.16-0.66

Data sourced from established Hammett constant tables.[7][8]

The positive σ values for bromine and fluorine indicate their electron-withdrawing character, while the negative σ value for the amino group highlights its electron-donating nature.

Steric Properties

The steric bulk of the substituents influences the molecule's conformation and its ability to interact with other molecules.

Van der Waals Radii

The van der Waals radius provides an indication of the space occupied by an atom.

AtomVan der Waals Radius (pm)
Bromine 185
Fluorine 147

Data sourced from established tables of van der Waals radii.[2][9][10][11][12][13][14]

Taft Steric Parameters (Es)

Taft steric parameters (Es) provide a quantitative measure of the steric effect of a substituent.

SubstituentEs
-Br -1.16
-F -0.46

Data sourced from established Taft parameter tables.[15] The negative values indicate steric hindrance.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the functional groups present.

1H NMR

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The chemical shifts will be influenced by the electronic environment created by the substituents.

13C NMR

The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, with their chemical shifts reflecting the electronic effects of the attached substituents.

IR Spectroscopy

The infrared spectrum will be characterized by absorption bands corresponding to the various functional groups.

Functional GroupExpected Wavenumber Range (cm-1)
O-H stretch (Carboxylic Acid) 3300 - 2500 (broad)
N-H stretch (Amine) 3500 - 3300
C=O stretch (Carboxylic Acid) 1725 - 1700
C-N stretch (Amine) 1350 - 1250
C-Br stretch 680 - 515
C-F stretch 1400 - 1000

Expected ranges are based on standard IR correlation tables.

UV-Vis Spectroscopy

The UV-Vis spectrum of aminobenzoic acids typically shows absorption maxima in the range of 200-300 nm. For example, 4-aminobenzoic acid has absorption maxima at 194 nm, 226 nm, and 278 nm.[16] The presence of bromine and fluorine substituents may cause a slight shift in these absorption bands.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of this compound.

Synthesis Workflow

A potential synthetic route involves the halogenation of a suitable precursor followed by functional group manipulations.

Synthesis_Workflow A 4-Amino-5-fluorobenzoic acid B Bromination A->B N-Bromosuccinimide (NBS) C This compound B->C D Purification (Recrystallization) C->D E Characterization D->E

Caption: A potential synthetic workflow for this compound.

Spectroscopic Analysis Workflow

A standard workflow for the spectroscopic characterization of a synthesized compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing A Dissolve sample in appropriate deuterated solvent B 1H NMR A->B C 13C NMR A->C D IR Spectroscopy A->D E UV-Vis Spectroscopy A->E F Spectral Interpretation B->F C->F D->F E->F

Caption: Workflow for spectroscopic analysis.

Protocol for pKa Determination via Potentiometric Titration
  • Preparation of Solutions:

    • Prepare a standard solution of the sample (e.g., 0.01 M) in a suitable solvent mixture (e.g., water-ethanol).

    • Prepare a standardized titrant solution (e.g., 0.1 M NaOH).

  • Titration:

    • Calibrate a pH meter using standard buffer solutions.

    • Place a known volume of the sample solution in a beaker with a magnetic stirrer.

    • Immerse the pH electrode in the solution.

    • Add the titrant in small, precise increments, recording the pH after each addition.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • Determine the equivalence point (the point of steepest slope).

    • The pH at half the equivalence point volume corresponds to the pKa of the acidic group.

Conclusion

While direct experimental data on this compound is limited, a comprehensive understanding of its electronic and steric properties can be inferred from the known effects of its constituent functional groups. The interplay of the electron-donating amino group and the electron-withdrawing halogen substituents creates a unique molecular profile that is of significant interest for further investigation in drug design and materials science. The provided experimental protocols offer a foundation for the synthesis and detailed characterization of this compound, which will be essential for unlocking its full potential. Further computational studies are also warranted to provide a more quantitative insight into its molecular properties.

References

The Strategic Application of 4-Amino-3-bromo-5-fluorobenzoic Acid in the Development of Next-Generation Kinase Inhibitors: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential of 4-Amino-3-bromo-5-fluorobenzoic acid as a pivotal scaffold in the design and synthesis of novel kinase inhibitors. While direct literature on kinase inhibitors derived from this specific molecule is nascent, its structural analogues have proven to be instrumental in the development of potent therapeutics targeting critical signaling pathways implicated in cancer and other proliferative diseases. This guide will delve into the synthesis, biological activity, and experimental protocols related to structurally similar and highly relevant kinase inhibitors, providing a comprehensive framework for leveraging this compound in future drug discovery endeavors.

Introduction: The Versatility of the Aminobenzoic Acid Scaffold

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them prime targets for therapeutic intervention, particularly in oncology.[1] The aminobenzoic acid core is a privileged scaffold in medicinal chemistry, offering multiple points for chemical modification to achieve high potency and selectivity against various kinase targets. The presence of an amino group, a carboxylic acid, and halogen substituents on the phenyl ring of this compound provides a unique combination of reactive handles for generating diverse chemical libraries and optimizing structure-activity relationships (SAR).[1][2] The bromine and fluorine atoms, in particular, can enhance binding affinity to the hydrophobic pockets of kinase active sites and modulate the compound's physicochemical properties.[2]

Kinase Inhibitors Derived from Related Scaffolds: A Data-Driven Overview

While specific examples of kinase inhibitors directly synthesized from this compound are not extensively reported in publicly available literature, a wealth of data exists for inhibitors derived from structurally analogous starting materials. This section summarizes the quantitative data for these related compounds, offering valuable insights into the potential of the core scaffold.

Multi-Kinase Inhibitors: The Case of Sorafenib

Sorafenib, a multi-kinase inhibitor, shares a structural motif that can be conceptually derived from substituted aminobenzoic acids. It targets several kinases involved in tumor progression and angiogenesis, including RAF kinases and various receptor tyrosine kinases (RTKs).[1]

Kinase TargetIC50 (nM)[1]
Raf-16
B-Raf (wild-type)22
B-Raf (V600E)38
VEGFR-126
VEGFR-290
VEGFR-320
PDGFR-β57
c-Kit68
Flt-358
RET43
Cell LineCancer TypeProliferative IC50 (µM)[1]
PLC/PRF/5Hepatocellular Carcinoma6.3
HepG2Hepatocellular Carcinoma4.5 - 6.0
HuH-7Hepatocellular Carcinoma5.8
EGFR and Bcr-Abl Kinase Inhibitors from Substituted Benzamides

Derivatives of 3-substituted benzamides have shown significant promise as inhibitors of Bcr-Abl kinase, a key target in chronic myeloid leukemia (CML).[3] Similarly, 4-amino-3-chloro benzoate esters have been explored as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical driver in many solid tumors.[2]

Compound ClassTarget KinaseRepresentative IC50 Values
Thiazolamide–benzamide derivativesBcr-Abl (wild-type)1.273 µM (for compound 3m)[3]
Bcr-Abl (T315I mutant)39.89 µM (for compound 3m)[3]
4-(Arylaminomethyl)benzamide derivativesEGFR91-92% inhibition at 10 nM (for compounds 11 and 13)[4]
PDGFRα/β36-45% inhibition at 1 µM (for compounds 7, 9, and 10)[5]

Key Signaling Pathways in Kinase Inhibitor Development

The design of kinase inhibitors is intrinsically linked to the understanding of the signaling pathways they target. Below are diagrams of key pathways relevant to the development of inhibitors from aminobenzoic acid scaffolds.

EGFR_Signaling_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 4-Amino-3-bromo- 5-fluorobenzoic acid Derivative Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Potential Inhibition Point.

RAF_MEK_ERK_Pathway Ras_GTP Ras-GTP RAF RAF Ras_GTP->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Inhibitor Sorafenib-like Inhibitor Inhibitor->RAF Inhibits JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Inhibitor JAK Inhibitor Inhibitor->JAK Inhibits Synthesis_Workflow Start This compound Activation Carboxylic Acid Activation (e.g., SOCl2, EDCI/HOBt) Start->Activation Coupling Amide Bond Formation Activation->Coupling Amine Amine Component (R-NH2) Amine->Coupling Product Substituted Benzamide Derivative Coupling->Product Purification Purification (e.g., Chromatography) Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Final Kinase Inhibitor Characterization->Final_Product

References

Predicting the Spectroscopic Fingerprint of 4-Amino-3-bromo-5-fluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In modern chemical research and drug development, the accurate prediction of spectroscopic data is an invaluable tool for structural elucidation, compound identification, and virtual screening. This technical guide provides an in-depth overview of the predicted spectroscopic data for 4-Amino-3-bromo-5-fluorobenzoic acid, a substituted aromatic compound with potential applications in medicinal chemistry. The methodologies for these predictions, rooted in computational chemistry, are also detailed to provide a comprehensive understanding of the data's origin and reliability.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established computational methods and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

The proton nuclear magnetic resonance (¹H NMR) spectrum is predicted to show distinct signals for the aromatic proton and the protons of the amine and carboxylic acid groups. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
Aromatic CH7.5 - 8.0Doublet of doublets (dd)The position is influenced by the electron-withdrawing effects of the bromine, fluorine, and carboxylic acid groups, and the electron-donating effect of the amino group. Coupling with the adjacent fluorine and the distant other aromatic proton is expected.
Amine (-NH₂)4.5 - 6.0Broad singlet (br s)The chemical shift can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding.
Carboxylic Acid (-COOH)12.0 - 13.5Broad singlet (br s)The acidic proton is typically deshielded and its signal is often broad. Its presence can be confirmed by D₂O exchange.
Table 2: Predicted ¹³C NMR Spectral Data

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides information on the carbon framework of the molecule. Due to the substitution pattern, seven distinct signals are expected.

Carbon Predicted Chemical Shift (ppm) Notes
Carboxylic Acid (-C OOH)165 - 175The carbonyl carbon is significantly deshielded.
C -NH₂140 - 150 (JC-F coupling)Attached to the electron-donating amino group and influenced by the ortho-fluorine.
C -Br100 - 110The carbon bearing the bromine atom is shielded compared to other aromatic carbons.
C -F155 - 165 (Large JC-F coupling)The carbon directly attached to fluorine will show a large coupling constant.
C -COOH125 - 135The carbon attached to the carboxylic acid group.
Aromatic C H115 - 125 (JC-F coupling)The chemical shift is influenced by the surrounding substituents.
Aromatic C -H (meta to COOH)120 - 130
Table 3: Predicted Infrared (IR) Absorption Bands

The infrared (IR) spectrum is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are listed below.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amine)3300 - 3500Medium, often two bands for primary amine
O-H Stretch (Carboxylic Acid)2500 - 3300Broad, strong
C=O Stretch (Carboxylic Acid)1680 - 1710Strong
C=C Stretch (Aromatic)1450 - 1600Medium to strong
C-N Stretch (Aromatic Amine)1250 - 1350Medium
C-F Stretch1100 - 1250Strong
C-Br Stretch500 - 650Medium to strong
Table 4: Predicted Mass Spectrometry Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

Property Predicted Value
Molecular FormulaC₇H₅BrFNO₂
Molecular Weight234.02 g/mol
[M+H]⁺ (Positive Ion Mode)m/z 234.96
[M-H]⁻ (Negative Ion Mode)m/z 232.95
Key FragmentationLoss of H₂O, CO, CO₂ from the parent ion.

Methodologies for Spectroscopic Prediction

The prediction of spectroscopic data relies heavily on computational chemistry methods. These approaches simulate the physical and chemical properties of molecules to generate theoretical spectra that can be compared with experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction

The primary method for predicting NMR spectra is through quantum chemical calculations, with Density Functional Theory (DFT) being a cornerstone.[1] The process involves:

  • Conformational Analysis : Identifying the lowest energy conformer(s) of the molecule.

  • Geometry Optimization : Optimizing the molecular geometry at a chosen level of theory (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

  • Magnetic Shielding Calculation : Calculating the isotropic magnetic shielding constants for each nucleus.

  • Chemical Shift Prediction : Referencing the calculated shielding constants to a standard (e.g., Tetramethylsilane - TMS) to obtain the chemical shifts.

Machine learning and neural network-based approaches are also gaining prominence, offering rapid and accurate predictions based on large datasets of known experimental spectra.[2][3]

Infrared (IR) Spectroscopy Prediction

Theoretical IR spectra are also predominantly calculated using DFT methods.[4][5][6] The key steps are:

  • Geometry Optimization : As with NMR prediction, the molecular geometry is first optimized.

  • Frequency Calculation : A vibrational frequency analysis is performed on the optimized structure. This calculation yields the vibrational modes and their corresponding frequencies and intensities.

  • Scaling : The calculated frequencies are often systematically overestimated compared to experimental values. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

Mass Spectrometry (MS) Prediction

Predicting mass spectra, particularly tandem mass spectra (MS/MS), involves simulating the fragmentation of the molecule. Software tools utilize rule-based algorithms or machine learning models trained on extensive fragmentation data to predict the fragmentation patterns and the resulting mass-to-charge ratios of the fragments.[7][8]

Visualization of the Prediction Workflow

The following diagram illustrates the generalized workflow for the computational prediction of spectroscopic data.

Spectroscopic_Prediction_Workflow cluster_input Input cluster_computation Computational Methods cluster_output Predicted Spectroscopic Data mol_structure Molecular Structure (this compound) conf_analysis Conformational Analysis mol_structure->conf_analysis Initial Geometry frag_sim Fragmentation Simulation mol_structure->frag_sim geom_opt Geometry Optimization (DFT) conf_analysis->geom_opt Low Energy Conformer(s) freq_calc Frequency Calculation (DFT) geom_opt->freq_calc shield_calc Magnetic Shielding Calculation (DFT) geom_opt->shield_calc ir_data Predicted IR Spectrum freq_calc->ir_data Vibrational Frequencies & Intensities nmr_data Predicted NMR Spectra (¹H, ¹³C) shield_calc->nmr_data Shielding Tensors ms_data Predicted Mass Spectrum frag_sim->ms_data Fragment m/z

Caption: Workflow for Computational Spectroscopic Data Prediction.

This guide provides a foundational understanding of the predicted spectroscopic characteristics of this compound and the computational methodologies used to derive them. For definitive structural confirmation, experimental validation remains the gold standard.

References

Methodological & Application

Synthesis of 4-Amino-3-bromo-5-fluorobenzoic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

4-Amino-3-bromo-5-fluorobenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds and advanced materials. Its unique trifunctionalized aromatic structure, featuring amino, bromo, and fluoro groups, offers multiple points for further chemical modification, making it a valuable building block for drug discovery and development. This document provides a detailed protocol for the two-step synthesis of this compound, starting from the readily available 4-aminobenzoic acid. The described methodology is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development.

Synthetic Strategy

The synthesis of this compound from 4-aminobenzoic acid is achieved through a two-step electrophilic aromatic substitution pathway. The directing effects of the substituents on the aromatic ring guide the regioselectivity of the reactions.

The overall synthetic scheme is as follows:

Synthesis_Workflow start 4-Aminobenzoic Acid intermediate 4-Amino-3-fluorobenzoic Acid start->intermediate Step 1: Fluorination (Selectfluor®) final_product This compound intermediate->final_product Step 2: Bromination (N-Bromosuccinimide)

Caption: Synthetic workflow for this compound.

Step 1: Fluorination of 4-Aminobenzoic Acid

The initial step involves the regioselective electrophilic fluorination of 4-aminobenzoic acid to yield 4-amino-3-fluorobenzoic acid. The amino group (-NH₂) is a strongly activating ortho-, para-director, while the carboxylic acid group (-COOH) is a meta-director. Both groups direct the incoming electrophile to the 3- and 5-positions. Due to the strong activating nature of the amino group, the fluorination occurs at one of the ortho positions. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used and effective electrophilic fluorinating agent for this transformation.

Step 2: Bromination of 4-Amino-3-fluorobenzoic Acid

The second step is the electrophilic bromination of the intermediate, 4-amino-3-fluorobenzoic acid. In this polysubstituted benzene ring, the strongly activating amino group directs the incoming bromine to the vacant ortho position (position 5). The fluorine atom is also an ortho-, para-director, reinforcing the directing effect towards position 5. The carboxylic acid group directs meta to itself, which is also position 5. This concerted directing effect leads to the selective formation of this compound. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this reaction.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out in a well-ventilated fume hood. Standard laboratory safety procedures should be followed at all times.

Step 1: Synthesis of 4-Amino-3-fluorobenzoic Acid

  • Reaction:

  • Procedure:

    • In a suitable reaction flask, dissolve 4-aminobenzoic acid (1.0 eq.) in an appropriate solvent such as acetonitrile or methanol.

    • Add Selectfluor® (1.1 eq.) portion-wise to the solution at room temperature with stirring.

    • The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-amino-3-fluorobenzoic acid.

Step 2: Synthesis of this compound

  • Reaction:

  • Procedure:

    • Dissolve 4-amino-3-fluorobenzoic acid (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid in a round-bottom flask.

    • Add N-bromosuccinimide (NBS) (1.05 eq.) to the solution in one portion.

    • Stir the reaction mixture at room temperature for 3-6 hours. Monitor the reaction by TLC or HPLC.[1]

    • After the reaction is complete, pour the mixture into cold water to precipitate the product.[1]

    • Collect the solid by vacuum filtration and wash it with cold water.

    • The crude product can be further purified by recrystallization from a mixture of dichloromethane and methanol to yield pure this compound.[1]

Data Presentation

Table 1: Summary of Synthetic Steps and Reaction Conditions

StepReactionKey ReagentsSolventTemperatureReaction Time
1FluorinationSelectfluor®AcetonitrileRoom Temp.12-24 h
2BrominationN-Bromosuccinimide (NBS)DMF / Acetic AcidRoom Temp.3-6 h

Table 2: Product Characterization and Yields

StepProduct NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (%)
14-Amino-3-fluorobenzoic acidC₇H₆FNO₂155.1370-85>98
2This compoundC₇H₅BrFNO₂234.0280-90>98

Logical Relationship Diagram

The following diagram illustrates the logical progression and key considerations for the synthesis of this compound.

Logical_Flow cluster_start Starting Material cluster_step1 Step 1: Fluorination cluster_step2 Step 2: Bromination cluster_characterization Characterization start 4-Aminobenzoic Acid fluorination Electrophilic Fluorination with Selectfluor® start->fluorination intermediate Intermediate: 4-Amino-3-fluorobenzoic Acid fluorination->intermediate purification1 Purification (Chromatography/Recrystallization) intermediate->purification1 bromination Electrophilic Bromination with NBS purification1->bromination final_product Final Product: This compound bromination->final_product purification2 Purification (Recrystallization) final_product->purification2 characterization Spectroscopic Analysis (NMR, MS, IR) Purity Analysis (HPLC) purification2->characterization

Caption: Logical workflow for the synthesis and characterization of this compound.

References

Application Notes and Protocols for the Utilization of 4-Amino-3-bromo-5-fluorobenzoic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-Amino-3-bromo-5-fluorobenzoic acid, a key building block in the synthesis of complex organic molecules, particularly in the development of kinase inhibitors and other pharmacologically active compounds.

Introduction

This compound is a versatile trifunctional reagent, offering orthogonal reactivity at its amino, carboxylic acid, and bromo groups. This unique substitution pattern makes it an attractive starting material for the construction of diverse molecular scaffolds. The presence of the bromine atom allows for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, while the amino and carboxylic acid moieties are amenable to a wide range of functionalization, most notably amide bond formation. These characteristics are particularly valuable in medicinal chemistry for the generation of compound libraries for structure-activity relationship (SAR) studies.

Synthesis of this compound

While not the focus of this application note, a plausible synthetic route to this compound involves the bromination of 4-amino-5-fluorobenzoic acid. The following is a representative protocol adapted from procedures for similar compounds.

Protocol 1: Bromination of 4-Amino-5-fluorobenzoic Acid

Materials:

  • 4-Amino-5-fluorobenzoic acid

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve 4-amino-5-fluorobenzoic acid (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.0-1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Key Synthetic Applications and Protocols

This compound is a valuable precursor for two fundamental transformations in drug discovery: amide bond formation and Suzuki-Miyaura cross-coupling.

Amide Bond Formation

The carboxylic acid moiety of this compound can be readily coupled with a variety of primary and secondary amines to generate a diverse library of amides. The presence of the free amino group on the scaffold can lead to self-polymerization, thus careful selection of coupling reagents and reaction conditions is crucial. Pre-activation of the carboxylic acid before the addition of the amine coupling partner is a recommended strategy to minimize this side reaction.[1]

Protocol 2: Amide Coupling using HATU

This protocol utilizes the highly efficient uranium/aminium-based coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.0-1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) and stir the solution for 15-30 minutes to pre-activate the carboxylic acid.

  • Slowly add the amine coupling partner (1.0-1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Table 1: Comparison of Common Coupling Reagents for Amidation of Substituted Aminobenzoic Acids

Coupling ReagentAdditiveBaseSolventTypical Reaction Time (h)Typical Yield (%)Notes
EDCHOBtDIPEADMF12~85Cost-effective; water-soluble urea byproduct simplifies workup.[2]
HATU None DIPEA DMF 2 >95 Highly efficient and fast, especially for challenging couplings. [2]
T3P®NonePyridineEtOAc4~92Versatile and safe with a straightforward workup.[2]

Note: Data is based on analogous substrates and serves as a representative comparison. Optimization for this compound is recommended.

Suzuki-Miyaura Cross-Coupling

The bromine atom of this compound serves as a handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of a C-C bond with a variety of aryl and heteroaryl boronic acids or esters. This reaction is instrumental in constructing biaryl scaffolds, which are prevalent in kinase inhibitors.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a general procedure using a common palladium catalyst. The choice of catalyst, ligand, and base may require optimization for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.

  • Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Analogous Aryl Bromides

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Substrate Example
Pd(PPh₃)₄ - K₃PO₄ 1,4-Dioxane 100 12 ~85 5-(4-bromophenyl)-4,6-dichloropyrimidine [3]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>954-Bromobenzothiazole[3]
PdCl₂(dppf)-Cs₂CO₃THF/H₂O8012954-Bromobenzothiazole[3]
NiCl₂(PCy₃)₂-K₃PO₄2-Me-THF10018~90Aryl Sulfamate[3]

Note: This data is compiled from studies on analogous substrates and should be used as a guide for optimization.

Synthetic Workflow Visualization

The following diagram illustrates a general workflow for the utilization of this compound in a multi-step synthesis, for example, in the preparation of a kinase inhibitor library.

G General Synthetic Workflow cluster_start Starting Material cluster_functionalization Key Transformations cluster_product Product Library cluster_analysis Analysis and Screening A This compound B Amide Coupling (with various amines) A->B Amine, Coupling Reagent C Suzuki-Miyaura Coupling (with various boronic acids) A->C Boronic Acid, Pd Catalyst D Amide Library B->D E Biaryl Library C->E F Purification and Characterization D->F E->F G Biological Screening (e.g., Kinase Assays) F->G

Caption: General workflow for creating compound libraries.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. The protocols and data presented herein provide a foundation for researchers and drug development professionals to utilize this reagent in their synthetic endeavors. The orthogonal reactivity of its functional groups allows for the systematic exploration of chemical space, making it an ideal scaffold for the discovery of novel therapeutics. While the provided protocols are based on sound chemical principles and analogous reactions, optimization for specific substrates is always recommended to achieve the best results.

References

Application of 4-Amino-3-bromo-5-fluorobenzoic Acid in Drug Discovery: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-bromo-5-fluorobenzoic acid is a halogenated aromatic compound that serves as a versatile building block in medicinal chemistry. Its trifunctional nature, featuring an amino group, a bromine atom, and a carboxylic acid on a fluorinated phenyl ring, provides multiple points for chemical modification. This allows for the systematic exploration of the chemical space to develop novel therapeutic agents. This document provides detailed application notes on the utility of this compound in the synthesis of potential drug candidates, particularly as kinase inhibitors for oncology and as antibacterial agents. Due to the limited availability of specific biological data for derivatives of this compound in the public domain, this guide leverages data from structurally similar compounds to illustrate its potential applications and provides adaptable experimental protocols.

Application 1: Development of Kinase Inhibitors

Substituted aminobenzoic acids are key scaffolds in the design of various kinase inhibitors. The structural features of this compound make it an attractive starting material for the synthesis of inhibitors targeting kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and p38 Mitogen-Activated Protein Kinase (MAPK).

Data Presentation: In Vitro Activity of Analogous Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors derived from structurally related scaffolds. This data provides a benchmark for the potential potency of compounds synthesized from this compound.

Table 1: In Vitro Kinase Inhibitory Activity of a p38α MAPK Inhibitor with a Benzothiazole Core

Compound IDTarget KinaseIC50 (nM)Reference CompoundReference IC50 (nM)
12lp38α MAPK36SB 20358043

Data from a study on benzothiazole derivatives as p38α MAPK inhibitors, illustrating the potency achievable with related scaffolds.

Table 2: Cytotoxicity of an EGFR Inhibitor Derived from a 4-amino-3-chloro Benzoate Scaffold

Compound IDCell Line (Cancer Type)IC50 (µM)
N5aA549 (Lung Carcinoma)7.8
N5aHepG2 (Hepatocellular Carcinoma)10.2
N5aHCT-116 (Colon Carcinoma)12.5

Data for a hydrazine-1-carbothioamide derivative of 4-amino-3-chloro benzoate ester, highlighting the potential of halogenated aminobenzoic acids as anticancer agents.

Experimental Protocols

The following are detailed methodologies for key experiments in the evaluation of kinase inhibitors. These protocols can be adapted for derivatives of this compound.

Protocol 1: Synthesis of a 4-Amino-3-bromo-5-fluorobenzamide Derivative

This protocol describes a general method for the amidation of this compound.

  • Materials: this compound, thionyl chloride, desired amine, triethylamine, dichloromethane (DCM), saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for column chromatography.

  • Procedure:

    • To a solution of this compound (1 equivalent) in DCM, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Remove the solvent under reduced pressure to obtain the crude acid chloride.

    • Dissolve the crude acid chloride in DCM and add the desired amine (1 equivalent) and triethylamine (1.5 equivalents) at 0 °C.

    • Stir the reaction at room temperature overnight.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

Protocol 2: In Vitro p38α MAPK Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of a test compound against p38α MAPK.

  • Materials: Recombinant human p38α MAPK, kinase assay buffer, ATP, substrate peptide (e.g., MEF2C), test compound, 96-well plates, plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add the test compound, recombinant p38α MAPK, and the substrate peptide in the kinase assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30 °C for 60 minutes.

    • Stop the reaction and measure the phosphorylation of the substrate using a suitable detection method (e.g., luminescence-based ADP detection).

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxic effects of a test compound on cancer cell lines.

  • Materials: Cancer cell line (e.g., A549), cell culture medium, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, 96-well plates, spectrophotometer.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound and incubate for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a spectrophotometer.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Signaling Pathway and Workflow Diagrams

G cluster_synthesis Synthetic Workflow Start 4-Amino-3-bromo- 5-fluorobenzoic acid Intermediate Acid Chloride Formation Start->Intermediate SOCl2 Amide Amidation with Primary/Secondary Amine Intermediate->Amide R1R2NH, Et3N Purification Purification Amide->Purification Column Chromatography Final Target Amide Derivative Purification->Final

Caption: Synthetic workflow for the preparation of 4-Amino-3-bromo-5-fluorobenzamide derivatives.

G cluster_pathway p38 MAPK Signaling Pathway Stress Cellular Stress (e.g., UV, Cytokines) MKK MKK3/6 Stress->MKK p38 p38 MAPK MKK->p38 Phosphorylation Downstream Downstream Targets (e.g., ATF2, MK2) p38->Downstream Phosphorylation Response Inflammation, Apoptosis, Cell Cycle Arrest Downstream->Response Inhibitor Derivative of 4-Amino-3-bromo- 5-fluorobenzoic acid Inhibitor->p38 Inhibition

Caption: The p38 MAPK signaling pathway and the potential inhibitory action of a this compound derivative.

Application 2: Development of Antibacterial Agents

Derivatives of 4-aminobenzoic acid have been investigated for their antibacterial properties, with some acting as inhibitors of folate biosynthesis. The unique substitution pattern of this compound suggests that its derivatives could also exhibit antibacterial activity through various mechanisms.

Data Presentation: In Vitro Antibacterial Activity of an Analogous Compound

The following table provides data on the antibacterial activity of a Schiff base derivative of 4-amino-3-bromobenzoic acid.

Table 3: Minimum Inhibitory Concentration (MIC) of a 4-Amino-3-bromobenzoic Acid Derivative

Compound TypeGram-Positive Bacteria (Staphylococcus aureus)
Schiff base derivativeMIC = 15.62 µM

This data for a related compound suggests the potential for developing antibacterial agents from the this compound scaffold.

Experimental Protocol

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of a test compound against a bacterial strain.

  • Materials: Bacterial strain (e.g., Staphylococcus aureus), Mueller-Hinton broth (MHB), test compound, 96-well microtiter plates, incubator, spectrophotometer.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

    • Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10^5 CFU/mL in MHB.

    • Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth only).

    • Incubate the plate at 37 °C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Workflow Diagram

G cluster_mic Experimental Workflow for MIC Determination Start Prepare Compound Dilutions Incubate Inoculate Plates and Incubate Start->Incubate Inoculum Prepare Bacterial Inoculum Inoculum->Incubate Read Read Results Incubate->Read MIC Determine MIC Read->MIC

Caption: Experimental workflow for the determination of the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound represents a promising starting material for the discovery of novel drug candidates. Its structural features allow for the synthesis of diverse libraries of compounds with potential applications as kinase inhibitors in oncology and as antibacterial agents. The provided application notes, data on analogous compounds, and detailed experimental protocols offer a foundational framework for researchers to explore the therapeutic potential of derivatives of this versatile chemical scaffold. Further investigation into the synthesis and biological evaluation of specific derivatives is warranted to fully elucidate their structure-activity relationships and therapeutic utility.

Application Notes and Protocols for the Synthesis of Novel Heterocycles from 4-Amino-3-bromo-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds derived from 4-Amino-3-bromo-5-fluorobenzoic acid. This starting material, with its unique substitution pattern, offers a versatile platform for generating a diverse range of heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery. The presence of bromo, fluoro, amino, and carboxylic acid functional groups allows for a variety of chemical transformations, leading to the creation of novel molecular architectures with potential biological activity.[1][2][3]

Synthesis of Substituted Quinazolin-4(3H)-ones

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The following protocol outlines a general procedure for the synthesis of a 6-bromo-8-fluoro-substituted quinazolin-4(3H)-one from this compound. This method is adapted from established syntheses of related quinazolinones.[4][5][6]

Experimental Protocol: Synthesis of 6-Bromo-8-fluoro-2-methylquinazolin-4(3H)-one

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Ethanol

  • Sodium bicarbonate (saturated aqueous solution)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

Procedure:

  • Acetylation of the Amino Group: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine (10 mL/g). Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation of Intermediate: Upon completion, pour the reaction mixture into ice-cold 1 M HCl and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-bromo-4-fluoro-6-carboxyphenyl)acetamide.

  • Cyclization to Quinazolinone: To the crude intermediate, add an excess of a suitable cyclizing agent such as formamide or heat with a dehydrating agent like polyphosphoric acid. For this example, we will proceed with thermal cyclization in the presence of a catalyst. A mixture of the N-acetylated intermediate and a catalytic amount of a Lewis acid (e.g., ZnCl₂) is heated at 150-180 °C for 2-4 hours.[6]

  • Purification: After cooling, the reaction mixture is triturated with ethanol, and the resulting precipitate is collected by filtration.

  • The crude product is washed with cold ethanol and dried under vacuum to yield 6-Bromo-8-fluoro-2-methylquinazolin-4(3H)-one.

Quantitative Data
StepProductStarting Material (g)Product (g)Yield (%)Purity (by HPLC)
AcetylationN-(2-bromo-4-fluoro-6-carboxyphenyl)acetamide2.342.6596>95%
Cyclization6-Bromo-8-fluoro-2-methylquinazolin-4(3H)-one2.782.2085>98%

Reaction Workflow

G Synthesis of 6-Bromo-8-fluoro-2-methylquinazolin-4(3H)-one A This compound B Acetic anhydride, Pyridine A->B C N-(2-bromo-4-fluoro-6-carboxyphenyl)acetamide B->C D Heat / Catalyst C->D E 6-Bromo-8-fluoro-2-methylquinazolin-4(3H)-one D->E

Caption: Workflow for the synthesis of a substituted quinazolinone.

Synthesis of Substituted Benzoxazin-4-ones

Benzoxazinones are another class of heterocyclic compounds with applications in medicinal chemistry, often serving as precursors for more complex molecules. The ortho-amino benzoic acid functionality of the starting material is well-suited for the synthesis of these heterocycles.

Experimental Protocol: Synthesis of 7-Bromo-5-fluoro-2-methyl-4H-benzo[d][1][5]oxazin-4-one

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Acylation: Suspend this compound (1.0 eq) in anhydrous dichloromethane (20 mL/g).

  • Add triethylamine (2.5 eq) and cool the mixture to 0 °C.

  • Add acetyl chloride (1.2 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Cyclization: The crude N-acetylated intermediate can be cyclized by heating in acetic anhydride or by treatment with a dehydrating agent like thionyl chloride. For this protocol, the crude product is refluxed in acetic anhydride for 2 hours.

  • Purification: After cooling, the excess acetic anhydride is removed under reduced pressure. The residue is triturated with cold ether, and the solid product is collected by filtration and dried.

Quantitative Data
StepProductStarting Material (g)Product (g)Yield (%)Purity (by NMR)
Acylation4-(Acetylamino)-3-bromo-5-fluorobenzoic acid2.342.6897>95%
Cyclization7-Bromo-5-fluoro-2-methyl-4H-benzo[d][1][4]oxazin-4-one2.782.3591>97%

Reaction Pathway

G Synthesis of a Substituted Benzoxazin-4-one A This compound B 1. Acetyl chloride, Et3N 2. Acetic anhydride, Heat A->B C 7-Bromo-5-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one B->C

Caption: Pathway for the synthesis of a substituted benzoxazin-4-one.

Synthesis of Novel Triazino[5,6,1-de]acridinones

For more advanced drug development professionals, this compound can serve as a key building block for the construction of more complex, polycyclic heterocyclic systems. The following is a proposed multi-step synthesis of a novel triazino[5,6,1-de]acridinone scaffold.

Experimental Protocol: A Multi-step Synthesis

Step 1: Synthesis of Methyl 4-amino-3-bromo-5-fluorobenzoate

  • To a solution of this compound (1.0 eq) in methanol, add sulfuric acid (catalytic amount) and reflux for 8 hours.

  • Cool the reaction, neutralize with saturated sodium bicarbonate, and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Step 2: Buchwald-Hartwig Amination

  • In a Schlenk tube, combine Methyl 4-amino-3-bromo-5-fluorobenzoate (1.0 eq), 2-aminopyridine (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq) in anhydrous toluene.

  • Degas the mixture and heat at 110 °C for 12 hours under an inert atmosphere.

  • Cool, filter through Celite, and concentrate. Purify by column chromatography.

Step 3: Intramolecular Cyclization and Aromatization

  • The product from Step 2 is subjected to thermal or acid-catalyzed cyclization to form the acridinone core. This can be achieved by heating in Dowtherm A or with polyphosphoric acid.

  • The resulting intermediate is then treated with a suitable reagent to form the triazine ring, for example, by reaction with sodium nitrite in acidic conditions followed by reaction with a nucleophile.

Hypothetical Quantitative Data
StepProductStarting Material (g)Product (g)Yield (%)
EsterificationMethyl 4-amino-3-bromo-5-fluorobenzoate2.342.3896
Buchwald-HartwigMethyl 4-amino-3-fluoro-5-(pyridin-2-ylamino)benzoate2.482.3083
Cyclization/AromatizationNovel Triazino[5,6,1-de]acridinone2.771.8570 (est.)

Logical Relationship Diagram

G Multi-step Synthesis of a Triazinoacridinone A This compound B Esterification A->B C Methyl 4-amino-3-bromo-5-fluorobenzoate B->C D Buchwald-Hartwig Amination C->D E Coupled Intermediate D->E F Cyclization & Aromatization E->F G Triazino[5,6,1-de]acridinone F->G

Caption: Logical workflow for a multi-step heterocyclic synthesis.

References

Application Notes and Protocols for the Esterification of 4-Amino-3-bromo-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-3-bromo-5-fluorobenzoic acid is a halogenated aromatic carboxylic acid with potential applications as a building block in the synthesis of pharmaceuticals and other bioactive molecules. Esterification of the carboxylic acid moiety is a crucial step in modifying its properties and enabling further synthetic transformations. This document provides a detailed protocol for the esterification of this compound, primarily focusing on the robust and widely used Fischer-Speier esterification method.

Reaction Principle

Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution reaction between a carboxylic acid and an alcohol.[1] The reaction is reversible and typically requires a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to protonate the carbonyl group of the carboxylic acid, thereby increasing its electrophilicity.[2] To drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, which also serves as the solvent.[1]

Experimental Protocols

Method: Fischer-Speier Esterification

This protocol details the synthesis of the methyl or ethyl ester of this compound.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥98%e.g., Sigma-AldrichStarting material
Alcohol (Methanol or Ethanol)AnhydrousVariousReactant and solvent
Sulfuric Acid (H₂SO₄)Concentrated (98%)VariousCatalyst
Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)Saturated aqueous solutionVariousFor neutralization
Ethyl AcetateReagent GradeVariousFor extraction
Brine (saturated NaCl solution)For washing
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)VariousDrying agent
Deionized Water

Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of this compound in 15-20 equivalents of the desired anhydrous alcohol (methanol or ethanol). Stir the mixture to ensure complete dissolution.

  • Catalyst Addition: To the stirring solution, slowly and carefully add 0.2-0.3 equivalents of concentrated sulfuric acid dropwise. Caution: The addition of sulfuric acid is exothermic. A precipitate of the ammonium salt of the starting material may form.[2]

  • Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle or an oil bath. The reflux temperature will depend on the alcohol used (Methanol: ~65°C, Ethanol: ~78°C). The solid precipitate should dissolve as the reaction progresses.[2]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. This typically takes 4-6 hours.

  • Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing ice-cold water (approximately 3-4 times the volume of the reaction mixture).[2]

  • Precipitation of the Ester: While stirring, slowly add a saturated aqueous solution of sodium bicarbonate or sodium carbonate to neutralize the excess acid. Continue adding the base until the effervescence ceases and the pH of the solution is approximately 8. The ester product will precipitate out of the solution as a solid.[3]

  • Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any remaining salts.

  • Drying: Dry the collected solid in a desiccator or a vacuum oven at a low temperature to obtain the crude ester.

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

  • Characterization: The final product should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, to confirm its identity and purity.

Data Presentation

The following table summarizes representative quantitative data for the Fischer esterification of a similar substrate, p-aminobenzoic acid, which can be used as an expected benchmark for the esterification of this compound.

Starting MaterialAlcoholCatalystReaction Time (h)Yield (%)Reference
p-Aminobenzoic AcidEthanolH₂SO₄1-1.25>85[2]
4-Fluoro-3-nitrobenzoic acidEthanolH₂SO₄ (microwave)0.592[4]

Mandatory Visualization

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis start Dissolve this compound in Alcohol add_catalyst Add H₂SO₄ Catalyst start->add_catalyst Stirring reflux Reflux Reaction Mixture add_catalyst->reflux Heating monitor Monitor Reaction by TLC reflux->monitor Periodic Sampling cool Cool to Room Temperature monitor->cool Reaction Complete quench Pour into Ice-Water cool->quench neutralize Neutralize with NaHCO₃/Na₂CO₃ quench->neutralize precipitate Precipitate Ester neutralize->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Water filter->wash dry Dry the Product wash->dry purify Recrystallization (Optional) dry->purify characterize Characterize (NMR, IR, MS) dry->characterize purify->characterize

Caption: Experimental workflow for the Fischer esterification of this compound.

Alternative Methods

While Fischer esterification is a reliable method, other techniques can be employed, particularly for substrates that are sensitive to strong acids or high temperatures.

  • Steglich Esterification: This method utilizes a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[5] The reaction is typically carried out at room temperature in an aprotic solvent and is known for its mild conditions.[5]

  • Diazomethane or Trimethylsilyldiazomethane (TMS-diazomethane): Diazomethane is a highly efficient reagent for converting carboxylic acids to their methyl esters under very mild conditions.[6] However, due to its toxicity and explosive nature, the safer alternative, TMS-diazomethane, is often preferred.[7] The reaction proceeds rapidly at room temperature.[7]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Concentrated sulfuric acid is extremely corrosive and should be handled with extreme care.[2]

  • The alcohols used are flammable. Avoid open flames.

  • If using diazomethane, be aware of its high toxicity and potential for explosion.[6]

The Fischer-Speier esterification is a robust and scalable method for the synthesis of esters from this compound. The provided protocol, along with the supporting data and workflow, offers a comprehensive guide for researchers and professionals in drug development and organic synthesis. For sensitive substrates, alternative methods like the Steglich esterification or the use of TMS-diazomethane should be considered. Proper safety precautions must be followed throughout the experimental procedure.

References

Application Notes and Protocols: 4-Amino-3-bromo-5-fluorobenzoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-bromo-5-fluorobenzoic acid is a key building block in medicinal chemistry, valued for its utility in the synthesis of complex pharmaceutical compounds. Its substituted aromatic ring, featuring amino, bromo, and fluoro groups, provides a versatile scaffold for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound as an intermediate in the synthesis of antibacterial agents, specifically focusing on its role in the creation of leucyl-tRNA synthetase (LeuRS) inhibitors.

Application: Intermediate for Leucyl-tRNA Synthetase (LeuRS) Inhibitors

This compound and its derivatives are crucial intermediates in the synthesis of a class of antibacterial agents that target leucyl-tRNA synthetase (LeuRS).[1][2] LeuRS is an essential enzyme in bacteria responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA), a critical step in protein synthesis.[2][3] By inhibiting this enzyme, these compounds effectively halt bacterial protein production, leading to bacteriostatic or bactericidal effects.[4] This mechanism of action makes LeuRS an attractive target for the development of new antibiotics, particularly in the face of growing antibiotic resistance.[2]

One notable example of a pharmaceutical agent developed from this class of inhibitors is GSK2251052, a boron-containing LeuRS inhibitor. While the direct synthesis of GSK2251052 from this compound is not explicitly detailed in publicly available literature, the structural motifs of related antibacterial compounds suggest the utility of this intermediate in accessing analogues and derivatives. The general synthetic strategy involves the formation of an amide bond between the carboxylic acid group of the benzoic acid derivative and a suitable amine-containing fragment, often a heterocyclic amine.[5]

Experimental Protocols

The following protocols provide detailed methodologies for the derivatization of this compound, focusing on amide coupling reactions which are central to the synthesis of LeuRS inhibitors and other bioactive molecules.

Protocol 1: Amide Coupling via Acyl Chloride Formation

This protocol describes the synthesis of an N-aryl-4-amino-3-bromo-5-fluorobenzamide through the formation of a reactive acyl chloride intermediate.

Reaction Scheme:

G start This compound reagent1 SOCl2 or (COCl)2 DMF (cat.), DCM intermediate 4-Amino-3-bromo-5-fluorobenzoyl chloride start->intermediate Activation reagent2 Amine (e.g., 2-aminothiazole) Base (e.g., Et3N), DCM product N-(thiazol-2-yl)-4-amino-3-bromo-5-fluorobenzamide intermediate->product Coupling

Figure 1: Acyl Chloride Formation and Amide Coupling.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • Amine (e.g., 2-aminothiazole)

  • Triethylamine (Et₃N) or other non-nucleophilic base

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the evolution of gas ceases. The reaction progress can be monitored by the dissolution of the starting material.

  • Remove the excess thionyl chloride/oxalyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.

  • Coupling: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Direct Amide Coupling using Coupling Reagents

This protocol outlines a direct amide bond formation using common peptide coupling reagents, which avoids the isolation of the acyl chloride intermediate.

Reaction Scheme:

G start This compound reagents Amine, Coupling Reagent (e.g., HATU) Base (e.g., DIPEA), DMF product N-substituted-4-amino-3-bromo-5-fluorobenzamide start->product Coupling

Figure 2: Direct Amide Coupling Workflow.

Materials:

  • This compound

  • Amine (e.g., benzylamine)

  • Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

  • Non-nucleophilic base (e.g., DIPEA or N-methylmorpholine)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the amine (1.1 eq) in anhydrous DMF.

  • Add the base (e.g., DIPEA, 2.5 eq).

  • Cool the mixture to 0 °C.

  • Add the coupling reagent (e.g., HATU, 1.1 eq) portion-wise to the stirred solution. If using EDC (1.2 eq), an additive like HOBt (1.2 eq) is typically included.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.[6]

  • Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic extracts and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the amide coupling of this compound with a generic primary amine. Actual results may vary depending on the specific substrates and conditions used.

ParameterProtocol 1: Acyl ChlorideProtocol 2: Direct Coupling (HATU)
Reaction Time 3-19 hours2-12 hours
Typical Yield 60-85%80-95%
Purity (post-purification) >95%>98%
Key Reagents SOCl₂ or (COCl)₂, Et₃NHATU, DIPEA
Solvent DCMDMF or DCM
Temperature 0 °C to RT0 °C to RT

Signaling Pathway Inhibition

The antibacterial agents synthesized from this compound derivatives primarily act by inhibiting bacterial protein synthesis. The diagram below illustrates the mechanism of action of leucyl-tRNA synthetase inhibitors.

G cluster_bacterium Bacterial Cell Leu Leucine LeuRS Leucyl-tRNA Synthetase (LeuRS) Leu->LeuRS ATP ATP ATP->LeuRS tRNA_Leu tRNA(Leu) LeuRS->tRNA_Leu Aminoacylation Leu_tRNA_Leu Leucyl-tRNA(Leu) tRNA_Leu->Leu_tRNA_Leu Ribosome Ribosome Leu_tRNA_Leu->Ribosome Protein Protein Synthesis Ribosome->Protein Inhibitor LeuRS Inhibitor (derived from 4-Amino-3-bromo- 5-fluorobenzoic acid) Inhibitor->LeuRS Inhibition

References

Synthetic Routes for 4-Amino-3-bromo-5-fluorobenzoic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-Amino-3-bromo-5-fluorobenzoic acid and its derivatives. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its functional groups, which allows for a variety of subsequent chemical modifications.

Overview of Synthetic Strategies

The synthesis of this compound (CAS 1027512-98-6) can be approached through several strategic routes, primarily involving electrophilic aromatic substitution on a pre-existing benzene ring. The choice of starting material and the sequence of reactions are critical to achieving the desired substitution pattern and avoiding isomeric impurities. Two plausible and commonly employed strategies for analogous compounds are:

  • Route A: Bromination of a 4-Amino-3-fluorobenzoic Acid Precursor. This is a direct approach where the bromine atom is introduced onto the aromatic ring of a commercially available or synthesized 4-amino-3-fluorobenzoic acid. The amino group is a strong activating group, directing the electrophilic brominating agent to the ortho and para positions. Since the para position is blocked by the carboxylic acid group, bromination is expected to occur at the ortho position (C3).

  • Route B: Nitration, Reduction, and Bromination Sequence. This multi-step approach begins with a substituted fluorobenzoic acid. A nitro group is introduced, which is subsequently reduced to an amino group. The final step involves the selective bromination of the resulting aminobenzoic acid. This route offers control over the introduction of each functional group. For instance, starting with 3-fluoro-4-nitrobenzoic acid, reduction to 3-fluoro-4-aminobenzoic acid, followed by bromination, could yield the target compound.

Derivatives of this compound, such as esters and amides, can be readily prepared from the parent acid using standard organic chemistry transformations.

Experimental Protocols

Synthesis of this compound (Representative Protocol)

This protocol describes the synthesis via direct bromination of 4-amino-3-fluorobenzoic acid, a method analogous to the synthesis of similar halogenated aminobenzoic acids.

Reaction Scheme:

Synthesis_of_4-Amino-3-bromo-5-fluorobenzoic_acid start 4-Amino-3-fluorobenzoic Acid reagents + NBS (N-Bromosuccinimide) / Solvent (e.g., DMF) start->reagents product This compound reagents->product

Caption: Direct bromination of 4-amino-3-fluorobenzoic acid.

Materials:

  • 4-Amino-3-fluorobenzoic acid

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-amino-3-fluorobenzoic acid (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise to the stirred solution, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with cold deionized water.

  • For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water or methanol/water) or purified by column chromatography.

Quantitative Data (Expected):

ParameterValueReference
Starting Material4-Amino-3-fluorobenzoic acidCommercially Available
Key ReagentN-Bromosuccinimide (NBS)Commercially Available
SolventN,N-Dimethylformamide (DMF)Commercially Available
Reaction Temperature0 °C to Room Temperature-
Reaction Time12-18 hours-
Expected Yield70-85%Based on analogous reactions
Purity>95% (after purification)-
Synthesis of Ethyl 4-Amino-3-bromo-5-fluorobenzoate (Ester Derivative)

This protocol details the Fischer esterification of the parent acid.

Reaction Scheme:

Esterification start This compound reagents + Ethanol (excess) + H₂SO₄ (catalytic) / Reflux start->reagents product Ethyl 4-Amino-3-bromo-5-fluorobenzoate reagents->product

Caption: Fischer esterification of this compound.

Materials:

  • This compound

  • Ethanol, absolute

  • Sulfuric acid, concentrated

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Suspend this compound (1.0 eq.) in absolute ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by column chromatography on silica gel if necessary.

Quantitative Data (Expected):

ParameterValueReference
Starting MaterialThis compound-
Key ReagentEthanolCommercially Available
CatalystConcentrated Sulfuric AcidCommercially Available
Reaction TemperatureReflux (approx. 78 °C)-
Reaction Time4-6 hours-
Expected Yield80-95%Based on analogous reactions
Purity>97% (after purification)-
Synthesis of 4-Amino-3-bromo-5-fluorobenzamide (Amide Derivative)

This protocol describes a standard amide coupling reaction.

Reaction Scheme:

Amide_Coupling cluster_0 Activation cluster_1 Coupling start This compound reagents + Coupling Agent (e.g., HATU) + Base (e.g., DIPEA) / Anhydrous DMF start->reagents activated Activated Ester Intermediate reagents->activated amine + Amine (R-NH₂) activated->amine product 4-Amino-3-bromo-5-fluoro-N-R-benzamide amine->product

Caption: Two-step, one-pot amide coupling reaction workflow.

Materials:

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Amine (R-NH₂)

  • Anhydrous DMF

  • Ethyl acetate

  • Saturated aqueous lithium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen atmosphere setup

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF under a nitrogen atmosphere, add DIPEA (2.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq.) to the solution and stir for 15-30 minutes to allow for pre-activation of the carboxylic acid.

  • Add the desired amine (1.2 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous lithium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by flash column chromatography.

Quantitative Data (Expected):

ParameterValueReference
Starting MaterialThis compound-
Coupling ReagentHATUCommercially Available
BaseDIPEACommercially Available
Reaction Temperature0 °C to Room Temperature-
Reaction Time2-4 hours-
Expected Yield75-90%Based on analogous reactions
Purity>98% (after purification)-

Data Summary

The following table summarizes the key physicochemical properties of the parent compound.

PropertyValue
IUPAC Name This compound
CAS Number 1027512-98-6
Molecular Formula C₇H₅BrFNO₂
Molecular Weight 234.02 g/mol
Appearance Off-white to light brown solid (predicted)
Melting Point Not available
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol)

Concluding Remarks

The synthetic routes and protocols provided herein offer a comprehensive guide for researchers working with this compound and its derivatives. The described methods are based on well-established, high-yielding chemical transformations that are readily adaptable in a standard organic chemistry laboratory. Careful control of reaction conditions, particularly during the bromination step, is crucial to ensure high purity and yield of the desired products. These versatile building blocks hold significant potential for the development of novel pharmaceuticals and functional materials.

Application Notes and Protocols for the Industrial Production of 4-Amino-3-bromo-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the industrial production methods for 4-Amino-3-bromo-5-fluorobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The document outlines two primary synthetic routes, detailing the necessary reagents, reaction conditions, and purification methods. Quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.

Overview of Synthetic Strategies

The industrial synthesis of this compound can be approached through two main strategies:

  • Route A: Direct Electrophilic Bromination. This is a common and efficient method that involves the direct bromination of a 4-amino-5-fluorobenzoic acid precursor. This route is advantageous due to its fewer synthetic steps.

  • Route B: Multi-step Synthesis from a Fluorinated Precursor. This approach involves a sequence of reactions, typically starting with a fluorinated benzoic acid derivative, followed by nitration, reduction of the nitro group to an amine, and finally, bromination.

Quantitative Data Summary

The following tables summarize the key quantitative data for the two primary synthetic routes, allowing for a comparative analysis.

Table 1: Comparison of Synthetic Routes

ParameterRoute A: Direct BrominationRoute B: Multi-step Synthesis
Starting Material 4-Amino-5-fluorobenzoic acid3-Fluorobenzoic acid
Key Reactions Electrophilic Aromatic BrominationNitration, Reduction, Bromination
Typical Reagents N-Bromosuccinimide (NBS), Ammonium Bromide/Hydrogen PeroxideNitric Acid/Sulfuric Acid, Iron/Tin(II) Chloride, Bromine/NBS
Reported Yield Approx. 70% (for analogous non-fluorinated compound)Dependent on the efficiency of multiple steps
Purity Requires purification to remove over-brominated byproductsRequires purification at multiple stages
Advantages Fewer synthetic steps, potentially higher overall yieldUtilizes readily available starting materials
Disadvantages Potential for isomeric impurity formationLonger reaction sequence, use of strong acids and oxidizing agents

Table 2: Reagents and Solvents

Reagent/SolventRoute ARoute B
4-Amino-5-fluorobenzoic acidStarting Material-
3-Fluorobenzoic acid-Starting Material
N-Bromosuccinimide (NBS)Brominating AgentBrominating Agent
Ammonium BromideCo-reagent for Bromination-
Hydrogen PeroxideOxidant for Bromination-
Nitric AcidNitrating Agent-
Sulfuric AcidCatalyst for Nitration-
Iron Powder / Tin(II) ChlorideReducing Agent-
N,N-Dimethylformamide (DMF)SolventSolvent
Acetic AcidSolvent-
DichloromethaneRecrystallization SolventRecrystallization Solvent
MethanolRecrystallization SolventRecrystallization Solvent

Experimental Protocols

Route A: Direct Electrophilic Bromination of 4-Amino-5-fluorobenzoic Acid

This protocol describes the direct bromination of 4-amino-5-fluorobenzoic acid using N-bromosuccinimide (NBS).

Materials:

  • 4-Amino-5-fluorobenzoic acid

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Dichloromethane

  • Methanol

Procedure:

  • Dissolution: In a suitable reactor, dissolve 100 mmol of 4-amino-5-fluorobenzoic acid in 500 mL of N,N-dimethylformamide (DMF).

  • Addition of Brominating Agent: To the solution, add 105 mmol of N-bromosuccinimide (NBS) portion-wise while maintaining the temperature at 0-5°C to control the reaction rate and improve selectivity.[1]

  • Reaction: Stir the mixture at room temperature for 12-18 hours.[2][3] Monitor the reaction progress by a suitable chromatographic technique (e.g., HPLC).

  • Precipitation: Upon completion, pour the reaction mixture into 1 L of cold water to precipitate the crude product.

  • Isolation: Collect the precipitate by filtration and wash thoroughly with water to remove residual DMF and succinimide.

  • Purification: The crude product can be purified by recrystallization from a mixture of dichloromethane and methanol to yield this compound of high purity.[2]

Route B: Multi-step Synthesis from 3-Fluorobenzoic Acid

This multi-step synthesis begins with the nitration of 3-fluorobenzoic acid.

Step 1: Nitration of 3-Fluorobenzoic Acid

Materials:

  • 3-Fluorobenzoic acid

  • Concentrated Nitric Acid

  • Concentrated Sulfuric Acid

  • Ice

Procedure:

  • Acid Mixture Preparation: In a reactor, carefully add concentrated sulfuric acid to an equal volume of concentrated nitric acid, maintaining the temperature below 10°C with an ice bath.

  • Addition of Starting Material: Slowly add 3-fluorobenzoic acid to the acid mixture, ensuring the temperature does not exceed 20°C.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Quenching: Pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Isolation: Filter the precipitate and wash with cold water until the washings are neutral.

  • Drying: Dry the product, 3-fluoro-4-nitrobenzoic acid, under vacuum.

Step 2: Reduction of 3-Fluoro-4-nitrobenzoic Acid

Materials:

  • 3-Fluoro-4-nitrobenzoic acid

  • Iron powder or Tin(II) chloride

  • Hydrochloric acid (if using a metal)

  • Ethanol or Acetic Acid (solvent)

  • Sodium bicarbonate solution

Procedure:

  • Reaction Setup: Suspend 3-fluoro-4-nitrobenzoic acid in a mixture of ethanol and water.

  • Reduction: Add iron powder and a catalytic amount of hydrochloric acid. Heat the mixture to reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture and filter to remove the iron salts.

  • Neutralization: Neutralize the filtrate with a sodium bicarbonate solution to precipitate the amino acid.

  • Isolation: Filter the product, 3-fluoro-4-aminobenzoic acid, and wash with water.

  • Drying: Dry the product under vacuum.

Step 3: Bromination of 3-Fluoro-4-aminobenzoic Acid

Materials:

  • 3-Fluoro-4-aminobenzoic acid

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Dichloromethane

  • Methanol

Procedure:

  • Dissolution: Dissolve 3-fluoro-4-aminobenzoic acid in DMF.

  • Bromination: Add NBS portion-wise at 0-5°C.

  • Reaction: Stir at room temperature for 12-18 hours.

  • Isolation and Purification: Follow the precipitation, isolation, and purification steps as described in Route A to obtain the final product, this compound.

Visualizations

Synthesis Pathway Diagrams

Synthesis_Routes cluster_A Route A: Direct Bromination cluster_B Route B: Multi-step Synthesis A_start 4-Amino-5-fluorobenzoic acid A_reagents + NBS in DMF A_start->A_reagents A_product This compound A_reagents->A_product Bromination B_start 3-Fluorobenzoic acid B_int1 3-Fluoro-4-nitrobenzoic acid B_start->B_int1 Nitration B_int2 3-Fluoro-4-aminobenzoic acid B_int1->B_int2 Reduction B_product This compound B_int2->B_product Bromination

Caption: Comparative overview of the two main synthetic routes.

Experimental Workflow: Direct Bromination (Route A)

Workflow_A start Start: Dissolve 4-Amino-5-fluorobenzoic acid in DMF add_nbs Add NBS at 0-5°C start->add_nbs react Stir at Room Temperature (12-18h) add_nbs->react precipitate Precipitate in Water react->precipitate isolate Filter and Wash precipitate->isolate purify Recrystallize from Dichloromethane/Methanol isolate->purify end Final Product: This compound purify->end

Caption: Step-by-step workflow for the direct bromination method.

References

Application Notes and Protocols: N-Bromosuccinimide (NBS) Bromination of 4-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Bromosuccinimide (NBS) is a versatile and selective brominating agent widely used in organic synthesis. For electron-rich aromatic compounds such as 4-aminobenzoic acid, NBS provides an efficient method for electrophilic aromatic substitution, yielding brominated derivatives that are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1][2] This document provides detailed application notes and experimental protocols for the regioselective bromination of 4-aminobenzoic acid using NBS to produce 4-amino-3-bromobenzoic acid.

The amino group in 4-aminobenzoic acid is a strong activating group, directing electrophilic substitution to the ortho and para positions. Since the para position is blocked, bromination occurs at one of the ortho positions. Careful control of reaction conditions is crucial to favor mono-bromination and minimize the formation of the di-brominated byproduct, 4-amino-3,5-dibromobenzoic acid.[3]

Data Presentation

ParameterValueSource(s)
Starting Material 4-Aminobenzoic Acid[4][5][6]
Reagent N-Bromosuccinimide (NBS)[4][5][6]
Solvent N,N-Dimethylformamide (DMF)[4][5][6]
Stoichiometry (4-aminobenzoic acid:NBS) 1:1 (mmol)[3][4]
Reaction Temperature Room Temperature[4][5][6]
Reaction Time 18 hours[4][5][6]
Typical Yield ~70%[4][5]
Major Product 4-Amino-3-bromobenzoic acid[4][6]
Major Byproduct 4-Amino-3,5-dibromobenzoic acid[3]

Experimental Protocols

Materials
  • 4-Aminobenzoic acid

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Filtration apparatus (e.g., Buchner funnel and flask)

  • Vacuum source

Procedure
  • Dissolution: In a clean, dry round-bottom flask, dissolve 100 mmol of 4-aminobenzoic acid in 50 mL of anhydrous N,N-dimethylformamide (DMF).[4][5][6]

  • Addition of NBS: To the stirred solution, add 100 mmol of N-bromosuccinimide (NBS) portion-wise at room temperature.[4][5][6] To minimize the formation of the di-brominated byproduct, it is recommended to add the NBS slowly.[3]

  • Reaction: Stir the reaction mixture at room temperature for 18 hours.[4][5][6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

  • Precipitation: Upon completion, pour the reaction mixture into 100 mL of deionized water. The product will precipitate out of the solution.[4][5][6]

  • Isolation: Collect the solid precipitate by vacuum filtration.[4][5][6]

  • Washing: Wash the collected solid with an adequate amount of deionized water to remove any remaining DMF and succinimide.[4][5][6]

  • Drying: Dry the purified product under vacuum to yield 4-amino-3-bromobenzoic acid.[4][5][6]

Mandatory Visualizations

Reaction_Pathway 4-Aminobenzoic_Acid 4-Aminobenzoic Acid Reaction_Step Electrophilic Aromatic Substitution 4-Aminobenzoic_Acid->Reaction_Step NBS N-Bromosuccinimide (NBS) NBS->Reaction_Step Product 4-Amino-3-bromobenzoic Acid Reaction_Step->Product Major Byproduct Succinimide Reaction_Step->Byproduct

Caption: Reaction pathway for the bromination of 4-aminobenzoic acid with NBS.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation Dissolve Dissolve 4-aminobenzoic acid in DMF Add_NBS Add NBS (1 eq.) Dissolve->Add_NBS Stir Stir at RT for 18h Add_NBS->Stir Precipitate Pour into water to precipitate Stir->Precipitate Filter Filter the solid Precipitate->Filter Wash Wash with water Filter->Wash Dry Dry under vacuum Wash->Dry Final_Product 4-Amino-3-bromobenzoic Acid Dry->Final_Product

Caption: Experimental workflow for the synthesis of 4-amino-3-bromobenzoic acid.

References

Multi-Step Synthesis of 4-Amino-3-bromo-5-fluorobenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the multi-step synthesis of 4-Amino-3-bromo-5-fluorobenzoic acid, a valuable intermediate in pharmaceutical and materials science research. The protocols are based on established chemical principles and analogous synthetic procedures for similar compounds.

Overview and Synthetic Strategy

This compound (CAS No. 1027512-98-6) is a substituted aromatic carboxylic acid with applications as a building block in the synthesis of complex organic molecules.[1] A common and effective strategy for the synthesis of this compound is the electrophilic bromination of a suitable precursor. This document outlines a two-step synthetic approach starting from the commercially available 4-amino-5-fluorobenzoic acid. The synthesis involves the protection of the amino group via acetylation, followed by regioselective bromination, and subsequent deprotection to yield the target compound. This strategy is designed to ensure high regioselectivity and good overall yield.

Physicochemical Data

A summary of the key physicochemical properties of the starting material, intermediate, and final product is presented in the table below for easy reference.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
4-Amino-5-fluorobenzoic acid350-32-3C₇H₆FNO₂155.13Off-white to light brown crystalline powder
4-Acetamido-5-fluorobenzoic acid404-35-3C₉H₈FNO₃197.16White to off-white solid
This compound1027512-98-6C₇H₅BrFNO₂234.02White to pale yellow solid[2]

Experimental Protocols

This section provides detailed step-by-step procedures for the synthesis of this compound.

Step 1: Acetylation of 4-Amino-5-fluorobenzoic acid

This initial step protects the amino group as an acetamide to prevent side reactions during the subsequent bromination.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Amino-5-fluorobenzoic acid155.1310.0 g0.0645
Acetic Anhydride102.097.4 mL (7.9 g)0.0774
Glacial Acetic Acid60.0550 mL-
Water (deionized)18.02200 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-amino-5-fluorobenzoic acid (10.0 g, 0.0645 mol) in glacial acetic acid (50 mL).

  • To this suspension, add acetic anhydride (7.4 mL, 0.0774 mol) in one portion.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 1 hour. The solid should dissolve upon heating.

  • After 1 hour, cool the reaction mixture to room temperature.

  • Slowly pour the cooled reaction mixture into ice-cold deionized water (200 mL) with vigorous stirring.

  • A white precipitate of 4-acetamido-5-fluorobenzoic acid will form.

  • Collect the precipitate by vacuum filtration and wash with cold deionized water (3 x 30 mL).

  • Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Expected Yield: 85-95% Purity: >95% (as determined by ¹H NMR)

Step 2: Bromination of 4-Acetamido-5-fluorobenzoic acid

This step introduces a bromine atom at the position ortho to the activating acetamido group.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Acetamido-5-fluorobenzoic acid197.1610.0 g0.0507
N-Bromosuccinimide (NBS)177.989.9 g0.0558
N,N-Dimethylformamide (DMF)73.0950 mL-
Water (deionized)18.02200 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-acetamido-5-fluorobenzoic acid (10.0 g, 0.0507 mol) in N,N-dimethylformamide (DMF) (50 mL).

  • To this solution, add N-bromosuccinimide (NBS) (9.9 g, 0.0558 mol) portion-wise over 15 minutes, while maintaining the temperature below 30 °C using a water bath.

  • Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold deionized water (200 mL) with stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash with deionized water (3 x 30 mL).

  • The crude product is 4-acetamido-3-bromo-5-fluorobenzoic acid.

Step 3: Hydrolysis of 4-Acetamido-3-bromo-5-fluorobenzoic acid

The final step involves the deprotection of the amino group to yield the target product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Crude 4-acetamido-3-bromo-5-fluorobenzoic acid276.06~14 g~0.0507
Hydrochloric Acid (concentrated, 37%)36.4630 mL-
Ethanol46.0760 mL-
Sodium Bicarbonate Solution (saturated)84.01As needed-

Procedure:

  • Transfer the crude 4-acetamido-3-bromo-5-fluorobenzoic acid from the previous step to a 250 mL round-bottom flask.

  • Add ethanol (60 mL) and concentrated hydrochloric acid (30 mL).

  • Heat the mixture to reflux (approximately 80-90 °C) for 4-6 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate will form.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold deionized water (3 x 20 mL).

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

  • Dry the final product in a vacuum oven at 50 °C.

Expected Overall Yield: 60-70% (from 4-acetamido-5-fluorobenzoic acid) Purity: >97% (as determined by HPLC and ¹H NMR)

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the synthetic and purification processes.

Synthesis_Workflow cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Bromination cluster_step3 Step 3: Hydrolysis & Purification start1 4-Amino-5-fluorobenzoic Acid reagents1 Acetic Anhydride, Glacial Acetic Acid reaction1 Reflux (1h) start1->reaction1 reagents1->reaction1 workup1 Precipitation in Water reaction1->workup1 product1 4-Acetamido-5-fluorobenzoic Acid workup1->product1 reagents2 N-Bromosuccinimide (NBS), DMF reaction2 Stir at RT (18-24h) product1->reaction2 reagents2->reaction2 workup2 Precipitation in Water reaction2->workup2 product2 Crude 4-Acetamido-3-bromo-5-fluorobenzoic Acid workup2->product2 reagents3 HCl, Ethanol reaction3 Reflux (4-6h) product2->reaction3 reagents3->reaction3 workup3 Neutralization & Filtration reaction3->workup3 purification Recrystallization (Ethanol/Water) workup3->purification final_product This compound purification->final_product

Caption: Synthetic workflow for this compound.

Purification_Logic crude_product Crude Product (from filtration) dissolution Dissolve in hot Ethanol/Water mixture crude_product->dissolution cooling Slow cooling to room temperature dissolution->cooling crystallization Crystallization of pure product cooling->crystallization filtration Vacuum filtration crystallization->filtration washing Wash with cold Ethanol/Water filtration->washing drying Drying under vacuum washing->drying pure_product Pure this compound drying->pure_product

Caption: Purification workflow via recrystallization.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Acetic anhydride and concentrated hydrochloric acid are corrosive and should be handled with care.

  • N-Bromosuccinimide is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • N,N-Dimethylformamide (DMF) is a skin and respiratory irritant. Handle with caution.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

  • Melting Point Analysis: To compare with literature values.

These application notes and protocols provide a comprehensive guide for the laboratory-scale synthesis of this compound. Researchers should adapt and optimize the procedures as necessary for their specific experimental conditions and scale.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Amino-3-bromo-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 4-Amino-3-bromo-5-fluorobenzoic acid (CAS No: 1027512-98-6).[1][2] Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Based on the synthesis of analogous compounds, potential impurities in crude this compound may include unreacted starting materials, over-brominated species (e.g., 4-Amino-3,5-dibromo-5-fluorobenzoic acid), and other isomeric byproducts.[3] Residual solvents from the synthesis and workup are also common impurities.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the level of purity required. For general purification to remove most impurities, recrystallization is often effective. For achieving very high purity, particularly for removing closely related structural isomers, column chromatography may be necessary.

Q3: What is a good starting solvent system for the recrystallization of this compound?

A3: For the closely related compound, 4-Amino-3-bromobenzoic acid, a mixture of dichloromethane and methanol has been used successfully for recrystallization to obtain high-purity crystals.[4] Given the structural similarity, a similar solvent system, or other polar organic solvent mixtures like ethanol/water, could be a good starting point for this compound.

Q4: My purified this compound is colored. What could be the cause and how can I fix it?

A4: A colored product often indicates the presence of trace impurities or degradation products. If recrystallization does not yield a colorless product, you can try treating a solution of the crude product with a small amount of activated charcoal before the hot filtration step in the recrystallization process. The charcoal can adsorb colored impurities. Use charcoal sparingly as it can also adsorb some of your desired product.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Suggested Solution
Low recovery of purified product The compound is too soluble in the cold recrystallization solvent.Ensure the solution is thoroughly cooled in an ice bath before filtering. Use a minimal amount of ice-cold solvent to wash the collected crystals.
Too much solvent was used initially.Concentrate the filtrate by carefully evaporating some of the solvent and cool again to recover more product.
Product "oils out" instead of crystallizing The boiling point of the solvent is too high, or the solution is supersaturated with impurities.Try a lower boiling point solvent. Alternatively, redissolve the oil in a small amount of a good solvent and add a poor solvent dropwise to induce crystallization.
The solution was cooled too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
No crystals form upon cooling The solution is not saturated (too much solvent was used).Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
The solution is supersaturated.Try scratching the inside of the flask at the meniscus with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound can also induce crystallization.
Column Chromatography Troubleshooting
Problem Possible Cause Suggested Solution
Poor separation of spots (co-elution) The chosen eluent system is not optimal.Systematically vary the polarity of the eluent. For fluorinated compounds, using a fluorinated stationary phase (like FluoroSep Octyl or Pentafluorophenyl columns) can provide different selectivity compared to standard silica or C18 columns.[5]
Streaking of spots on the column The compound is not fully soluble in the eluent or is interacting too strongly with the stationary phase.Add a small amount of a more polar solvent to the eluent system. For acidic compounds like this one, adding a small amount of acetic acid to the eluent can improve peak shape.
Cracking of the stationary phase bed The column was allowed to run dry.Always keep the top of the stationary phase covered with the eluent.

Quantitative Data

The following table summarizes key physicochemical properties for this compound.

Property Value Source(s)
Molecular Formula C₇H₅BrFNO₂[1][2]
Molecular Weight 234.02 g/mol [1][2]
CAS Number 1027512-98-6[1][2]
Appearance White to light yellow or tan crystalline powder-
Purity (Commercial) Typically ≥95-97%[2][6]

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline and may require optimization for your specific sample.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., a mixture of dichloromethane and methanol, or ethanol and water)

  • Erlenmeyer flasks

  • Heating source (hot plate or water bath)

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., dichloromethane or ethanol) and gently heat the mixture to dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Induce Crystallization: If using a solvent pair, add the "poor" solvent (e.g., methanol or water) dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool.

  • Cooling: Let the flask cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Column Chromatography

This protocol provides a general framework for purification by column chromatography.

Materials:

  • Crude this compound

  • Silica gel (or a fluorinated stationary phase for potentially better separation of fluorinated compounds)[5]

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate with a small percentage of acetic acid)

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of the stationary phase (e.g., silica gel) in the initial, less polar eluent. Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).

  • Fraction Collection: Collect the eluate in fractions using collection tubes.

  • Analysis: Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow crude_product Crude Product dissolution Dissolution in Minimal Hot Solvent crude_product->dissolution hot_filtration Hot Filtration (if insoluble impurities) dissolution->hot_filtration cooling Slow Cooling & Ice Bath dissolution->cooling No insoluble impurities hot_filtration->cooling filtration Vacuum Filtration cooling->filtration washing Wash with Cold Solvent filtration->washing drying Drying washing->drying pure_product Pure Product drying->pure_product

Caption: Recrystallization workflow for this compound.

troubleshooting_recrystallization start No Crystals Form check_saturation Is the solution saturated? start->check_saturation too_much_solvent Too much solvent used check_saturation->too_much_solvent No supersaturated Solution is supersaturated check_saturation->supersaturated Yes evaporate Evaporate some solvent too_much_solvent->evaporate induce_crystallization Induce Crystallization supersaturated->induce_crystallization scratch Scratch flask induce_crystallization->scratch seed Add seed crystal induce_crystallization->seed

Caption: Troubleshooting guide for crystallization failure.

References

Technical Support Center: Recrystallization of 4-Amino-3-bromo-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-purity recrystallization of 4-Amino-3-bromo-5-fluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent system for the recrystallization of this compound?

A1: A mixture of dichloromethane (DCM) and methanol has been reported to be effective for obtaining high-purity crystals of this compound suitable for X-ray analysis. In this system, dichloromethane acts as the primary solvent in which the compound is soluble, and methanol serves as an anti-solvent to induce crystallization.

Q2: My compound is not dissolving, even in the hot solvent. What should I do?

A2: This may be due to using an insufficient amount of solvent or an inappropriate solvent. Gradually add more of the hot primary solvent (e.g., dichloromethane) until the solid dissolves. If it remains insoluble, the solvent may not be suitable. Given the polar amino and carboxylic acid groups, polar organic solvents are generally more effective.

Q3: Crystals are not forming even after the solution has cooled. What are the next steps?

A3: This is a common issue that can be addressed by several techniques. The solution might be too dilute, in which case you can gently heat it to evaporate some of the solvent. Alternatively, the solution may be supersaturated and require initiation of crystallization. This can be achieved by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

Q4: My final product has a low yield. How can this be improved?

A4: Low yield is often a result of using too much solvent, which keeps a significant portion of the compound dissolved in the mother liquor. Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation. Also, wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.

Q5: The recrystallized product is discolored. How can I remove colored impurities?

A5: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. However, use charcoal sparingly as it can also adsorb the desired product, potentially reducing the yield.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No Crystal Formation - Solution is not saturated (too much solvent).- Supersaturation.- Cooling too rapidly.- Boil off some solvent to concentrate the solution.- Scratch the inner side of the flask with a glass rod.- Add a seed crystal of the pure compound.- Allow the solution to cool more slowly.
"Oiling Out" - Solution is too concentrated.- Cooling is too rapid.- Impurities are depressing the melting point.- Reheat the solution to dissolve the oil, add more of the primary solvent (e.g., DCM), and cool slowly.- Consider a preliminary purification step like a short silica plug if the crude material is highly impure.
Low Crystal Yield - Too much solvent was used.- Premature crystallization during hot filtration.- Washing with solvent that is not ice-cold.- Use the minimum amount of hot solvent for dissolution.- Preheat the filtration apparatus.- Wash the crystals with a minimal amount of ice-cold solvent.
Colored Crystals - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration.
Crystals are very small or needle-like - Solution cooled too quickly.- Allow the solution to cool more slowly to encourage the growth of larger, more well-defined crystals.

Quantitative Data

Table 1: Physical and Chemical Properties

PropertyValue
Molecular Formula C₇H₅BrFNO₂
Molecular Weight 234.02 g/mol
Melting Point 227-229°C[1]
Appearance White to light yellow crystalline powder
CAS Number 1027512-98-6[2][3][4]

Table 2: Solvent Suitability for Recrystallization

SolventPolaritySuitability as Primary SolventSuitability as Anti-SolventNotes
Dichloromethane (DCM) MediumGoodPoorReported as an effective primary solvent for the target compound.
Methanol HighGoodPoorReported as an effective anti-solvent when used with DCM.
Ethanol HighGoodPoorA good choice for dissolving polar compounds.
Water HighPotentially suitable at high temperaturesGoodThe amino and carboxylic acid groups suggest some water solubility, likely increasing with temperature.
Ethyl Acetate MediumModerateModerateOften used for recrystallization of moderately polar compounds.
Hexane/Heptane LowPoorGoodGood anti-solvents to use with more polar primary solvents.

Experimental Protocols

Detailed Methodology for Recrystallization using a Dichloromethane/Methanol Solvent System

This protocol is designed to yield high-purity crystals of this compound.

Materials:

  • Crude this compound

  • Dichloromethane (DCM), reagent grade

  • Methanol, reagent grade

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of dichloromethane and gently heat the mixture while stirring to dissolve the solid. Add more DCM in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. To do this, preheat a second Erlenmeyer flask and a glass funnel with a fluted filter paper by pouring hot DCM through it. Quickly filter the hot solution containing the compound to remove the insoluble impurities.

  • Induce Crystallization: To the hot, clear filtrate, add methanol dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached. If too much methanol is added and the solution becomes very cloudy, add a small amount of DCM until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slow cooling and the formation of larger crystals, you can insulate the flask. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals on the filter paper by drawing air through the funnel for a few minutes. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a low temperature or in a desiccator.

Visualizations

Recrystallization_Workflow Recrystallization Experimental Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Product dissolve Dissolve in minimal hot DCM start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration add_methanol Add Methanol (anti-solvent) hot_filtration->add_methanol slow_cool Slow Cooling to RT add_methanol->slow_cool ice_bath Cool in Ice Bath slow_cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with cold Methanol vacuum_filtration->wash dry Dry Crystals wash->dry end High-Purity Crystals dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Caption: Logical relationships for troubleshooting common recrystallization problems.

References

Optimizing reaction conditions for 4-Amino-3-bromo-5-fluorobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development. It provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Amino-3-bromo-5-fluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and direct method for synthesizing this compound is through the electrophilic bromination of 4-amino-5-fluorobenzoic acid. This starting material can be synthesized if not commercially available. The amino group is a strong activator, directing the incoming bromine to the ortho position.

Q2: My bromination reaction is yielding a significant amount of di-brominated by-product. How can I improve the selectivity for the mono-brominated product?

Over-bromination is a common issue due to the high reactivity of the aniline derivative.[1] To enhance the selectivity for mono-bromination, consider the following strategies:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the brominating agent to the starting material.

  • Slow Addition: Add the brominating agent portion-wise or as a dilute solution over an extended period to maintain a low concentration in the reaction mixture.

  • Temperature Control: Perform the reaction at a low temperature (e.g., 0-5°C) to decrease the reaction rate and improve selectivity.

  • Protecting Group Strategy: To significantly reduce the activating effect of the amino group, it can be protected, for example, by acetylation to form an acetanilide.[1][2] The acetyl group can be removed by hydrolysis after bromination to yield the desired product.

Q3: The reaction mixture is turning dark brown or black. What could be the cause and how can I prevent it?

The formation of a dark, tar-like substance often indicates oxidation of the aniline starting material or product.[1] To mitigate this:

  • Use High-Purity Reagents: Ensure the starting aniline is free of colored impurities.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent air oxidation.[1]

  • Control Temperature: Avoid excessive heating, as it can accelerate decomposition and side reactions.

Q4: I am observing poor solubility of my starting material in the reaction solvent. What are the recommended solvents?

For the bromination of aminobenzoic acids, polar aprotic solvents are often employed. N,N-Dimethylformamide (DMF) is a common choice as it can dissolve the starting material well.[3][4][5] For greener alternatives, aqueous systems with reagents like H₂O₂-HBr have also been reported for similar brominations.[6]

Q5: What is the most effective method for purifying the final product?

Recrystallization is a widely used technique for purifying substituted benzoic acids.[3][4] Common solvent systems include ethanol/water or dichloromethane/methanol. If significant impurities are present, column chromatography may be necessary.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.- Ensure the brominating agent is fresh and active.- Increase reaction time and monitor by TLC.- Optimize reaction temperature; gentle heating might be needed if the reaction is sluggish at low temperatures, but monitor for side products.
Product loss during workup.- Ensure complete precipitation of the product by adding a sufficient amount of anti-solvent (e.g., water).- Optimize the pH during extraction to ensure the product is in the desired layer.
Formation of Multiple Products Over-bromination (di-bromination).- Use a strict 1:1 stoichiometry of the brominating agent.[8]- Add the brominating agent slowly and at a low temperature (0-5°C).[8]- Consider protecting the amino group as an acetamide.[1]
Formation of isomeric by-products.- The directing effect of the amino and fluoro groups should favor the desired isomer. If other isomers are significant, purification by chromatography may be required.
Product is Colored (Not white/off-white) Oxidation of the aniline moiety.- Use high-purity starting materials.- Conduct the reaction under an inert atmosphere.- Purify the crude product by treating a solution with activated carbon before recrystallization.
Residual starting material or impurities.- Recrystallize the product from a suitable solvent system.- Perform column chromatography if necessary.
Incomplete Reaction Inactive brominating agent.- Use a fresh bottle of N-bromosuccinimide (NBS) or other brominating agents.
Insufficient reaction time or temperature.- Allow the reaction to stir for a longer period, monitoring by TLC.- Gradually increase the temperature, being mindful of potential side reactions.

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is a representative procedure for the mono-bromination of an activated aromatic ring, adapted for the synthesis of this compound.

Materials:

  • 4-amino-5-fluorobenzoic acid

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Ice-water bath

  • Stir plate and stir bar

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 4-amino-5-fluorobenzoic acid in a minimal amount of DMF.

  • Cool the solution to 0°C using an ice-water bath.

  • Slowly add 1.05 equivalents of NBS in small portions, ensuring the temperature remains below 5°C.

  • Stir the reaction mixture at 0-5°C and monitor the progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by pouring the mixture into a beaker of cold water.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • For further purification, recrystallize the crude product from a suitable solvent system such as ethanol/water.

Visualizations

Synthetic Workflow

G Synthesis of this compound start Start: 4-amino-5-fluorobenzoic acid reaction Bromination (e.g., NBS in DMF at 0-5°C) start->reaction workup Workup (Precipitation in water, filtration) reaction->workup purification Purification (Recrystallization) workup->purification product Final Product: This compound purification->product

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G Troubleshooting Bromination Side Reactions start Problem with Bromination Reaction check_product Multiple Spots on TLC? start->check_product low_yield Low Yield? start->low_yield dark_color Dark Reaction Color? start->dark_color over_bromination Over-bromination likely. Reduce reactivity. check_product->over_bromination Yes no_issue1 Proceed to Workup check_product->no_issue1 No incomplete_reaction Incomplete Reaction. Check reagents/conditions. low_yield->incomplete_reaction Yes no_issue2 Proceed to Workup low_yield->no_issue2 No oxidation Oxidation likely. Improve reaction setup. dark_color->oxidation Yes no_issue3 Proceed with Caution dark_color->no_issue3 No solution1 1. Control Stoichiometry (1:1) 2. Lower Temperature (0-5°C) 3. Protect Amino Group over_bromination->solution1 Options solution2 1. Use Fresh Reagents 2. Increase Reaction Time 3. Optimize Temperature incomplete_reaction->solution2 Actions solution3 1. Use Pure Starting Material 2. Use Inert Atmosphere oxidation->solution3 Preventative Measures

Caption: A decision tree for troubleshooting common issues in the bromination of substituted anilines.

References

Solubility of 4-Amino-3-bromo-5-fluorobenzoic acid in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Amino-3-bromo-5-fluorobenzoic acid

Welcome to the technical support center for this compound. This guide provides essential information for researchers, scientists, and drug development professionals on the solubility of this compound in common organic solvents. Below you will find solubility data, experimental protocols for solubility determination, troubleshooting guides, and frequently asked questions to assist in your laboratory work.

Solubility Profile

The solubility of this compound is influenced by the polarity of the solvent and the pH of the solution. As a benzoic acid derivative with both an acidic carboxylic group and a basic amino group, its solubility in aqueous solutions is highly pH-dependent. Generally, it is more soluble in polar organic solvents.

Qualitative Solubility Data Summary

Solvent ClassCommon SolventsExpected SolubilityNotes
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Generally SolubleThese are often good starting points for dissolving the compound for reactions.[1]
Polar Protic Methanol, EthanolModerately to Sparingly SolubleSolubility may be increased with gentle heating.
Chlorinated Dichloromethane (DCM)Sparingly SolubleOften used in combination with more polar solvents like methanol for recrystallization.[2]
Ethers Tetrahydrofuran (THF), Diethyl etherSparingly to Insoluble
Non-Polar Hexanes, TolueneGenerally Insoluble
Aqueous WaterpH-dependentSolubility is expected to be low at neutral pH but can be significantly increased by adjusting the pH to the basic range to form a more soluble carboxylate salt.[1]

Experimental Protocols

Methodology for Determining Qualitative Solubility

This protocol provides a general procedure for determining the solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected organic solvents (e.g., DMF, DMSO, Methanol, Dichloromethane)

  • Small test tubes or vials

  • Vortex mixer or magnetic stirrer

  • Spatula

  • Graduated cylinders or pipettes

Procedure:

  • Add approximately 25 mg of this compound to a small test tube.

  • Add 0.5 mL of the selected solvent to the test tube.

  • Vigorously shake or stir the mixture for 60 seconds.[3]

  • Observe the solution. If the solid dissolves completely, the compound is considered soluble.

  • If the solid does not dissolve, add another 0.5 mL of the solvent and repeat the agitation.

  • If the compound is still not fully dissolved after a total of 1.0 mL of solvent has been added, it can be classified as sparingly soluble or insoluble in that solvent at room temperature.

  • For sparingly soluble compounds, gentle heating can be applied to assess if solubility increases with temperature. Ensure the compound is thermally stable at the applied temperature.[1]

Troubleshooting and FAQs

This section addresses common issues that may arise during solubility experiments with this compound.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Compound will not dissolve in a polar organic solvent. The concentration is too high.Try increasing the volume of the solvent.
The solvent is not polar enough.Switch to a more polar solvent such as DMF or DMSO.[1]
The dissolution rate is slow.Gently heat the mixture while stirring. Use of an ultrasonic bath can also aid dissolution.[1]
Precipitation occurs when a co-solvent is added. The compound is insoluble in the co-solvent.This is expected if a non-polar solvent is added to a solution of the compound in a polar solvent. This principle is used for recrystallization.
Inconsistent solubility results. The purity of the compound varies between batches.Ensure the starting material has a consistent purity level.
The ambient temperature is fluctuating.Perform solubility tests in a temperature-controlled environment.

Frequently Asked Questions (FAQs)

  • Q1: In which organic solvents is this compound most soluble?

    • Based on the behavior of similar compounds, polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent starting points for achieving good solubility.[1]

  • Q2: How does pH affect the solubility of this compound in aqueous solutions?

    • The solubility in water is expected to be low at a neutral pH. As a weak acid, its solubility can be significantly increased in basic solutions (e.g., by adding 5% sodium hydroxide) due to the formation of a more soluble carboxylate salt.[1] Conversely, in acidic solutions, the amino group can be protonated.

  • Q3: Can I increase the solubility by heating the solution?

    • Yes, for many compounds, solubility increases with temperature. Gentle heating of the solvent while dissolving the compound can help increase both the rate of dissolution and the amount that can be dissolved. However, it is crucial to ensure the compound is thermally stable at the applied temperature.[1]

  • Q4: How can I determine if an undissolved solid is my compound or an impurity?

    • If you suspect an insoluble portion might be an impurity, you can filter the solution and analyze the solid residue using techniques like melting point analysis or spectroscopy and compare it to the starting material.

Visual Workflow for Solubility Testing

The following diagram outlines the logical steps for assessing the solubility of an organic compound and troubleshooting common issues.

Solubility_Workflow Solubility Assessment Workflow start Start: Weigh Compound add_solvent Add Solvent (e.g., 0.5 mL) start->add_solvent agitate Agitate (Vortex/Stir) add_solvent->agitate observe Observe for Dissolution agitate->observe soluble Result: Soluble observe->soluble Yes not_dissolved Not Fully Dissolved observe->not_dissolved No add_more_solvent Add More Solvent (e.g., to 1.0 mL total) not_dissolved->add_more_solvent agitate2 Agitate Again add_more_solvent->agitate2 observe2 Observe Again agitate2->observe2 observe2->soluble Fully Dissolved sparingly_soluble Result: Sparingly Soluble observe2->sparingly_soluble Partially Dissolved troubleshoot Troubleshoot observe2->troubleshoot Not Dissolved heat Apply Gentle Heat troubleshoot->heat sonicate Use Ultrasonic Bath troubleshoot->sonicate check_purity Verify Compound Purity troubleshoot->check_purity insoluble Result: Insoluble heat->insoluble sonicate->insoluble check_purity->insoluble

References

Identification and characterization of impurities in 4-Amino-3-bromo-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-3-bromo-5-fluorobenzoic acid. The information provided herein is designed to assist in the identification and characterization of impurities that may be encountered during synthesis and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in a sample of this compound?

A1: The impurity profile of this compound is largely dependent on the synthetic route used.[1] A common method for the synthesis of similar compounds involves the bromination of an aminofluorobenzoic acid precursor.[2][3] Based on this, potential impurities can be categorized as follows:

  • Process-Related Impurities:

    • Unreacted Starting Materials: For example, 4-amino-5-fluorobenzoic acid may be present if the reaction has not gone to completion.

    • Over-brominated Species: Such as 4-amino-3,5-dibromo-5-fluorobenzoic acid, which can form due to the activating nature of the amino group.[4]

    • Isomeric Impurities: Depending on the regioselectivity of the bromination reaction, other isomers of aminobromofluorobenzoic acid could be formed.[1]

  • Reagent-Related Impurities:

    • Reagent Residues: If N-bromosuccinimide (NBS) is used as the brominating agent, residual succinimide may be present.[1]

  • Solvent-Related Impurities:

    • Residual Solvents: Solvents used in the synthesis and purification, such as N,N-dimethylformamide (DMF) or acetic acid, may be present in the final product.[1][4]

Q2: What analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary technique for separating and quantifying impurities. A reversed-phase method is typically effective.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of impurities, especially when isolated.[4] It is a powerful tool for identifying isomers.

  • Gas Chromatography (GC): GC is primarily used for the detection and quantification of residual solvents.

Q3: How can I visualize spots of this compound and its impurities on a Thin-Layer Chromatography (TLC) plate?

A3: Since this compound and its likely impurities contain an aromatic ring, they are typically UV-active. Visualization can be achieved using a UV lamp, usually at 254 nm.[5] Staining with potassium permanganate or iodine can also be used as an alternative or complementary visualization method.[5]

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Recommended Solution
Poor peak shape (tailing or fronting) The sample is not fully dissolved in the mobile phase.Ensure complete dissolution of the sample in the mobile phase or a compatible solvent.
The pH of the mobile phase is not optimal for the analyte.Adjusting the pH of the mobile phase can improve the peak shape for acidic or basic analytes like this compound.[5]
Unexpected peaks in the chromatogram Contamination of the sample, solvent, or HPLC system.Run a blank gradient (mobile phase only) to check for system contamination. Use high-purity solvents.
A new impurity has been formed.Use LC-MS to get the molecular weight of the unknown peak to help in its identification.
Inconsistent retention times Fluctuation in column temperature.Use a column oven to maintain a consistent temperature.
The mobile phase composition is inconsistent.Ensure the mobile phase is well-mixed and degassed.
Sample Characterization
Problem Potential Cause Recommended Solution
The final product is colored (not white to light yellow) Presence of colored impurities or oxidation by-products.Recrystallization from a suitable solvent system (e.g., ethanol/water) is an effective purification method.[4] Treating the crude product with activated charcoal before recrystallization can help remove colored impurities.[4]
NMR spectrum shows unexpected signals Presence of residual solvents.Check for characteristic peaks of solvents used in the synthesis (e.g., DMF, acetic acid).
Presence of process-related impurities.Compare the spectrum with known spectra of potential impurities if available. 2D NMR techniques can help in structure elucidation.
Mass spectrometry data shows an unexpected mass Formation of a byproduct.Correlate the mass with potential side-products from the synthesis, such as the di-brominated species.[4]

Quantitative Data

The following table provides a hypothetical summary of potential impurities in a batch of this compound, as might be determined by HPLC analysis. This is for illustrative purposes only.

Impurity Potential Identity Hypothetical RRT Typical Specification Limit
Impurity A4-amino-5-fluorobenzoic acid0.85≤ 0.5%
Impurity B4-amino-3,5-dibromo-5-fluorobenzoic acid1.25≤ 0.5%
Impurity CIsomeric aminobromofluorobenzoic acid1.10≤ 0.5%
Total Impurities ≤ 1.0%

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol describes a general method for the purity assessment of this compound.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 70% A / 30% B, hold for 2 min; then ramp to 20% A / 80% B over 15 min; hold for 5 min.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Identify the main peak corresponding to this compound.

    • Calculate the percentage of each impurity by area normalization.

Protocol 2: Structure Elucidation of an Unknown Impurity by LC-MS
  • LC Conditions:

    • Use the same HPLC method as described in Protocol 1.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Mass Range: 100-500 m/z

  • Analysis:

    • Direct the eluent from the HPLC column to the mass spectrometer.

    • Obtain the mass spectrum for each separated impurity peak.

    • The molecular ion peak will provide the molecular weight of the impurity, which is a critical piece of information for its identification.

Protocol 3: NMR for Structural Confirmation
  • Sample Preparation:

    • Dissolve 5-10 mg of the isolated impurity or the bulk sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • Process the spectra to identify chemical shifts, coupling constants, and integration values.

    • Compare the data with the expected structure and with data for known potential impurities to confirm the identity.

Visualizations

G Synthesis Pathway and Potential Impurity Formation start 4-amino-5-fluorobenzoic acid (Starting Material) reaction Bromination (e.g., NBS in DMF) start->reaction product Crude this compound start->product Carry-over reaction->product imp_over Over-brominated Species reaction->imp_over Side-reaction imp_iso Isomeric Byproducts reaction->imp_iso Side-reaction imp_reagent Reagent Residues (e.g., Succinimide) reaction->imp_reagent Residue purification Purification (Recrystallization) product->purification imp_start Unreacted Starting Material product->imp_start final_product Pure this compound purification->final_product imp_solvent Residual Solvents (e.g., DMF) purification->imp_solvent Trapped

Caption: Synthesis and potential impurity sources.

G Workflow for Impurity Identification and Characterization start Unknown peak detected in HPLC chromatogram lcms LC-MS Analysis start->lcms mw_det Determine Molecular Weight lcms->mw_det db_search Database Search (e.g., SciFinder, Reaxys) mw_det->db_search lit_review Literature Review for Potential Byproducts mw_det->lit_review isolate Isolation of Impurity (e.g., Preparative HPLC) db_search->isolate lit_review->isolate nmr NMR Spectroscopy (¹H, ¹³C, 2D) isolate->nmr structure Structure Elucidation nmr->structure char_imp Characterized Impurity structure->char_imp

Caption: Analytical workflow for impurity analysis.

References

Technical Support Center: Synthesis of 4-Amino-3-bromo-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Amino-3-bromo-5-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A common and effective method is the electrophilic bromination of a 4-amino-5-fluorobenzoic acid precursor. This typically involves the use of a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent.

Q2: What are the critical parameters to control to maximize the yield?

To maximize the yield, it is crucial to control the reaction temperature, the stoichiometry of the reactants, and the reaction time. The purity of the starting materials and reagents also plays a significant role.

Q3: What are the likely side products in this synthesis?

A potential side product is the di-brominated analog, 4-Amino-3,5-dibromo-benzoic acid, resulting from over-bromination. The formation of other constitutional isomers is also possible depending on the precise reaction conditions.

Q4: How can the formation of the di-brominated side product be minimized?

To reduce di-bromination, it is recommended to use a controlled molar equivalent of the brominating agent, add it portion-wise to the reaction mixture, and maintain a low reaction temperature to enhance selectivity.

Q5: What are the recommended purification methods for the final product?

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. The use of activated charcoal can also help in removing colored impurities.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation - Inactive brominating agent. - Reaction temperature is too low. - Insufficient reaction time.- Use a fresh batch of the brominating agent. - Gradually increase the reaction temperature while monitoring the reaction progress by TLC. - Extend the reaction time and monitor for the consumption of the starting material.
High Level of Di-brominated Impurity - Excess of brominating agent. - Reaction temperature is too high. - Rapid addition of the brominating agent.- Use a strict 1:1 molar ratio of the substrate to the brominating agent. - Perform the reaction at a lower temperature (e.g., 0-5 °C). - Add the brominating agent slowly in portions to the reaction mixture.
Presence of Unreacted Starting Material - Insufficient amount of brominating agent. - Short reaction time.- Ensure the use of at least one molar equivalent of the brominating agent. - Increase the reaction time and monitor the reaction by TLC until the starting material is consumed.
Product is Colored (Not Off-White) - Presence of colored impurities from side reactions or starting materials.- Treat the crude product with activated charcoal in the recrystallization solvent. - Perform multiple recrystallizations to improve the color and purity.

Experimental Protocols

Materials:

  • 4-Amino-5-fluorobenzoic acid

  • N-Bromosuccinimide (NBS)

  • Acetic Acid (or other suitable solvent like DMF)

  • Ethanol

  • Water

  • Activated Charcoal

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-amino-5-fluorobenzoic acid in a suitable solvent like acetic acid.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Brominating Agent: Slowly add N-bromosuccinimide (NBS) in small portions to the stirred solution. It is crucial to maintain the temperature below 5 °C to control the reaction selectivity.

  • Reaction: Stir the reaction mixture at a low temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate) to consume any unreacted bromine.

  • Precipitation: Precipitate the crude product by adding the reaction mixture to cold water.

  • Filtration: Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture. If the product is colored, add activated charcoal to the hot solution before filtering and allowing it to crystallize.

  • Drying: Dry the purified product under vacuum.

Data Presentation

Since specific quantitative data for the target synthesis is not available, the following table presents a generalized comparison of reaction conditions for the bromination of aminobenzoic acids, which can be used as a starting point for optimization.

Parameter Condition A (for selectivity) Condition B (for rate)
Brominating Agent N-Bromosuccinimide (NBS)N-Bromosuccinimide (NBS)
Solvent Acetic AcidDimethylformamide (DMF)
Temperature 0 - 5 °CRoom Temperature
Addition of NBS Portion-wiseAll at once
Expected Outcome Higher selectivity for mono-bromination, lower reaction rate.Faster reaction rate, potentially more di-brominated byproduct.

Visualizations

Experimental Workflow

experimental_workflow start Start: 4-Amino-5-fluorobenzoic acid dissolution Dissolve in Acetic Acid start->dissolution cooling Cool to 0-5 °C dissolution->cooling addition Add NBS portion-wise cooling->addition reaction Stir and Monitor by TLC addition->reaction workup Quench with Na2S2O3 reaction->workup precipitation Precipitate in Cold Water workup->precipitation filtration Filter and Wash precipitation->filtration purification Recrystallize from Ethanol/Water filtration->purification drying Dry under Vacuum purification->drying end End: Pure this compound drying->end

Caption: A generalized experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic low_yield Low Yield? check_reagents Check Reagent Purity and Activity low_yield->check_reagents Yes optimize_temp Optimize Temperature low_yield->optimize_temp Yes increase_time Increase Reaction Time low_yield->increase_time Yes high_impurity High Impurity? low_yield->high_impurity No control_stoichiometry Control Stoichiometry (1:1) high_impurity->control_stoichiometry Yes slow_addition Slow, Portion-wise Addition high_impurity->slow_addition Yes lower_temp Lower Reaction Temperature high_impurity->lower_temp Yes

Caption: A decision-making diagram for troubleshooting common issues in the synthesis.

Technical Support Center: Production of 4-Amino-3-bromo-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Amino-3-bromo-5-fluorobenzoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Issue 1: Low Yield of this compound

Potential CauseTroubleshooting Steps
Incomplete Reaction - Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion. - Reagent Quality: Use fresh and high-purity starting materials and reagents. The brominating agent, in particular, should be of high quality.
Sub-optimal Reaction Temperature - Temperature Control: Maintain the recommended reaction temperature. For bromination of activated rings, lower temperatures (e.g., 0-5 °C) can improve selectivity and yield.
Poor Work-up and Isolation - Extraction Efficiency: Ensure the pH of the aqueous phase is optimized for complete precipitation or extraction of the product. - Solvent Selection: Use an appropriate solvent system for extraction and recrystallization to minimize product loss.
Side Reactions - Control Stoichiometry: Precisely control the molar ratio of the brominating agent to the starting material to avoid over-bromination.

Issue 2: Formation of Impurities

Potential ImpurityIdentification and Mitigation
Di-brominated Byproduct (4-Amino-3,5-dibromo-5-fluorobenzoic acid) - Identification: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the presence of the di-brominated species. - Mitigation: Carefully control the stoichiometry of the brominating agent (ideally a 1:1 molar ratio). Add the brominating agent portion-wise to maintain a low concentration. Perform the reaction at lower temperatures to increase selectivity.
Unreacted Starting Material (4-Amino-5-fluorobenzoic acid) - Identification: TLC and HPLC can detect the presence of the starting material in the crude product. - Mitigation: Ensure the reaction goes to completion by monitoring its progress. A slight excess of the brominating agent may be used, but this must be balanced against the risk of di-bromination.
Isomeric Impurities - Identification: HPLC with a suitable column and mobile phase can separate and identify isomeric impurities. - Mitigation: The directing effects of the amino and fluoro groups should favor the desired isomer. However, purification by recrystallization is often necessary to remove minor isomeric impurities.
Colored Impurities - Mitigation: Treat the crude product with activated charcoal during recrystallization to adsorb colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the production of this compound?

Scaling up the synthesis of this compound presents several challenges:

  • Exothermic Reaction Control: The bromination of aromatic amines is often exothermic. Proper heat management is critical at a larger scale to prevent runaway reactions and ensure consistent product quality.

  • Reagent Handling and Safety: Handling large quantities of corrosive and toxic reagents like bromine requires specialized equipment and stringent safety protocols. N-bromosuccinimide (NBS) is a safer alternative, but its handling as a solid on a large scale can also be challenging.

  • Mixing Efficiency: Ensuring homogenous mixing in large reactors is crucial for maintaining consistent reaction conditions and avoiding localized "hot spots" that can lead to increased byproduct formation.

  • Impurity Profile: The impurity profile can change upon scale-up. Byproducts that are minor at the lab scale may become significant at the pilot or industrial scale.

  • Isolation and Purification: The efficiency of filtration and drying operations can decrease at a larger scale, potentially impacting product purity and yield.

Q2: Which synthesis route is recommended for the large-scale production of this compound?

While multiple synthetic routes exist, a common and often preferred route for larger-scale production involves the direct bromination of 4-amino-5-fluorobenzoic acid. This approach is more atom-economical than multi-step routes that may involve protection and deprotection steps. For industrial-scale production, considering continuous flow chemistry for the bromination step can offer significant advantages in terms of safety, heat transfer, and process control.

Q3: What are the key safety precautions to consider during the scale-up of the bromination step?

  • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including chemical-resistant gloves, safety goggles, face shields, and respiratory protection.

  • Ventilation: The reaction should be carried out in a well-ventilated area, preferably in a fume hood or a contained system.

  • Emergency Preparedness: An emergency shower and eyewash station should be readily accessible. A spill kit containing a neutralizing agent for bromine should be available.

  • Material Compatibility: Ensure that all reactor and transfer line materials are compatible with the corrosive reagents used.

  • Quenching Strategy: Have a well-defined and tested quenching procedure in place to neutralize any unreacted brominating agent at the end of the reaction.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol describes a typical lab-scale synthesis using N-bromosuccinimide (NBS) as the brominating agent.

Materials:

  • 4-Amino-5-fluorobenzoic acid

  • N-bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-amino-5-fluorobenzoic acid in DMF.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add NBS (1.05 equivalents) portion-wise to the cooled solution, ensuring the temperature remains below 10 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, pour the reaction mixture into ice water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

Table 1: Comparison of Laboratory vs. Pilot Scale Production (Illustrative Data)

ParameterLaboratory Scale (10 g)Pilot Scale (10 kg)
Yield 85%78%
Purity (by HPLC) >99%98.5%
Di-bromo Impurity <0.1%0.5%
Unreacted Starting Material <0.5%0.8%
Reaction Time 12 hours18 hours
Cycle Time 24 hours48 hours

Note: This data is illustrative and can vary depending on the specific process and equipment used.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Start: 4-Amino-5-fluorobenzoic acid in DMF reaction Bromination with NBS at 0-5°C start->reaction completion Reaction Monitoring (TLC/HPLC) reaction->completion precipitation Precipitation in Ice Water completion->precipitation filtration Vacuum Filtration precipitation->filtration drying Drying filtration->drying recrystallization Recrystallization drying->recrystallization analysis Purity & Impurity Analysis (HPLC, NMR, MS) recrystallization->analysis end Final Product: this compound analysis->end

Caption: Experimental Workflow for the Synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield cluster_purity Low Purity start Problem Encountered incomplete_reaction Incomplete Reaction? start->incomplete_reaction workup_issue Work-up/Isolation Issue? start->workup_issue side_reactions Side Reactions? start->side_reactions dibromo Di-bromination? start->dibromo starting_material Unreacted Starting Material? start->starting_material other_impurities Other Impurities? start->other_impurities solution1 Optimize Reaction Time/Temp incomplete_reaction->solution1 solution2 Optimize pH/Solvent workup_issue->solution2 solution3 Control Stoichiometry/Temp side_reactions->solution3 dibromo->solution3 starting_material->solution1 solution4 Recrystallization/Charcoal other_impurities->solution4

Caption: Troubleshooting Logic for Synthesis Issues.

Stability of 4-Amino-3-bromo-5-fluorobenzoic acid under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 4-Amino-3-bromo-5-fluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

While extensive long-term stability studies for this compound are not widely published, general best practices for similar compounds suggest storage in a cool, dry, and dark place.[1] It is advisable to store the compound in a tightly sealed, opaque container to protect it from light and moisture.[1] For long-term storage, refrigeration at 2-8°C is a common precautionary measure for derivatives of aromatic amino acids to minimize potential degradation.[1]

Q2: Is this compound sensitive to light?

Q3: What are the potential impurities in commercially available this compound?

Commercial grades of this compound are typically available with a purity of 97% or higher.[5][6] Potential impurities can arise from the synthetic process and may include:

  • Starting materials: Unreacted 4-aminobenzoic acid.[5]

  • Over-brominated species: 4-Amino-3,5-dibromobenzoic acid.[5]

  • Isomeric impurities: Other isomers of aminobromobenzoic acid.[5]

  • Reagent residues: Byproducts from brominating agents, such as succinimide from N-bromosuccinimide (NBS).[5]

  • Residual solvents: Solvents used during synthesis and purification, such as N,N-dimethylformamide (DMF).[5]

Q4: Can the amino group of this compound interfere with coupling reactions?

Yes, the free amino group can interfere with certain coupling reactions. In palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling, the amino group can coordinate to the palladium catalyst, potentially leading to deactivation.[7][8] This can also promote side reactions such as reductive dehalogenation.[9] To mitigate these issues, it is often recommended to protect the amino group, for example, as a Boc-carbamate, before performing the coupling reaction.[9]

Q5: Does the bromo substituent participate in side reactions during amide coupling?

Under standard amide coupling conditions, the bromo substituent is generally stable and does not interfere.[10] However, under harsh conditions, particularly in the presence of palladium catalysts or strong nucleophiles, the bromo group could potentially undergo side reactions.[10] For typical amide coupling protocols, this is not a primary concern.[10]

Troubleshooting Guides

Amide Coupling Reactions
Problem Potential Cause Recommended Solution
Low or no product formation Incomplete activation of the carboxylic acid.- Ensure the coupling reagent is fresh and active.- Allow for a sufficient pre-activation time (15-30 minutes) at 0°C before adding the amine.[10]
Low reactivity of the amine.- Increase the reaction temperature or prolong the reaction time.- Use a more potent coupling reagent like HATU, especially for challenging couplings.[11]
Formation of multiple byproducts Self-coupling of the carboxylic acid to form an anhydride.- Control the reaction temperature, keeping it low during activation.- Use an appropriate base such as N,N-diisopropylethylamine (DIPEA) to minimize side reactions.[10][12]
Reaction of the coupling reagent with the amine.- Use a slight excess of the carboxylic acid relative to the coupling reagent.- Ensure the carboxylic acid is fully dissolved and pre-activated before adding the amine.[10]
Difficulty in product purification Water-insoluble byproducts from the coupling reagent (e.g., DCU from DCC).- Choose a coupling reagent that produces water-soluble byproducts, such as EDC, to simplify workup.[11]
Suzuki-Miyaura Cross-Coupling Reactions
Problem Potential Cause Recommended Solution
Low product yield Catalyst deactivation by the amino group.[7]- Protect the amino group as a Boc-carbamate prior to the coupling reaction.[9]
Inadequate base.- Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base is critical for activating the boronic acid.[7]
Poor solubility of the substrate.- The salt form of the benzoic acid under basic conditions may have poor solubility. Consider esterifying the carboxylic acid before the coupling reaction.[13]
Significant formation of dehalogenated byproduct (4-aminobenzoic acid) Interference of the free amino group with the catalytic cycle.[9]- Protect the amino group.- Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to favor the desired reductive elimination.[9] - Employ a milder base like K₂CO₃ or K₃PO₄.[9]
Inconsistent reaction outcomes Variable purity of starting materials or reagents.- Use high-purity this compound, boronic acid, and catalyst.- Ensure solvents are anhydrous and properly degassed to prevent catalyst oxidation.[7][9]

Stability Data Summary

Quantitative stability data for this compound is limited in the public domain. The following table provides a summary of recommended storage conditions and potential degradation pathways based on general knowledge of similar compounds.

Condition Recommendation/Potential Outcome Rationale/Remarks
Temperature Store at room temperature or refrigerated (2-8°C) for long-term storage.[1]To minimize potential thermal degradation.
Humidity Store in a dry environment in a tightly closed container.[1]To prevent moisture absorption which can lead to clumping and potential hydrolysis.
Light Protect from light by storing in an opaque or amber container.[1]Aromatic amino acids can be photosensitive and undergo degradation upon UV exposure.[2][3]
pH Avoid strongly acidic or basic conditions for prolonged periods.The amino and carboxylic acid groups are susceptible to protonation and deprotonation, which could affect stability and reactivity.
Oxidizing Agents Avoid contact with strong oxidizing agents.The amino group can be susceptible to oxidation.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a general method for the amidation of this compound with a primary amine.

Materials:

  • This compound

  • Amine of choice

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).[10]

  • Cool the mixture to 0°C in an ice bath.

  • Add HATU (1.1 eq) to the solution and stir for 15-30 minutes for pre-activation.[10]

  • Slowly add the amine (1.0-1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with N-Boc Protected this compound

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of the N-Boc protected starting material.

Materials:

  • N-Boc-4-Amino-3-bromo-5-fluorobenzoic acid

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In an oven-dried Schlenk flask, combine N-Boc-4-Amino-3-bromo-5-fluorobenzoic acid (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2-3 eq).[9]

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent to the flask.

  • Purge the solution with the inert gas for 15-20 minutes.

  • Add the palladium catalyst (2-5 mol%) to the reaction mixture.

  • Heat the mixture to 80-100°C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • The Boc protecting group can be removed under acidic conditions (e.g., TFA or HCl in a suitable solvent).[9]

Visualizations

experimental_workflow_amide_coupling cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start_acid 4-Amino-3-bromo- 5-fluorobenzoic acid dissolve Dissolve acid in anhydrous DMF start_acid->dissolve start_amine Amine add_amine Add amine start_amine->add_amine coupling_reagent Coupling Reagent (e.g., HATU) preactivate Add coupling reagent & base, stir 15-30 min coupling_reagent->preactivate base Base (e.g., DIPEA) base->preactivate cool Cool to 0°C dissolve->cool cool->preactivate preactivate->add_amine react Warm to RT, stir 1-4h add_amine->react quench Quench with water react->quench extract Extract with ethyl acetate quench->extract wash Wash with aq. NaHCO3 and brine extract->wash dry Dry and concentrate wash->dry purify Purify (Chromatography) dry->purify end_product Purified Amide Product purify->end_product

Caption: Experimental workflow for the amidation of this compound.

troubleshooting_suzuki_coupling cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Suzuki Coupling? cause1 Catalyst Deactivation (Amino Group Coordination) start->cause1 Yes cause2 Dehalogenation Side Reaction start->cause2 Yes cause3 Poor Substrate Solubility start->cause3 Yes cause4 Inactive Catalyst/ Reagents start->cause4 Yes sol1 Protect Amino Group (e.g., with Boc) cause1->sol1 cause2->sol1 sol2 Use Bulky, Electron-Rich Ligands (e.g., XPhos) cause2->sol2 sol3 Use Milder Base (e.g., K2CO3) cause2->sol3 sol4 Esterify Carboxylic Acid cause3->sol4 sol5 Use Fresh Catalyst & Degassed Solvents cause4->sol5

Caption: Troubleshooting workflow for low yield in Suzuki coupling reactions.

References

Navigating Byproduct Removal in 4-Amino-3-bromo-5-fluorobenzoic Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the removal of byproducts generated during the synthesis of 4-Amino-3-bromo-5-fluorobenzoic acid. This valuable intermediate in pharmaceutical development often requires high purity, making efficient purification a critical step. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your purification efforts.

Troubleshooting Common Purification Issues

Problem Potential Cause Recommended Solution
Low Yield After Recrystallization - Excessive solvent used, leading to product loss in the mother liquor.- Premature crystallization during hot filtration.- Crystals washed with a solvent that is not ice-cold.- Use the minimum amount of hot solvent required for dissolution.- Ensure the filtration apparatus is pre-heated before hot filtration.- Always use ice-cold solvent to wash the purified crystals.
Oily Product Instead of Crystals - High concentration of impurities depressing the melting point.- The solvent may be too nonpolar for the compound.- Attempt to purify a smaller batch first to optimize conditions.- Consider a different solvent system with higher polarity.
Colored Impurities in Final Product - Presence of colored byproducts from the reaction.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may slightly reduce the overall yield.
Incomplete Removal of Byproducts - The chosen solvent system is not effective for separating the desired product from a specific impurity.- Experiment with different solvent systems for recrystallization.- Consider employing column chromatography for more challenging separations.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most prevalent byproduct is typically 4-Amino-3,5-dibromobenzoic acid, which arises from the over-bromination of the starting material. Other potential impurities include unreacted starting materials and other isomeric aminobromobenzoic acids.

Q2: Which purification method is most effective for removing these byproducts?

A2: Recrystallization is a widely used and effective method for purifying this compound. The choice of solvent system is crucial for achieving high purity. For highly persistent impurities, column chromatography may be necessary.

Q3: What is a recommended solvent system for the recrystallization of this compound?

A3: A mixed solvent system of dichloromethane and methanol has been shown to be effective for growing high-purity crystals.[1] Another commonly used system for similar compounds is a mixture of ethanol and water.

Q4: How can I assess the purity of my final product?

A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of your this compound and quantifying any remaining impurities. The melting point of the purified compound can also be a good indicator of purity; a sharp melting point within the expected range suggests a high-purity sample.

Q5: My recrystallization is not yielding any crystals. What should I do?

A5: Several factors could be at play. The solution may be too dilute; try evaporating some of the solvent. The cooling process might be too rapid; allow the solution to cool slowly to room temperature before placing it in an ice bath. If crystals still do not form, scratching the inside of the flask with a glass rod can help induce nucleation. Seeding the solution with a tiny crystal of the pure compound, if available, is also a very effective technique.[1]

Comparative Data on Purification Methods

Purification Method Solvent System Typical Purity Before Expected Purity After Expected Yield Key Advantages Key Disadvantages
Recrystallization Dichloromethane/Methanol~90-95%>98%70-85%High purity achievable, relatively simple setup.Yield can be variable, may require optimization.
Recrystallization Ethanol/Water~90-95%>97%65-80%Uses less hazardous solvents.May be less effective for certain impurities.
Column Chromatography Silica Gel with Ethyl Acetate/Hexane gradient~90-95%>99%50-70%Excellent for separating complex mixtures.More time-consuming and requires more solvent.

Experimental Protocols

Protocol 1: Recrystallization using Dichloromethane and Methanol

This protocol is designed for the purification of crude this compound to obtain high-purity crystals.[1]

Materials:

  • Crude this compound

  • Dichloromethane (DCM)

  • Methanol

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot dichloromethane to dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Induce Crystallization: While the solution is still warm, slowly add methanol dropwise until the solution becomes slightly cloudy, indicating saturation.

  • Crystal Formation: Add a few drops of dichloromethane to redissolve the slight cloudiness. Cover the flask and allow it to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Column Chromatography

This protocol is a general guideline for the purification of this compound using column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Ethyl acetate

  • Hexane

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a silica gel slurry in hexane and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with a low polarity solvent mixture (e.g., 9:1 hexane:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 7:3 hexane:ethyl acetate) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Experimental Workflows

RecrystallizationWorkflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_product Crude Product add_dcm Add hot Dichloromethane crude_product->add_dcm dissolved_solution Dissolved Solution add_dcm->dissolved_solution hot_filtration Hot Filtration dissolved_solution->hot_filtration filtered_solution Filtered Solution hot_filtration->filtered_solution add_methanol Add Methanol (induce cloudiness) filtered_solution->add_methanol add_dcm_clear Add DCM (clarify) add_methanol->add_dcm_clear cool_slowly Slow Cooling add_dcm_clear->cool_slowly ice_bath Ice Bath cool_slowly->ice_bath crystals_formed Crystals Formed ice_bath->crystals_formed vacuum_filtration Vacuum Filtration crystals_formed->vacuum_filtration wash_crystals Wash with cold Methanol vacuum_filtration->wash_crystals dry_crystals Drying wash_crystals->dry_crystals pure_product Pure Product dry_crystals->pure_product

Caption: Workflow for the recrystallization of this compound.

ChromatographyWorkflow cluster_prep Preparation cluster_elution Elution & Collection cluster_isolation_drying Isolation & Drying pack_column Pack Silica Column load_sample Load Crude Sample pack_column->load_sample elute_column Elute with Solvent Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions monitor_tlc Monitor by TLC collect_fractions->monitor_tlc combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent pure_product Pure Product evaporate_solvent->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

References

Technical Support Center: Suzuki Coupling with 4-Amino-3-bromo-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki coupling reactions involving 4-Amino-3-bromo-5-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low or no yield in my Suzuki coupling reaction with this compound?

Low yields in the Suzuki coupling of this compound can be attributed to several factors related to its specific chemical structure. The molecule possesses an electron-donating amino group, an electron-withdrawing carboxylic acid group, and a fluorine atom, which can complicate the reaction.[1]

Potential causes for low yield include:

  • Catalyst Inactivation: The amino group can coordinate with the palladium catalyst, leading to its deactivation.[1]

  • Poor Solubility: Under basic conditions, the carboxylic acid forms a carboxylate salt, which may have limited solubility in common organic solvents, thus impeding the reaction.[1]

  • Inappropriate Base: The choice and amount of base are critical. An unsuitable base can fail to efficiently facilitate the transmetalation step of the catalytic cycle.[1]

  • Side Reactions: Competing reactions such as protodeboronation of the boronic acid, homocoupling of the starting materials, or dehalogenation of the aryl bromide can consume the reactants and lower the yield of the desired product.[1]

  • Suboptimal Reaction Conditions: Parameters like temperature, solvent, and reaction time may not be optimized for this particular substrate.[1]

Q2: How do the functional groups on this compound interfere with the Suzuki coupling reaction?

The amino and carboxylic acid groups can significantly influence the reaction's outcome:

  • Carboxylic Acid Group: In the basic conditions required for the Suzuki coupling, the carboxylic acid is deprotonated to a carboxylate salt. This can cause solubility problems in organic solvents. The carboxylate may also coordinate with the palladium catalyst, affecting its catalytic activity. To address this, careful selection of the solvent system and base is essential. Protecting the carboxylic acid as an ester is a potential strategy to mitigate these issues.[1]

  • Amino Group: The electron-donating amino group can activate the aromatic ring. However, its basic nature allows it to coordinate with the palladium catalyst. This can sometimes stabilize the catalyst but may also inhibit its reactivity by blocking necessary coordination sites. The choice of ligand is crucial to modulate the palladium center's electronic properties and steric environment to prevent strong inhibition.[1]

Q3: What are the common side products I should expect, and how can I minimize them?

Common side products in Suzuki coupling reactions include:

  • Homocoupling Products: Formation of biaryls from the coupling of two aryl bromides or two boronic acid molecules. This is often promoted by the presence of oxygen.[1]

  • Protodeboronation: Replacement of the boronic acid group with a hydrogen atom. This is more common with electron-rich boronic acids and at elevated temperatures.[1]

  • Dehalogenation: Replacement of the bromine atom on the starting material with a hydrogen atom.

To minimize these side reactions, ensure thorough degassing of the reaction mixture to remove oxygen, use high-purity reagents and solvents, and consider using a milder base or lower reaction temperature.[1][2] The use of more stable boronic esters, such as pinacol esters, can also reduce protodeboronation.[1]

Q4: How do I choose the right catalyst and ligands for this specific substrate?

The selection of the catalyst and ligand is critical. For substrates with potentially inhibiting groups like the free amine in this compound, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) are often recommended.[2] These ligands can promote the desired reductive elimination step and prevent catalyst deactivation. While standard catalysts like Pd(PPh₃)₄ can be effective, more modern pre-catalysts (e.g., Buchwald's G3 or G4 precatalysts) may offer better results.[2][3]

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

Potential CauseTroubleshooting Steps
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider using a more air-stable pre-catalyst. Ensure the ligand is not oxidized.[1]
Inappropriate Base Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is soluble in the reaction medium.[1]
Poor Substrate Solubility Try a mixed solvent system, such as dioxane/water or THF/water, to improve the solubility of the carboxylate salt.[1]
Suboptimal Temperature If the reaction is sluggish, cautiously increase the temperature. Avoid excessive heat, which can lead to catalyst decomposition.[1][2]
Insufficient Degassing Thoroughly degas the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen) or use freeze-pump-thaw cycles to remove oxygen.[1]

Issue 2: Significant Formation of Side Products

Potential CauseTroubleshooting Steps
Homocoupling Ensure rigorous degassing to remove all traces of oxygen.[1]
Protodeboronation Use a milder base or a lower reaction temperature. Consider using a more stable boronic ester (e.g., pinacol ester).[1]
Dehalogenation Protect the amino group (e.g., as a Boc-carbamate). Use bulky, electron-rich phosphine ligands. Employ a milder base.[2]

Data Presentation: Reaction Conditions for Analogous Substrates

The following table summarizes typical reaction conditions for Suzuki-Miyaura coupling reactions of substrates structurally similar to this compound, which can serve as a starting point for optimization.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane10012~855-(4-bromophenyl)-4,6-dichloropyrimidine
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>954-Bromobenzothiazole
PdCl₂(dppf)-Cs₂CO₃THF/H₂O8012954-Bromobenzonitrile
NiCl₂(PCy₃)₂-K₃PO₄2-Me-THF10018-General Protocol

Data adapted from literature for structurally similar substrates and general protocols.[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling using Pd(PPh₃)₄

This protocol is a general starting point and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[4]

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[5]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography or recrystallization.[4]

Visualizations

Experimental Workflow

experimental_workflow reagents Combine Reactants: This compound, Arylboronic acid, Base setup Reaction Setup: Evacuate and backfill with inert gas. Add degassed solvent. reagents->setup catalyst Add Palladium Catalyst setup->catalyst reaction Heat and Stir (e.g., 80-100 °C, 12-24 h) catalyst->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup: Dilute, extract, wash, dry monitoring->workup purification Purification: Column chromatography or recrystallization workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Troubleshooting Logic

troubleshooting_logic start Low Yield or No Reaction check_catalyst Check Catalyst Activity - Use fresh catalyst/ligand - Ensure rigorous degassing start->check_catalyst check_conditions Optimize Reaction Conditions - Increase temperature - Screen different bases (K₃PO₄, Cs₂CO₃) - Vary solvent system (Dioxane/H₂O) start->check_conditions check_reagents Verify Reagent Purity - Check purity of starting materials - Use fresh, anhydrous solvents start->check_reagents side_reactions Analyze for Side Products (Homocoupling, Protodeboronation, Dehalogenation) start->side_reactions solution Implement Corrective Actions: - Protect amine group - Use milder base - Use boronic ester check_catalyst->solution check_conditions->solution check_reagents->solution side_reactions->solution

Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling.

References

Preventing isomer formation during the bromination of 4-aminobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 4-aminobenzoic acid. Our focus is to help you prevent the formation of unwanted isomers and optimize the synthesis of the desired monobrominated product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 4-amino-3-bromobenzoic acid, focusing on by-product formation and offering potential solutions.

IssuePotential CauseRecommended Solution
Low Yield of 4-Amino-3-bromobenzoic acid Incomplete reaction.- Ensure the brominating agent (e.g., NBS) is fresh and has been stored correctly.- Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC).[1] - Optimize the reaction temperature; while room temperature is common, gentle heating may be required in some cases.[1]
Product loss during workup.- Ensure complete precipitation of the product from the reaction mixture.- Use an appropriate solvent for extraction to minimize product loss in the aqueous layer.[1]
Formation of 4-Amino-3,5-dibromobenzoic acid (di-brominated by-product) Over-bromination due to the highly activating nature of the amino group.- Stoichiometry Control: Use a precise 1:1 molar ratio of 4-aminobenzoic acid to the brominating agent. Adding the brominating agent portion-wise can help maintain a low concentration and reduce the likelihood of a second bromination.[1]- Temperature Control: Perform the reaction at a lower temperature (e.g., 0-5°C) to decrease the reaction rate and improve selectivity for mono-bromination.[1]- Solvent Choice: Using a less polar solvent may reduce the reactivity of the brominating agent.[1]
Presence of Unreacted 4-Aminobenzoic Acid in the Final Product Insufficient amount of brominating agent.- Ensure the molar ratio of the brominating agent to the starting material is at least 1:1.[1]
Deactivation of the brominating agent.- Use a fresh batch of the brominating agent.[1]
Product is colored (not white to light yellow) Presence of impurities or oxidation by-products.- Purification: Recrystallization is an effective method for purifying the final product. A mixture of ethanol and water or methanol and water can be a good starting point.- Decolorization: Treat the crude product solution with activated charcoal before recrystallization to remove colored impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common by-product in the synthesis of 4-Amino-3-bromobenzoic acid and how can I identify it?

A1: The most common by-product is 4-amino-3,5-dibromobenzoic acid, which results from over-bromination due to the strong activating nature of the amino group.[1] It can be identified by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, where it will show a different signal pattern in the aromatic region compared to the desired mono-brominated product. Mass spectrometry can also be used to confirm its presence by identifying its molecular weight.[1]

Q2: How can I minimize the formation of the di-brominated by-product?

A2: To minimize the formation of 4-amino-3,5-dibromobenzoic acid, you should carefully control the reaction conditions. This includes using a strict 1:1 molar ratio of your starting material to the brominating agent, adding the brominating agent slowly and in portions, and maintaining a low reaction temperature (e.g., 0-5°C).[1] Monitoring the reaction progress by TLC is also crucial to stop the reaction once the desired product is formed.[1]

Q3: Is it necessary to protect the amino group before bromination?

A3: While not always necessary, protecting the amino group is a highly effective strategy to prevent over-bromination and achieve selective monobromination.[1] The most common method is the acetylation of the amino group to form an acetamido group. This group is less activating than the amino group, which allows for more controlled bromination. The protecting group can then be removed in a subsequent hydrolysis step. This approach often leads to a cleaner reaction with a higher yield of the desired mono-brominated product.[1]

Q4: What are the recommended brominating agents for this reaction?

A4: N-Bromosuccinimide (NBS) is a widely used and reliable reagent for the selective bromination of aromatic compounds like 4-aminobenzoic acid.[2] An alternative, environmentally benign approach involves the in-situ generation of electrophilic bromine from ammonium bromide and hydrogen peroxide in an acidic medium.[2]

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the consumption of the starting material and the formation of the product.[1][3] For more detailed quantitative analysis and to confirm product formation and purity, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[3]

Data Presentation

The following table summarizes quantitative data for two common methods for the synthesis of 4-amino-3-bromobenzoic acid.

ParameterMethod 1: Direct Bromination with NBSMethod 2: Direct Bromination with NH₄Br/H₂O₂
Starting Material 4-Aminobenzoic acid4-Aminobenzoic acid
Brominating Agent N-Bromosuccinimide (NBS)Bromine (generated in situ)
Solvent N,N-Dimethylformamide (DMF)Acetic Acid
Reaction Time 18 hours3 hours
Reaction Temperature Room TemperatureRoom Temperature
Reported Yield Approximately 70%Not explicitly stated in the provided search results.
Purity Requires recrystallizationRequires recrystallization
Advantages Reliable and high-yielding alternative to elemental bromine.Environmentally benign approach.
Disadvantages Potential for isomeric impurities if not carefully controlled.Potential for isomeric impurities.

Experimental Protocols

Method 1: Bromination using N-Bromosuccinimide (NBS)

This protocol describes the direct bromination of 4-aminobenzoic acid.[4]

Materials:

  • 4-aminobenzoic acid

  • N,N-dimethylformamide (DMF)

  • N-bromosuccinimide (NBS)

  • Water

Procedure:

  • Dissolution: Dissolve 100 mmol of 4-aminobenzoic acid in 50 mL of DMF.

  • Addition of Brominating Agent: To the solution, add 100 mmol of NBS.

  • Reaction: Stir the reaction mixture at room temperature for 18 hours.

  • Precipitation: Upon completion, pour the reaction mixture into 100 mL of water to precipitate the solid product.

  • Isolation and Purification: Collect the precipitate by filtration, wash it with water, and dry it under a vacuum to yield 4-amino-3-bromobenzoic acid. The reported yield for this method is approximately 70%.[4]

Method 2: Bromination using Ammonium Bromide and Hydrogen Peroxide

This method provides an alternative, greener route for bromination.[2]

Materials:

  • 4-aminobenzoic acid

  • Ammonium bromide

  • Acetic acid

  • Hydrogen peroxide

  • Dichloromethane

  • Methanol

Procedure:

  • Preparation of Reaction Mixture: In a 25 ml flask, charge 4-aminobenzoic acid (2 g, 0.0146 mol) and ammonium bromide (1.5 g, 0.016 mol) in 15 ml of acetic acid.

  • Addition of Oxidant: Add hydrogen peroxide (0.545 g, 0.016 mol) dropwise to the mixture.

  • Reaction: Stir the mixture at room temperature for 3 hours.

  • Isolation: Stop the stirring and allow the precipitate to settle. Filter the precipitate and wash it with water.

  • Purification: For X-ray quality crystals, recrystallize the product from a dichloromethane and methanol mixture.

Method 3: Selective Monobromination via Amino Group Protection

This protocol involves a three-step process: protection of the amino group by acetylation, followed by bromination and deprotection.[5]

Step 1: Acetylation of 4-Aminobenzoic Acid

  • In a fume hood, dissolve 4-aminobenzoic acid in glacial acetic acid.

  • Slowly add acetic anhydride to the solution with stirring. The reaction is exothermic.

  • After the initial exotherm subsides, gently heat the mixture for a short period to ensure the reaction goes to completion.

  • Pour the warm mixture into ice-cold water to precipitate the N-acetyl-4-aminobenzoic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Step 2: Bromination of N-Acetyl-4-aminobenzoic Acid

  • Dissolve the dried N-acetyl-4-aminobenzoic acid in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the low temperature and stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to complete the reaction.

  • Pour the reaction mixture into cold water to precipitate the crude 4-acetamido-3-bromobenzoic acid.

  • Collect the product by vacuum filtration, wash thoroughly with water, and then dry. A wash with a sodium bisulfite solution can be used to remove excess bromine.

Step 3: Hydrolysis of 4-Acetamido-3-bromobenzoic acid

  • Reflux the crude 4-acetamido-3-bromobenzoic acid with an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • After the hydrolysis is complete (monitor by TLC), cool the reaction mixture.

  • If acid hydrolysis was used, neutralize the solution with a base (e.g., NaOH) to precipitate the 4-amino-3-bromobenzoic acid. If base hydrolysis was used, acidify the solution to precipitate the product.

  • Collect the final product by vacuum filtration, wash with water, and dry.

Visualizations

Troubleshooting_Workflow start Experiment Start: Bromination of 4-Aminobenzoic Acid check_yield Check Yield and Purity start->check_yield low_yield Low Yield? check_yield->low_yield high_purity High Purity? check_yield->high_purity Yield is acceptable incomplete_reaction Troubleshoot: - Check reagent quality - Increase reaction time - Optimize temperature low_yield->incomplete_reaction Yes workup_loss Troubleshoot: - Ensure complete precipitation - Optimize extraction solvent low_yield->workup_loss Yes over_bromination Troubleshoot: - Precise 1:1 stoichiometry - Lower reaction temp (0-5°C) - Consider protecting group strategy high_purity->over_bromination No (Di-bromo byproduct) unreacted_sm Troubleshoot: - Verify 1:1 molar ratio - Use fresh reagents high_purity->unreacted_sm No (Unreacted starting material) colored_product Troubleshoot: - Recrystallize - Use activated charcoal high_purity->colored_product No (Colored impurities) success Successful Synthesis: Desired Product Obtained high_purity->success Yes incomplete_reaction->start Re-run experiment workup_loss->start Re-run experiment over_bromination->start Re-run experiment with modifications unreacted_sm->start Re-run experiment with modifications colored_product->success After purification Reaction_Pathways cluster_direct Direct Bromination cluster_protected Protected Bromination paba1 4-Aminobenzoic Acid bromination1 Bromination (e.g., NBS or NH4Br/H2O2) paba1->bromination1 product_mix Product Mixture: - 4-Amino-3-bromobenzoic acid - 4-Amino-3,5-dibromobenzoic acid bromination1->product_mix paba2 4-Aminobenzoic Acid acetylation Acetylation (Acetic Anhydride) paba2->acetylation n_acetyl_paba N-Acetyl-4-aminobenzoic acid acetylation->n_acetyl_paba bromination2 Bromination (e.g., Br2 in Acetic Acid) n_acetyl_paba->bromination2 bromo_n_acetyl 4-Acetamido-3-bromobenzoic acid bromination2->bromo_n_acetyl hydrolysis Hydrolysis (Acid or Base) bromo_n_acetyl->hydrolysis final_product 4-Amino-3-bromobenzoic acid (High Selectivity) hydrolysis->final_product

References

Validation & Comparative

Spectroscopic Characterization: A Comparative Guide to 4-Amino-3-bromo-5-fluorobenzoic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic characteristics of 4-Amino-3-bromo-5-fluorobenzoic acid and its structural analogs. Due to the limited availability of experimental data for this compound, this document focuses on a detailed comparison with the well-characterized parent compound, 4-aminobenzoic acid, and other related halogenated derivatives. The provided data, sourced from available literature, is intended to aid in the identification, characterization, and differentiation of these compounds, which are of significant interest in medicinal chemistry and materials science.

The relative positions of the amino (-NH₂), bromo (-Br), fluoro (-F), and carboxylic acid (-COOH) groups on the benzene ring significantly influence the electronic environment, chemical reactivity, and intermolecular interactions of these molecules. These differences are reflected in their unique spectroscopic signatures.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its analogs.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Compound¹H NMR (Solvent)¹³C NMR (Solvent)
This compound Data not readily available in searched literature.Data not readily available in searched literature.
4-Aminobenzoic acid (DMSO-d₆): δ 12.0 (s, 1H, COOH), 7.65 (d, 2H), 6.57 (d, 2H), 5.89 (s, 2H, NH₂)[1](DMSO-d₆): δ 167.9, 153.5, 131.7, 117.3, 113.0[2][3]
4-Amino-3-bromobenzoic acid (DMSO-d₆): δ 12.39 (br s, 1H, COOH), 7.89 (d, 1H), 7.63 (dd, 1H), 6.78 (d, 1H), 6.10 (s, 2H, NH₂)[4]Data not readily available in searched literature.
3-Amino-4-bromobenzoic acid (DMSO-d₆): δ ~7.7 (d), ~7.5 (s), ~7.0 (d) (Signals for aromatic protons and NH₂ not explicitly assigned)Data not readily available in searched literature.
4-Amino-3-fluorobenzoic acid Data not readily available in searched literature.Data not readily available in searched literature.

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data

CompoundKey IR Absorptions (cm⁻¹)Molecular Weight ( g/mol )
This compound Expected: 3500-3300 (N-H stretch), 3300-2500 (O-H stretch), 1700-1680 (C=O stretch), 1600-1450 (C=C stretch)234.02
4-Aminobenzoic acid 3460 (N-H asym), 3360 (N-H sym), 3300-2500 (O-H), 1675 (C=O), 1600, 1445 (C=C)[5]137.14[6]
4-Amino-3-bromobenzoic acid Expected: 3500-3300 (N-H stretch), 3300-2500 (O-H stretch), 1700-1680 (C=O stretch), 1600-1450 (C=C stretch)216.03[7]
4-Amino-3-fluorobenzoic acid The National Institute of Standards and Technology (NIST) has documented its IR spectrum in detail.[8]155.13[8][9]

Table 3: UV-Visible (UV-Vis) Absorption Data

Compoundλmax (nm) (Solvent)
This compound Data not readily available in searched literature.
4-Aminobenzoic acid 285 (Methanol)[10]
2-Amino-5-bromobenzoic acid 225, 260, 345 (Ethanol)

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation: Weigh approximately 5-10 mg of the solid sample.[4] Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[4] Ensure the solution is clear and free of particulate matter.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: For ¹H NMR, a standard single-pulse experiment is typically performed.[11] For ¹³C NMR, broadband proton decoupling is commonly used to simplify the spectrum and improve sensitivity.[12][13]

  • Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to a standard (e.g., tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak).

Fourier-Transform Infrared (FTIR) Spectroscopy

Solid Sample (KBr Pellet Method)

  • Sample Preparation: Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[14] KBr is transparent in the mid-IR region.

  • Pellet Formation: The mixture is placed into a pellet die and pressed under high pressure using a hydraulic press to form a transparent pellet.[14]

  • Spectrum Acquisition: A background spectrum of a blank KBr pellet is recorded. The sample pellet is then placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹.[15]

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, often after being vaporized.[16]

  • Ionization: The gaseous molecules are ionized, commonly using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).[17]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or water).

  • Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette.

  • Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over a specific wavelength range (e.g., 200-800 nm).[18] The wavelength of maximum absorbance (λmax) is then determined.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Characterization_Workflow General Workflow for Spectroscopic Characterization cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Unknown Compound Purification Purification (e.g., Recrystallization, Chromatography) Sample->Purification Purity Check Dissolution Dissolution in Deuterated Solvent Purification->Dissolution Pellet Preparation of KBr Pellet Purification->Pellet Dilution Dilution in UV-Vis Grade Solvent Purification->Dilution MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR FTIR FTIR Spectroscopy Pellet->FTIR UV_Vis UV-Vis Spectroscopy Dilution->UV_Vis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Functional_Groups Functional Group Identification FTIR->Functional_Groups Molecular_Weight Molecular Weight Determination MS->Molecular_Weight Electronic_Transitions Electronic Transition Analysis UV_Vis->Electronic_Transitions Final_Structure Proposed Structure Structure_Elucidation->Final_Structure Functional_Groups->Final_Structure Molecular_Weight->Final_Structure Electronic_Transitions->Final_Structure

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

References

1H NMR Analysis of 4-Amino-3-bromo-5-fluorobenzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectroscopic data for 4-Amino-3-bromo-5-fluorobenzoic acid and its ester derivatives. Understanding the ¹H NMR characteristics of these compounds is crucial for confirming their synthesis, assessing purity, and elucidating their structure in various research and development applications, particularly in medicinal chemistry and materials science. This document presents predicted ¹H NMR data based on established substituent effects on the benzene ring and offers a standardized experimental protocol for acquiring such data.

Comparative ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound and its methyl and ethyl esters. These predictions are derived from the analysis of substituent chemical shift (SCS) effects of the amino, bromo, and fluoro groups on the aromatic protons of a benzoic acid scaffold. For comparison, experimental data for the related compound, 4-aminobenzoic acid, is also included.[1][2][3]

CompoundAromatic Protons (Predicted/Experimental δ, ppm)Other Protons (Predicted/Experimental δ, ppm)
This compound H-2: ~8.0-8.2 (d) H-6: ~7.8-8.0 (d)-NH₂: ~4.0-6.0 (br s) -COOH: ~10.0-13.0 (br s)
Methyl 4-amino-3-bromo-5-fluorobenzoate H-2: ~7.9-8.1 (d) H-6: ~7.7-7.9 (d)-NH₂: ~4.0-6.0 (br s) -OCH₃: ~3.8-3.9 (s)
Ethyl 4-amino-3-bromo-5-fluorobenzoate H-2: ~7.9-8.1 (d) H-6: ~7.7-7.9 (d)-NH₂: ~4.0-6.0 (br s) -OCH₂CH₃: ~4.2-4.4 (q) -OCH₂CH₃: ~1.2-1.4 (t)
4-Aminobenzoic acid (Experimental) [1][3]H-2, H-6: 7.65 (d) H-3, H-5: 6.57 (d)-NH₂: 5.89 (br s) -COOH: 12.0 (br s)

Note on Predictions: The chemical shifts for the aromatic protons in the substituted compounds are influenced by the electronic effects of the substituents. The electron-withdrawing bromine and fluorine atoms, along with the carboxylic acid/ester group, are expected to deshield the aromatic protons, shifting their signals downfield compared to benzene (δ ≈ 7.3 ppm).[4][5][6] Conversely, the electron-donating amino group will shield the ortho and para protons, causing an upfield shift.[4][7] The predicted splitting pattern for the aromatic protons (H-2 and H-6) is a doublet due to coupling with the adjacent fluorine atom (³JH-F).

Experimental Protocol for ¹H NMR Analysis

This section details a standard protocol for the ¹H NMR analysis of this compound and its derivatives.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry vial. The choice of solvent will depend on the solubility of the compound. For benzoic acids, DMSO-d₆ is often a suitable choice.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be used to aid dissolution.

  • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Temperature: Standard room temperature (e.g., 298 K).

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: Typically 16 to 64 scans for sufficient signal-to-noise ratio, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): A range of approximately -2 to 14 ppm is generally sufficient to cover all proton signals.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm) or the TMS signal to 0.00 ppm.

  • Integrate all signals to determine the relative number of protons for each resonance.

  • Analyze the splitting patterns (multiplicity) and coupling constants (J-values) to deduce the connectivity of the protons. For these compounds, pay close attention to the coupling between the aromatic protons and the fluorine atom (³JH-F), which is typically in the range of 6-10 Hz.[8][9]

Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow for the ¹H NMR analysis of the target compounds.

G ¹H NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation & Reporting a Weigh Sample b Dissolve in Deuterated Solvent a->b c Filter into NMR Tube b->c d Insert Sample into Spectrometer c->d e Set Experimental Parameters d->e f Acquire FID e->f g Fourier Transform f->g h Phase Correction & Referencing g->h i Integration h->i j Peak Picking & Coupling Analysis i->j k Assign Signals to Protons j->k l Compare with Predicted/Reference Spectra k->l m Generate Report l->m

Caption: Workflow for 1H NMR analysis of small molecules.

This guide provides a foundational understanding of the ¹H NMR characteristics of this compound and its derivatives. For definitive structural confirmation, it is always recommended to supplement ¹H NMR data with other analytical techniques such as ¹³C NMR, mass spectrometry, and infrared spectroscopy.

References

Interpreting Mass Spectrometry Data: A Comparative Guide for 4-Amino-3-bromo-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison for the interpretation of mass spectrometry data for 4-Amino-3-bromo-5-fluorobenzoic acid. Designed for researchers, scientists, and drug development professionals, this document outlines expected mass spectral features and provides standardized experimental protocols to aid in the identification and characterization of this compound.

Molecular Ion and Isotopic Pattern

This compound has a molecular formula of C₇H₅BrFNO₂ and a monoisotopic molecular weight of approximately 232.95 g/mol .[1][2][3] Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio), the molecular ion in a mass spectrum will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M⁺+2). This isotopic signature is a key characteristic for identifying bromine-containing compounds.

Fragmentation Analysis

Upon ionization in a mass spectrometer, this compound is expected to undergo characteristic fragmentation, aiding in its structural elucidation. Common fragmentation pathways for aromatic carboxylic acids include the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH).

The proposed fragmentation pathway for this compound is illustrated in the diagram below.

G Proposed Mass Spectrometry Fragmentation of this compound parent [C₇H₅BrFNO₂]⁺ m/z = 233/235 frag1 [C₇H₄BrFNO]⁺ m/z = 216/218 parent->frag1 - OH frag2 [C₆H₄BrFN]⁺ m/z = 188/190 frag1->frag2 - CO frag3 [C₆H₄FN]⁺ m/z = 109 frag2->frag3 - Br

Caption: Proposed fragmentation pathway for this compound.

Comparative Mass Spectrometry Data

The following table summarizes the expected mass-to-charge ratios (m/z) for the molecular ion and key fragments of this compound compared to the structurally similar compound, 4-Amino-3-bromobenzoic acid. The latter lacks the fluorine substituent, providing a useful comparison for understanding the influence of halogenation on fragmentation patterns.

Ion Formula Expected m/z for this compound Expected m/z for 4-Amino-3-bromobenzoic acid Notes
Molecular Ion [M]⁺[C₇H₅BrFNO₂]⁺233/235215/217The characteristic 1:1 isotopic pattern for bromine is present.
[M-OH]⁺[C₇H₄BrFNO]⁺216/218198/200Loss of a hydroxyl radical from the carboxylic acid group.
[M-COOH]⁺[C₆H₅BrFN]⁺188/190170/172Decarboxylation, representing the loss of the entire carboxylic acid group.

Experimental Protocols

Reproducible mass spectrometry data is contingent on standardized experimental protocols. The following provides a general procedure for the analysis of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

Sample Preparation:

  • Accurately weigh 1-2 mg of this compound.

  • Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a stock solution.

  • Further dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The addition of formic acid aids in protonation for positive ion mode analysis.[4]

Mass Spectrometry Analysis (ESI-MS):

  • Instrumentation : Utilize a mass spectrometer equipped with an electrospray ionization source.

  • Ionization Mode : Positive ion mode is typically suitable for compounds with amine functionalities.

  • Infusion : Introduce the prepared sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Mass Range : Set the mass analyzer to scan a range that encompasses the expected molecular ion and fragment masses (e.g., m/z 50-300).

  • Data Acquisition : Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio. For fragmentation studies (MS/MS), select the molecular ion (m/z 233 or 235) as the precursor ion for collision-induced dissociation (CID).

The generalized workflow for this analytical process is depicted below.

G General Workflow for Mass Spectrometry Analysis cluster_sample_prep Sample Preparation cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute infuse Direct Infusion into ESI Source dilute->infuse acquire Acquire Full Scan Spectrum infuse->acquire msms Perform MS/MS on Precursor Ion acquire->msms identify_m Identify Molecular Ion msms->identify_m analyze_frag Analyze Fragmentation Pattern identify_m->analyze_frag confirm Confirm Structure analyze_frag->confirm

Caption: A generalized workflow for the mass spectrometric analysis of a chemical compound.

References

Comparative FTIR Functional Group Analysis of 4-Amino-3-bromo-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopic features of 4-Amino-3-bromo-5-fluorobenzoic acid. Designed for researchers, scientists, and drug development professionals, this document outlines the characteristic vibrational frequencies of the molecule's functional groups, offering a basis for spectral interpretation and comparison with alternative compounds. The information is compiled from established spectroscopic data for similar molecular structures.

Predicted FTIR Spectral Data

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)IntensityNotes
Carboxylic AcidO-H stretch3300 - 2500Broad, StrongThe broadness is due to hydrogen bonding between carboxylic acid dimers.[1][2][3][4]
Aromatic AmineN-H stretch3500 - 3300MediumTypically appears as two bands for a primary amine (-NH₂).[5]
Aromatic RingC-H stretch3100 - 3000MediumCharacteristic of C-H bonds on the benzene ring.[6]
Carboxylic AcidC=O stretch1715 - 1680StrongThe position is lowered due to conjugation with the aromatic ring.[1][2][4]
Aromatic RingC=C stretch1625 - 1585MediumAromatic ring skeletal vibrations.[6][7]
Aromatic AmineN-H bend1650 - 1580MediumBending vibration of the amine group.[7]
Carboxylic AcidC-O stretch1320 - 1210StrongCoupled with O-H in-plane bending.[3][5]
Aromatic C-FC-F stretch1400 - 1000StrongThe exact position can vary depending on the substitution pattern.[5][8]
Aromatic C-BrC-Br stretch690 - 515Medium to StrongLocated in the fingerprint region.[5][9]
Aromatic RingC-H out-of-plane bend900 - 680StrongThe position is indicative of the substitution pattern on the benzene ring.[10]

Experimental Protocol: FTIR Spectroscopy of a Solid Sample

The following protocol outlines a standard procedure for obtaining an FTIR spectrum of a solid organic compound like this compound using the KBr pellet method.

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the solid this compound.

    • In a clean agate mortar, add approximately 100-200 mg of dry, infrared-grade potassium bromide (KBr).

    • Grind the KBr to a fine powder.

    • Add the weighed sample to the KBr powder and mix thoroughly by grinding for several minutes until a homogeneous mixture is obtained.

  • Pellet Formation:

    • Transfer a portion of the mixture to a pellet-forming die.

    • Press the die under high pressure (typically 8-10 tons) for several minutes to form a thin, transparent KBr pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹.[11]

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption peaks and compare them with the expected values.

Visualizing the Analysis Workflow and Molecular Structure-Spectrum Relationship

The following diagrams illustrate the logical workflow for FTIR functional group analysis and the relationship between the molecular structure of this compound and its expected FTIR peaks.

FTIR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start with solid sample mix Mix with KBr start->mix press Press into pellet mix->press bkg Record Background Spectrum press->bkg sample_spec Record Sample Spectrum bkg->sample_spec process Process Spectrum sample_spec->process identify Identify Peak Frequencies process->identify assign Assign Functional Groups identify->assign compare Compare with Reference Data assign->compare conclusion conclusion compare->conclusion Final Report

Caption: Workflow for FTIR analysis of a solid sample.

Functional_Group_Correlation cluster_peaks Expected FTIR Peaks (cm⁻¹) mol This compound -COOH -NH₂ Aromatic Ring C-F C-Br cooh_peaks O-H: 3300-2500 (broad) C=O: 1715-1680 C-O: 1320-1210 mol:cooh->cooh_peaks nh2_peaks N-H stretch: 3500-3300 N-H bend: 1650-1580 mol:nh2->nh2_peaks ar_peaks C-H stretch: 3100-3000 C=C stretch: 1625-1585 C-H bend: 900-680 mol:ar->ar_peaks cf_peak C-F stretch: 1400-1000 mol:cf->cf_peak cbr_peak C-Br stretch: 690-515 mol:cbr->cbr_peak

Caption: Correlation of functional groups to expected FTIR peaks.

References

X-ray Crystallography for Structure Confirmation of 4-Amino-3-bromo-5-fluorobenzoic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural confirmation of 4-Amino-3-bromo-5-fluorobenzoic acid analogs using X-ray crystallography. While specific crystallographic data for this compound is not publicly available, this document presents data from closely related analogs to offer valuable insights for researchers in medicinal chemistry and materials science. The introduction of halogen atoms to aromatic rings significantly influences molecular conformation, crystal packing, and intermolecular interactions, which in turn can affect the physicochemical properties and biological activity of the compounds.

Comparative Crystallographic Data of Analogs

The following table summarizes key crystallographic data for analogs of this compound, providing a basis for comparison and prediction of the structural properties of similar compounds.

Compound Name4-Amino-3-bromobenzoic acid4-Amino-3,5-difluorobenzonitrileEthyl 4-amino-3,5-difluorobenzoate
Chemical Formula C₇H₆BrNO₂C₇H₄F₂N₂C₉H₉F₂NO₂
Molecular Weight 216.04 g/mol 154.12 g/mol 201.17 g/mol
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group Pna2₁P2₁/cP2₁/n
Unit Cell Dimensions
a (Å)24.3968 (11)7.4779 (3)8.2335 (3)
b (Å)4.8388 (2)10.1251 (5)10.3394 (4)
c (Å)12.8040 (5)8.8488 (4)11.2185 (4)
α (°)909090
β (°)90103.498 (2)109.113 (2)
γ (°)909090
Volume (ų) 1511.53 (11)651.34 (5)901.81 (6)
Z 844
Temperature (K) 296100100
Radiation Mo Kα (λ = 0.71073 Å)Cu Kα (λ = 1.54178 Å)Cu Kα (λ = 1.54178 Å)
Key Intermolecular Interactions O—H···O hydrogen bonds, forming dimersN—H···N and N—H···F hydrogen bonds, π-stackingN—H···O hydrogen bonds, C—H···F contacts, π-stacking
Reference [Arshad et al., 2009][1][Appiah et al., 2022][2][Appiah et al., 2022][2]

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines a general procedure for the structural determination of small organic molecules, such as this compound analogs, using single-crystal X-ray diffraction.

1. Crystal Growth: Suitable single crystals for X-ray diffraction are typically grown using slow evaporation of a saturated solution of the synthesized compound.[3] Common solvents for this purpose include methanol, ethanol, dichloromethane, or mixtures thereof. The choice of solvent is critical and may need to be optimized to obtain crystals of sufficient size and quality.

2. Data Collection: A single crystal of appropriate dimensions is carefully selected and mounted on a goniometer head of a diffractometer.[3] To minimize thermal vibrations of the atoms, the diffraction data is often collected at a low temperature, typically around 100 K, using a cryostream.[3] The diffractometer, equipped with a radiation source (e.g., Mo or Cu Kα) and a detector, rotates the crystal through a series of orientations. At each orientation, the diffraction pattern of X-rays scattered by the crystal is recorded.

3. Structure Solution and Refinement: The collected diffraction data, consisting of a set of reflection intensities, is then processed. The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic arrangement.[3] This model is subsequently refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction data. This refinement process yields precise atomic coordinates, bond lengths, bond angles, and thermal parameters.[3]

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Analog Purification Purification (e.g., Recrystallization) Synthesis->Purification Dissolution Dissolve in Suitable Solvent Purification->Dissolution Pure Compound Evaporation Slow Evaporation Dissolution->Evaporation Crystal_Selection Select Single Crystal Evaporation->Crystal_Selection Mounting Mount Crystal on Diffractometer Crystal_Selection->Mounting Data_Collection Data Collection (Low Temperature) Mounting->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Diffraction Data Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation Publication Publication Validation->Publication

Caption: Workflow for X-ray Crystallography.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding the three-dimensional structure of a molecule is paramount as it dictates its interaction with biological targets. The precise atomic arrangement, conformational flexibility, and intermolecular interactions, all elucidated by X-ray crystallography, are critical for designing molecules with improved efficacy and specificity.

logical_relationship cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity Atomic_Arrangement 3D Atomic Arrangement Solubility Solubility Atomic_Arrangement->Solubility Melting_Point Melting Point Atomic_Arrangement->Melting_Point Target_Binding Target Binding Affinity Atomic_Arrangement->Target_Binding Intermolecular_Interactions Intermolecular Interactions (H-bonds, π-stacking) Stability Crystal Stability Intermolecular_Interactions->Stability ADME_Properties ADME Properties Solubility->ADME_Properties Stability->ADME_Properties Biological_Activity Biological_Activity Target_Binding->Biological_Activity ADME_Properties->Biological_Activity Xray_Crystallography X-ray Crystallography Xray_Crystallography->Atomic_Arrangement Xray_Crystallography->Intermolecular_Interactions

Caption: Structure-Property-Activity Relationship.

References

A Comparative Guide for Researchers: 4-Amino-3-bromo-5-fluorobenzoic acid vs. 4-Amino-3-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and fine chemical synthesis, the selection of appropriate building blocks is a critical determinant of research success. Halogenated aminobenzoic acids are a versatile class of intermediates, with subtle structural modifications significantly influencing their reactivity and suitability for various applications. This guide provides an objective, data-driven comparison of two such analogs: 4-Amino-3-bromo-5-fluorobenzoic acid and 4-Amino-3-chlorobenzoic acid, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Physicochemical and Spectral Properties: A Head-to-Head Comparison

A fundamental analysis of the intrinsic properties of these two compounds reveals key differences that can impact their handling, solubility, and reaction kinetics. The presence of a fluorine atom and the substitution of bromine for chlorine significantly alter the molecular weight and likely influence the electronic properties of this compound compared to its chloro-analog.

PropertyThis compound4-Amino-3-chlorobenzoic acid
Molecular Formula C₇H₅BrFNO₂[1][2]C₇H₆ClNO₂[3][4]
Molecular Weight 234.02 g/mol [1][2]171.58 g/mol [3][4]
Appearance White to off-white crystalline solidWhite powder[5]
Melting Point 227-229 °C[6]224-229 °C[4]
CAS Number 1027512-98-6[1][2]2486-71-7[3][4]
Predicted pKa No data availablepKa1: ~2.4, pKa2: ~4.9 (for 4-aminobenzoic acid)[7]
Solubility Moderately soluble in organic solvents[8]Soluble in aqueous base[9]

Spectral Data Summary

Spectral DataThis compound (Predicted/Inferred)4-Amino-3-chlorobenzoic acid (Experimental)
¹H NMR (DMSO-d₆) Aromatic protons expected in the range of 6.5-8.0 ppm. The fluorine atom will cause splitting of adjacent proton signals. The amino and carboxylic acid protons will appear as broad singlets.δ: 6.15 (s, 2H, NH₂), 6.79 (d, 1H), 7.59 (dd, 1H), 7.71 (d, 1H), 12.37 (br s, 1H, COOH)[5]
¹³C NMR (DMSO-d₆) Aromatic carbons expected between 100-150 ppm. The carbon attached to fluorine will show a large coupling constant (¹J C-F).No readily available experimental data. Predicted shifts would show six distinct aromatic carbon signals and one carboxyl carbon signal.
IR (KBr, cm⁻¹) Expected peaks for N-H stretching (3300-3500), C=O stretching (1680-1710), C-N stretching (1250-1350), C-F stretching (~1200), and C-Br stretching (500-600).Characteristic peaks for primary amine (N-H stretch), carboxylic acid (O-H and C=O stretch), and aromatic C-H and C=C bonds.

Reactivity Analysis: The Influence of Halogen Substitution

The primary differentiator in the chemical behavior of these two molecules is the nature and position of the halogen substituents. The carbon-halogen bond strength (C-Cl > C-Br) and the electronic effects of the halogens play a crucial role in their reactivity, particularly in metal-catalyzed cross-coupling reactions.

Aryl bromides are generally more reactive than aryl chlorides in common palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating the oxidative addition step in the catalytic cycle. Consequently, reactions with this compound can often be carried out under milder conditions with lower catalyst loadings compared to 4-Amino-3-chlorobenzoic acid.

The presence of the electron-withdrawing fluorine atom in this compound further influences the electron density of the aromatic ring, potentially affecting its reactivity in electrophilic aromatic substitution reactions, although the strong activating effect of the amino group is expected to dominate.

Experimental Protocols

Detailed experimental protocols are essential for the successful application of these reagents in synthesis. Below are representative procedures for the synthesis of each compound and a general protocol for a common cross-coupling reaction.

Synthesis of this compound

A plausible synthetic route to this compound involves a multi-step process starting from a commercially available precursor.

start 3-Fluoro-4-nitrobenzoic acid step1 Reduction (e.g., SnCl2, HCl) start->step1 intermediate1 4-Amino-3-fluorobenzoic acid step1->intermediate1 step2 Bromination (e.g., NBS, DMF) intermediate1->step2 product This compound step2->product start Methyl 4-amino-3-chlorobenzoate step1 Hydrolysis (NaOH, MeOH/H₂O) start->step1 step2 Acidification (HCl) step1->step2 product 4-Amino-3-chlorobenzoic acid step2->product cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl_Halide 4-Amino-3-X-5-Y-benzoic acid (X=Br, Y=F or X=Cl, Y=H) Reaction_Vessel Inert Atmosphere (Heat) Aryl_Halide->Reaction_Vessel Boronic_Acid Arylboronic Acid Boronic_Acid->Reaction_Vessel Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene/H₂O) Solvent->Reaction_Vessel Product Coupled Product Reaction_Vessel->Product

References

A Comparative Analysis of the Biological Activity of 4-Amino-3-bromo-5-fluorobenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of halogen and amino groups on an aromatic scaffold can profoundly influence the biological activity of a molecule. This guide provides a comparative overview of the biological activities of 4-Amino-3-bromo-5-fluorobenzoic acid and its structural isomers, 4-Amino-5-bromo-2-fluorobenzoic acid and 3-Amino-5-bromo-4-fluorobenzoic acid. While direct comparative studies are limited, this document synthesizes available data on related compounds to project potential activities and provides detailed experimental protocols for their evaluation.

Structure-Activity Relationship and Predicted Biological Activities

The biological activity of aminobenzoic acid derivatives is significantly influenced by the substitution pattern on the aromatic ring. The introduction of bromine and fluorine atoms can modulate factors such as lipophilicity, electronic properties, and binding interactions with biological targets.

This compound is hypothesized to exhibit antibacterial and anti-inflammatory properties. The bromine atom at the 3-position is a common feature in compounds with demonstrated biological activity and may enhance binding to enzymatic targets.[1]

4-Amino-5-bromo-2-fluorobenzoic Acid , with the fluorine atom positioned ortho to the carboxylic acid, may exhibit altered acidity and different interactions with target proteins compared to the other isomers.

3-Amino-5-bromo-4-fluorobenzoic Acid , having the amino group at the meta position relative to the carboxylic acid, may exhibit distinct biological activities due to changes in the electronic distribution and steric hindrance. For instance, a para-amino group, as in the other two isomers, may enhance resonance stabilization of the carboxylate anion, thereby increasing acidity compared to this meta-substituted analog.[1]

Comparative Biological Data (Hypothetical)

Due to the limited direct comparative data in publicly available literature, the following table presents hypothetical quantitative data based on general structure-activity relationship trends observed for halogenated aminobenzoic acids. This data should be considered illustrative and requires experimental validation.

CompoundAntibacterial Activity (MIC against S. aureus in µM)Anti-inflammatory Activity (COX-2 Inhibition IC₅₀ in µM)Cytotoxicity (IC₅₀ against HeLa cells in µM)
This compound2515>100
4-Amino-5-bromo-2-fluorobenzoic acid5025>100
3-Amino-5-bromo-4-fluorobenzoic acid>10050>100

Note: This data is hypothetical and intended for illustrative purposes to guide experimental design.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of the biological activities of these compounds.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods to assess antibacterial activity.

Materials:

  • Test compounds (this compound and its isomers)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This fluorometric assay can be used to determine the anti-inflammatory potential of the compounds by measuring the inhibition of the COX-2 enzyme.

Materials:

  • Test compounds

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • Arachidonic acid (substrate)

  • Fluorometric probe

  • 96-well black microtiter plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in a suitable buffer.

  • In a 96-well plate, add the COX-2 enzyme, assay buffer, and the test compound.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Add a fluorometric probe that reacts with the product of the enzymatic reaction (prostaglandin G2).

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method to assess the cytotoxic effects of the compounds on a mammalian cell line.

Materials:

  • Test compounds

  • Human cancer cell line (e.g., HeLa)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Visualizations

Proposed Antibacterial Mechanism of Action

Derivatives of 4-aminobenzoic acid have been suggested to inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit.[2]

4-Amino-3-bromo-5-fluorobenzoic_acid 4-Amino-3-bromo- 5-fluorobenzoic acid Bacterial_Ribosome_50S Bacterial 50S Ribosomal Subunit 4-Amino-3-bromo-5-fluorobenzoic_acid->Bacterial_Ribosome_50S Binds to Protein_Synthesis Protein Synthesis Bacterial_Ribosome_50S->Protein_Synthesis Inhibits Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition Leads to

Caption: Hypothesized antibacterial mechanism of this compound.

Experimental Workflow for Biological Activity Screening

A generalized workflow for the initial screening of the biological activities of the target compounds.

cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis Synthesis Synthesis of Isomers Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Antibacterial Antibacterial Assay (MIC Determination) Characterization->Antibacterial Anti_inflammatory Anti-inflammatory Assay (COX-2 Inhibition) Characterization->Anti_inflammatory Cytotoxicity Cytotoxicity Assay (MTT) Characterization->Cytotoxicity Data_Analysis Comparative Analysis of MIC, IC50 values Antibacterial->Data_Analysis Anti_inflammatory->Data_Analysis Cytotoxicity->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

Caption: A generalized workflow for the biological screening of the benzoic acid isomers.

Potential Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of some aminobenzoic acid derivatives are linked to the inhibition of the cyclooxygenase (COX) pathway, which is crucial for the production of prostaglandins involved in inflammation.

Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Test_Compound 4-Amino-3-bromo-5-fluorobenzoic acid or Isomer Test_Compound->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway as a potential anti-inflammatory mechanism.

References

Differentiating Aminobromobenzoic Acid Isomers: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The positional isomerism of aminobromobenzoic acids plays a critical role in their chemical reactivity and biological activity, making their accurate identification paramount in research and pharmaceutical development. This guide provides a comprehensive comparison of aminobromobenzoic acid isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). The distinct spectral fingerprints arising from the varied positions of the amino, bromo, and carboxylic acid functional groups on the benzene ring are detailed below, supported by experimental data and protocols.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for various aminobromobenzoic acid isomers, allowing for their differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise substitution pattern on the aromatic ring. The chemical shifts (δ) of the aromatic protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to the electronic environment created by the different functional groups.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Aminobromobenzoic Acid Isomers

Isomer¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
4-Amino-3-bromobenzoic acid12.39 (br s, 1H, COOH), 7.89 (d, 1H), 7.63 (dd, 1H), 6.78 (d, 1H), 6.10 (s, 2H, NH₂)Data not readily available in searched literature.
3-Amino-4-bromobenzoic acid~7.7 (d), ~7.5 (s), ~7.0 (d) (Signals for aromatic protons and NH₂ not explicitly assigned)Data not readily available in searched literature.
2-Amino-5-bromobenzoic acid~7.8 (d), ~7.4 (dd), ~6.8 (d) (Signals for aromatic protons and NH₂ not explicitly assigned)~168, ~150, ~136, ~121, ~118, ~112, ~110 (Approximate shifts)
2-Amino-3-bromobenzoic acidData not readily available in searched literature.Data not readily available in searched literature.
5-Amino-2-bromobenzoic acidData not readily available in searched literature.Data not readily available in searched literature.
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The stretching and bending vibrations of the N-H (amine), C=O (carboxylic acid), and O-H (carboxylic acid) bonds are particularly useful for confirming the presence of these groups.

Table 2: Key IR Absorption Bands for Aminobromobenzoic Acid Isomers (cm⁻¹)

IsomerN-H StretchC=O StretchO-H Stretch (broad)
4-Amino-3-bromobenzoic acid~3400-3300~1700-1680~3000-2500
3-Amino-4-bromobenzoic acid~3400-3300~1700-1680~3000-2500
2-Amino-5-bromobenzoic acid3497, 33831675~3000-2500
2-Amino-3-bromobenzoic acid~3400-3300~1700-1680~3000-2500
5-Amino-2-bromobenzoic acid~3400-3300~1700-1680~3000-2500
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. The wavelength of maximum absorbance (λmax) is influenced by the substitution pattern on the aromatic ring, which affects the energy of the π-electron system.

Table 3: UV-Visible Absorption Data for Aminobromobenzoic Acid Isomers

Isomerλmax (nm) (Solvent)
4-Amino-3-bromobenzoic acidData not readily available in searched literature.
3-Amino-4-bromobenzoic acidData not readily available in searched literature.
2-Amino-5-bromobenzoic acid225, 260, 345 (Ethanol)
2-Amino-3-bromobenzoic acidData not readily available in searched literature.
5-Amino-2-bromobenzoic acidData not readily available in searched literature.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All aminobromobenzoic acid isomers have the same nominal molecular weight. However, the relative intensities of fragment ions can sometimes differ, providing clues to the substitution pattern. The presence of bromine is readily identified by the characteristic M+2 isotopic peak.

Table 4: Mass Spectrometry Data for Aminobromobenzoic Acid Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
All IsomersC₇H₆BrNO₂215.03 / 217.03 (Br isotopes)M⁺, [M-OH]⁺, [M-COOH]⁺

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical approach to differentiating the isomers.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Analysis Sample Aminobromobenzoic Acid Isomer NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample IR_Sample Prepare KBr Pellet Sample->IR_Sample UV_Sample Prepare Dilute Solution Sample->UV_Sample MS_Sample Prepare for Ionization Sample->MS_Sample NMR NMR Spectrometer NMR_Sample->NMR IR FTIR Spectrometer IR_Sample->IR UV UV-Vis Spectrophotometer UV_Sample->UV MS Mass Spectrometer MS_Sample->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data UV_Data UV-Vis Spectrum UV->UV_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Elucidation & Isomer Differentiation NMR_Data->Interpretation IR_Data->Interpretation UV_Data->Interpretation MS_Data->Interpretation

General experimental workflow for spectroscopic analysis.

logical_relationship cluster_techniques Spectroscopic Techniques cluster_information Information Obtained Isomers Aminobromobenzoic Acid Isomers NMR NMR (Proton & Carbon Environment) Isomers->NMR IR IR (Functional Groups) Isomers->IR UV UV-Vis (Electronic Transitions) Isomers->UV MS MS (Molecular Weight & Fragmentation) Isomers->MS NMR_Info Substitution Pattern Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Info IR_Info Presence of -NH₂, -COOH, C-Br Stretching & Bending Frequencies IR->IR_Info UV_Info Conjugation & Electronic Structure λmax UV->UV_Info MS_Info Molecular Formula Confirmation Isotopic Pattern (Br) MS->MS_Info Differentiation Unambiguous Isomer Differentiation NMR_Info->Differentiation IR_Info->Differentiation UV_Info->Differentiation MS_Info->Differentiation

Logical relationship for isomer differentiation using spectroscopy.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized based on the instrument and the specific isomer being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the aminobromobenzoic acid isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data using appropriate software, which includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to obtain an absorbance reading within the linear range of the instrument (typically 0.1-1.0).

  • Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm) using a UV-Vis spectrophotometer. A solvent blank should be used as a reference.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragmentation patterns. The presence of bromine should be confirmed by the isotopic pattern of bromine-containing ions.

References

A Comparative Guide to Bioisosteric Replacements for Bromine in 4-Amino-3-bromobenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chloro and Trifluoromethyl Bioisosteres with Supporting Experimental Data.

In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. One widely employed strategy is bioisosteric replacement, where a functional group is substituted with another that retains similar biological activity while improving other properties. This guide provides a comparative analysis of common bioisosteric replacements for the bromine atom in 4-Amino-3-bromobenzoic acid analogs, a scaffold of interest in the development of various therapeutic agents, including anticancer drugs.

The primary focus of this guide is the comparison of bromine with two of its common bioisosteres: chlorine and the trifluoromethyl group. The rationale behind these replacements often lies in modulating the electronic and lipophilic character of the molecule, which can significantly impact target binding, metabolic stability, and overall potency.

Comparative Biological Activity

The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy, and derivatives of 3-halo-4-aminobenzoic acids have shown promise as EGFR inhibitors.[1] A recent study on novel 4-amino-3-chloro benzoate ester derivatives provides valuable quantitative data on their efficacy. While direct head-to-head comparative studies under identical conditions for bromo- and trifluoromethyl-analogs are not extensively available in the public domain, the data for the chloro-analog serves as a critical benchmark for evaluating the potential of these bioisosteric replacements.

Below is a summary of the in vitro activity of a promising 4-amino-3-chloro benzoate ester derivative (Compound N5a) against various cancer cell lines and the EGFR tyrosine kinase.[2] This data highlights the potential of this scaffold in cancer therapy.

Compound/AnalogBioisosteric ReplacementTarget Cell Line/EnzymeIC50 (µM)
Derivative of 4-Amino-3-chlorobenzoic acid (N5a) Chlorine (Cl)A549 (Lung Cancer)1.23 ± 0.11[2]
HepG2 (Liver Cancer)2.45 ± 0.18[2]
HCT-116 (Colon Cancer)3.12 ± 0.25[2]
EGFR Tyrosine Kinase0.58 ± 0.04[2]
Erlotinib (Reference Drug) -A549 (Lung Cancer)4.56 ± 0.32[2]
HepG2 (Liver Cancer)6.78 ± 0.51[2]
HCT-116 (Colon Cancer)8.12 ± 0.63[2]

Lower IC50 values indicate higher potency.

The data clearly demonstrates that the 4-amino-3-chloro benzoate ester derivative N5a exhibits potent cytotoxic activity against multiple cancer cell lines and significant inhibitory activity against its molecular target, the EGFR tyrosine kinase, with greater potency than the established drug Erlotinib in this particular study.[2]

While equivalent data for 4-Amino-3-bromobenzoic acid and 4-amino-3-(trifluoromethyl)benzoic acid analogs from a single comparative study is not available, the known properties of these bioisosteres allow for informed hypotheses. The trifluoromethyl group, being a strong electron-withdrawing group, can enhance lipophilicity and potentially improve cell membrane permeability and binding affinity.[1] Further experimental studies are warranted to directly compare the efficacy of these analogs.

Experimental Protocols

To facilitate further research and a direct comparison of these bioisosteric replacements, detailed methodologies for key in vitro assays are provided below. These protocols are based on established methods used for the evaluation of similar compounds.[2][3]

In Vitro Cytotoxicity (MTT) Assay

This assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., A549, HepG2, HCT-116)

  • Cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM) and incubate for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[3]

In Vitro EGFR Tyrosine Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the EGFR tyrosine kinase.

Materials:

  • Recombinant EGFR kinase enzyme

  • Kinase assay buffer

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., a synthetic peptide)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, combine the EGFR enzyme, the substrate, and the kinase assay buffer.

  • Compound Addition: Add the test compounds at various concentrations to the wells.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence using a microplate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value.[3]

Visualizing Bioisosteric Replacement and Experimental Workflow

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

G Bioisosteric Replacement of Bromine cluster_0 Parent Scaffold cluster_1 Bioisosteric Replacements 4-Amino-3-bromobenzoic_acid 4-Amino-3-bromobenzoic acid Chlorine Chlorine (Cl) 4-Amino-3-bromobenzoic_acid->Chlorine Replacement of Br Trifluoromethyl Trifluoromethyl (CF3) 4-Amino-3-bromobenzoic_acid->Trifluoromethyl Replacement of Br

Bioisosteric replacements for bromine.

G Experimental Workflow for Analog Evaluation Start Start Synthesis Synthesis of Analogs (Br, Cl, CF3) Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization In_Vitro_Screening In Vitro Screening Characterization->In_Vitro_Screening Cytotoxicity Cytotoxicity Assay (MTT) (A549, HepG2, HCT-116) In_Vitro_Screening->Cytotoxicity Kinase_Assay EGFR Kinase Inhibition Assay In_Vitro_Screening->Kinase_Assay Data_Analysis IC50 Determination and SAR Analysis Cytotoxicity->Data_Analysis Kinase_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Workflow for analog evaluation.

References

Comparative Guide to In Vitro Kinase Assay Protocols for 4-Amino-3-bromo-5-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of common in vitro kinase assay protocols suitable for characterizing derivatives of 4-Amino-3-bromo-5-fluorobenzoic acid, a versatile scaffold for developing potent kinase inhibitors.[1] We will explore various assay formats, present detailed experimental protocols, and compare hypothetical data for a representative compound from this class against established kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals involved in kinase inhibitor discovery.

Introduction to Kinase Inhibition and Assay Technologies

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein.[2] Their dysregulation is implicated in numerous diseases, making them prime targets for therapeutic intervention.[3] Small molecule kinase inhibitors are a major class of drugs, and their development relies on robust in vitro assays to determine their potency and selectivity.[4][5]

The core principle of a kinase assay is to measure the enzymatic activity of a kinase in the presence of an inhibitor.[2] This is typically achieved by quantifying either the consumption of ATP or the formation of the phosphorylated product and ADP.[2] Several technologies are available, each with its own advantages and limitations. The most common formats include luminescence-based assays, fluorescence-based assays, and traditional radiometric assays.[4]

Comparison of In Vitro Kinase Assay Formats

The choice of assay format is a critical step in kinase inhibitor profiling.[6] Factors to consider include sensitivity, throughput, cost, and susceptibility to compound interference. Below is a comparison of three widely used methods.

FeatureADP-Glo™ (Luminescence)Fluorescence Polarization (FP)Radiometric Filter-Binding
Principle Measures ADP production via a coupled luciferase reaction, generating light.[7][8][9]Measures the change in polarization of fluorescent light emitted from a labeled peptide substrate upon phosphorylation.[10]Measures the transfer of a radiolabeled phosphate ([γ-³²P]ATP) to a substrate captured on a filter.[2][10]
Signal Type LuminescenceFluorescence PolarizationRadioactivity
Throughput High to Very HighHighLow to Medium
Sensitivity Very HighModerate to HighVery High
Advantages Universal for any ADP-generating enzyme, high dynamic range, low compound interference.[11][12]Homogeneous "mix-and-read" format, non-radioactive.[10]Considered the "gold standard" for accuracy, directly measures phosphorylation.[2]
Disadvantages Indirect measurement, requires specific reagents and a luminometer.Requires fluorescently labeled substrates, can be prone to interference from fluorescent compounds.Requires handling and disposal of radioactive materials, lower throughput.[2]
Best For High-throughput screening (HTS), selectivity profiling, and determining inhibitor potency (IC50).[8][12]HTS, especially when a suitable labeled substrate is available.Orthogonal validation of hits from primary screens, detailed kinetic studies.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for the discussed assay formats, which can be adapted for specific kinases and this compound derivatives.

Protocol 1: ADP-Glo™ Luminescence-Based Kinase Assay

This protocol is adapted from commercially available kits and is suitable for determining the IC50 values of test compounds.[13] The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[7][9][11]

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • This compound derivative (test compound) and control inhibitors

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) containing ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque multiwell plates (384-well recommended for HTS)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound derivative and control inhibitors in kinase assay buffer. The final DMSO concentration should typically be kept below 1%.

  • Assay Plate Setup: Add 1 µL of the serially diluted compounds or DMSO (for control wells) to the wells of a white, opaque 384-well plate.

  • Kinase Reaction Initiation:

    • Prepare a 2X kinase/substrate solution in kinase assay buffer.

    • Prepare a 2X ATP solution in kinase assay buffer. The final ATP concentration should ideally be close to the Kₘ value for the specific kinase.

    • Add 2 µL of the 2X kinase/substrate solution to each well.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to each well.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes, or an optimized time for the specific kinase.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and plot the results to determine the IC50 value.

ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound 1. Prepare Compound Dilutions Add_Compound 4. Add Compound to Plate Compound->Add_Compound Kinase_Substrate 2. Prepare Kinase/ Substrate Mix Add_Kinase 5. Add Kinase Mix Kinase_Substrate->Add_Kinase ATP_Sol 3. Prepare ATP Solution Add_ATP 6. Add ATP & Incubate (e.g., 60 min at 30°C) ATP_Sol->Add_ATP Add_Kinase->Add_ATP Add_ADP_Glo 7. Add ADP-Glo™ Reagent (Incubate 40 min) Add_ATP->Add_ADP_Glo Add_Detection 8. Add Kinase Detection Reagent (Incubate 30-60 min) Add_ADP_Glo->Add_Detection Read_Luminescence 9. Measure Luminescence Add_Detection->Read_Luminescence

Workflow for the ADP-Glo™ Kinase Assay.
Protocol 2: Fluorescence Polarization (FP) Kinase Assay

This protocol is based on the principle that a small, fluorescently labeled peptide substrate tumbles rapidly in solution, resulting in low fluorescence polarization.[10] Upon phosphorylation by a kinase, the peptide's effective size increases, leading to slower tumbling and a higher FP signal.[10]

Materials:

  • Kinase of interest

  • Fluorescently labeled peptide substrate

  • Test compounds and controls

  • ATP

  • Kinase assay buffer

  • Black, low-binding multiwell plates

  • Plate reader with FP capabilities

Procedure:

  • Reagent Preparation: Prepare solutions of the test compound, kinase, fluorescently labeled peptide substrate, and ATP in kinase assay buffer.

  • Assay Reaction: In a black multiwell plate, add the kinase, labeled substrate, and test compound.

  • Reaction Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Data Acquisition: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters and polarizers.

  • Data Analysis: Determine the change in FP signal relative to controls to calculate kinase inhibition and IC50 values.

Data Presentation: Comparative Inhibitory Activity

To illustrate the application of these assays, the following table presents hypothetical IC50 data for a representative this compound derivative ("Compound X") against a panel of kinases. The data is compared with Sorafenib, a known multi-kinase inhibitor sharing a related structural motif, and Staurosporine, a non-selective kinase inhibitor.[1]

Table 1: Hypothetical In Vitro Kinase Inhibitory Activity (IC₅₀, nM) Data is for illustrative purposes only and was generated using the ADP-Glo™ assay format.

Kinase TargetCompound X (Hypothetical)SorafenibStaurosporine
Raf-1 1567
B-Raf (V600E) 45385
VEGFR-2 309015
PDGFR-β 655710
c-Kit 806820
Flt-3 75588

This hypothetical data suggests that "Compound X" is a potent inhibitor of Raf-1 and VEGFR-2, with a selectivity profile that differs from Sorafenib. Such data is crucial for guiding structure-activity relationship (SAR) studies and lead optimization.

Relevant Signaling Pathway

Many kinase inhibitors derived from scaffolds related to this compound, such as Sorafenib, target the RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancer.[1] Understanding this pathway is essential for interpreting the biological effects of the inhibitors.

RAF_MEK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription phosphorylates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor 4-Amino-3-bromo-5-fluorobenzoic acid derivative (e.g., Sorafenib) Inhibitor->RAF inhibits

The RAF/MEK/ERK signaling pathway and a point of inhibition.

Conclusion

The selection of an appropriate in vitro kinase assay is fundamental to the successful discovery and development of novel kinase inhibitors based on the this compound scaffold. Luminescence-based assays like ADP-Glo™ offer a robust, high-throughput platform for primary screening and IC50 determination, while fluorescence-based and radiometric assays provide valuable orthogonal methods for hit validation and mechanistic studies. By employing detailed protocols and systematically comparing data against known inhibitors, researchers can efficiently characterize the potency and selectivity of new chemical entities, accelerating the journey from hit identification to lead candidate.

References

Safety Operating Guide

Proper Disposal of 4-Amino-3-bromo-5-fluorobenzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 4-Amino-3-bromo-5-fluorobenzoic acid, a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Summary and Safety Precautions

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Ingestion may be harmful.[2] Therefore, strict adherence to safety protocols is mandatory when handling this chemical.

Personal Protective Equipment (PPE):

Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to European Standard EN166 or OSHA 29 CFR 1910.133. A face shield is recommended if there is a splash risk.[1]To protect against splashes and airborne particles that can cause serious eye irritation.[1]
Skin Protection Nitrile gloves should be inspected for integrity before each use. A standard laboratory coat must be worn and kept fully fastened.[1]To prevent direct skin contact, which can cause irritation.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) is required when working outside a certified chemical fume hood or if dust generation is likely.[1]To protect against the inhalation of dust particles which may cause respiratory tract irritation.[1]
Footwear Closed-toe shoes must be worn at all times in the laboratory.[1]To protect feet from potential spills.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all federal, state, and local regulations.[3] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3]

1. Waste Identification and Segregation:

  • Treat all this compound waste as hazardous.

  • Segregate solid waste (e.g., contaminated consumables, excess reagent) from liquid waste (e.g., solutions containing the compound).

  • Do not mix with incompatible materials. While specific incompatibility data is limited, it is prudent to avoid strong oxidizing agents and strong acids.[3]

2. Containerization:

  • Use appropriate, sealed, and clearly labeled hazardous waste containers.[3][4]

  • The label should clearly identify the contents as "Hazardous Waste: this compound" and include any other information required by your institution's environmental health and safety (EHS) department.

3. Storage:

  • Store waste containers in a designated, well-ventilated area.[3]

  • Keep containers tightly closed.[2][3][4][5]

  • Store away from heat and sources of ignition.[5]

4. Neutralization of Acidic Waste (if applicable):

For small quantities of acidic waste containing this compound, a neutralization step can be performed prior to disposal. This procedure should be carried out in a fume hood.

  • Dilution: Slowly add water to the waste to create a slurry or solution. This helps to control the reaction rate during neutralization.[3]

  • Neutralization: While stirring, slowly add a 5% solution of sodium bicarbonate or sodium carbonate to the acidic waste. Be cautious as this may cause gas evolution (carbon dioxide).[3]

  • pH Monitoring: Periodically check the pH of the solution using pH paper or a pH meter. Continue adding the basic solution until the pH is between 6.0 and 8.0.[3]

  • Disposal: Once neutralized, transfer the solution to a properly labeled hazardous waste container.[3]

5. Spill Management:

In the event of a small spill of solid this compound:

  • Ventilate: Ensure the area is well-ventilated.[3]

  • Contain: Prevent the powder from becoming airborne. Do not use a dry brush or compressed air.[3]

  • Clean-up: Carefully sweep up the solid material and place it into a designated hazardous waste container. Avoid creating dust.[2][3][6]

  • Decontamination: Wipe the spill area with a damp cloth or paper towel. Place the cleaning materials into the hazardous waste container.[3]

6. Final Disposal:

  • All chemical waste, including this compound, should be disposed of through a licensed hazardous waste disposal company.[3]

  • Do not discharge into drains or rivers.[3]

  • Contact your institution's EHS department to arrange for pickup and disposal of the hazardous waste.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposal start Start: Identify Waste This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate containerize Containerize in Labeled Hazardous Waste Container segregate->containerize store Store in Designated, Well-Ventilated Area containerize->store spill Spill Occurs? store->spill spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes neutralize_q Acidic Waste? spill->neutralize_q No spill_protocol->store neutralize Neutralize with Sodium Bicarbonate (Monitor pH to 6.0-8.0) neutralize_q->neutralize Yes contact_ehs Contact Institutional EHS for Pickup neutralize_q->contact_ehs No neutralize->contact_ehs end End: Waste Disposed by Licensed Contractor contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Amino-3-bromo-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Amino-3-bromo-5-fluorobenzoic acid. Adherence to these protocols is essential for minimizing risk and ensuring a safe laboratory environment.

Disclaimer: As of the date of this document, a specific Safety Data Sheet (SDS) for this compound (CAS No. 1027512-98-6) was not publicly available. The following guidance is based on the hazard profiles of structurally similar compounds, including its isomer 2-Amino-3-bromo-5-fluorobenzoic acid and other related aromatic carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, site-specific risk assessment.

Based on available data for analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] The personal protective equipment (PPE) recommendations outlined below are designed to mitigate these potential hazards.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to prevent exposure. The following table summarizes the recommended equipment for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 standards. A face shield should be worn in addition to goggles if there is a significant risk of splashing or dust generation.To protect against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Gloves must be inspected for integrity before each use and changed immediately upon contamination. A standard laboratory coat must be worn and kept fully fastened.To prevent direct skin contact, which can cause irritation.
Respiratory Protection When handling the powder outside of a certified chemical fume hood or if dust generation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) is required.To protect against the inhalation of dust particles which may cause respiratory tract irritation.
Footwear Fully enclosed shoes, preferably made of a chemical-resistant material, must be worn at all times in the laboratory.To protect feet from potential spills.

Operational Plan: A Step-by-Step Handling Protocol

A systematic workflow is essential for procedural consistency and safety.

  • Preparation and Engineering Controls:

    • Designate a specific area for handling the compound, preferably within a certified chemical fume hood.

    • Ensure the chemical fume hood is functioning correctly before commencing any work.

    • Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, as well as appropriate waste containers, before handling the chemical.

  • Donning PPE:

    • Put on all required PPE as detailed in the table above.

    • Ensure gloves are the correct size and are free of any defects.

  • Handling the Compound:

    • Handle the solid compound carefully to minimize dust generation.

    • If transferring the powder, use techniques that reduce the likelihood of it becoming airborne.

    • Avoid all direct contact with the substance.

  • Post-Handling Procedures:

    • Decontamination: Thoroughly clean any contaminated surfaces and equipment.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.

    • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.

    • Unused Compound: Dispose of any unused compound as hazardous waste.

  • Disposal Method:

    • Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations.

    • The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.

    • Do not empty into drains.

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

Mandatory Visualization

The following workflow diagram illustrates the key decision points and steps for safely handling this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal Prep Designate Area & Verify Fume Hood Gather Assemble Equipment & Waste Containers Prep->Gather Don_PPE Don Appropriate PPE Gather->Don_PPE Handle Handle Compound in Fume Hood Don_PPE->Handle Minimize_Dust Minimize Dust Generation Handle->Minimize_Dust Decon Decontaminate Work Area Minimize_Dust->Decon Doff_PPE Doff PPE Correctly Decon->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash Segregate Segregate Hazardous Waste Wash->Segregate Dispose Arrange Professional Disposal Segregate->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.